molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Cat. No.: B161820
CAS No.: 130658-67-2
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-YL)piperidin-4-YL)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWWBRWRZGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(Pyridin-4-yl)piperidin-4-yl)methanol is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery programs. Its structure, combining a hydrophilic alcohol, a flexible piperidine linker, and a polar pyridine headgroup, makes it a versatile building block for developing agents targeting the central nervous system (CNS) and other therapeutic areas. This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and troubleshooting.

Strategic Approach to Synthesis

The synthesis of N-aryl piperidines is a cornerstone of pharmaceutical chemistry.[1] For the target molecule, this compound, the most direct and reliable approach is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a commercially available piperidine core with an activated pyridine ring.

The chosen pathway involves the reaction between 4-piperidinemethanol and 4-chloropyridine . The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack by the secondary amine of 4-piperidinemethanol. The reaction requires a base to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Synthetic Workflow Diagram

The following diagram outlines the single-step synthesis from commercially available starting materials.

Synthesis_Workflow cluster_reactants Reactants & Conditions SM1 4-Piperidinemethanol Reaction Nucleophilic Aromatic Substitution (SNA r) 150 °C, Sealed Vessel SM1->Reaction SM2 4-Chloropyridine HCl SM2->Reaction Base Triethylamine (Base) Base->Reaction Scavenges HCl Solvent Ethanol/Water Solvent->Reaction Reaction Medium Product This compound Workup Aqueous Workup & Purification Reaction->Workup 1. Cool & Concentrate 2. Extraction Workup->Product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar N-arylations.[2]

Materials & Reagents:

  • 4-Piperidinemethanol (1.0 eq)

  • 4-Chloropyridine hydrochloride (1.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Ethanol, 200 Proof

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine 4-piperidinemethanol (1.0 eq), 4-chloropyridine hydrochloride (1.05 eq), ethanol (5 mL per mmol of 4-piperidinemethanol), and deionized water (15 mL per mmol of 4-piperidinemethanol).

    • Expert Insight: The use of the hydrochloride salt of 4-chloropyridine is common due to its stability. An additional equivalent of base is required to neutralize the HCl salt before the reaction begins. The ethanol/water solvent system ensures the solubility of both the organic reactants and the inorganic base/byproducts.

  • Addition of Base: To the stirred suspension, slowly add triethylamine (3.0 eq). The mixture may warm slightly.

  • Reaction: Securely seal the reaction vessel. Heat the mixture to 150 °C and maintain vigorous stirring for 48-96 hours.

    • Causality Note: High temperature is necessary to overcome the activation energy for the SNAr reaction on the moderately activated pyridine ring. The sealed vessel prevents the evaporation of the relatively low-boiling point solvents and reactants.

  • Work-up & Extraction: a. After the reaction period, allow the vessel to cool completely to room temperature before opening. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. Dilute the remaining aqueous residue with dichloromethane (DCM) and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials, TEA hydrochloride, and other water-soluble impurities.[3] e. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, typically as a viscous oil or waxy solid.

  • Purification: a. Purify the crude residue via flash column chromatography on silica gel. b. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. c. Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product. d. Remove the solvent under reduced pressure to afford this compound as a purified solid or oil.

    • Self-Validation: Column chromatography is a critical step to separate the desired product from potential byproducts, such as unreacted starting material or dialkylation products.[4] The purity of the final compound should be confirmed by HPLC and NMR analysis as described in the characterization section.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity MS Mass Spectrometry (ESI-MS) Start->MS Confirms Molecular Weight IR IR Spectroscopy Start->IR Identifies Functional Groups HPLC HPLC Analysis Start->HPLC Determines Purity (%) Final_Data Verified Structure & Purity Data NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic and Chromatographic Data

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) to confirm assignments.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Rationale
Pyridine C2-H, C6-H ~8.1-8.2 (d, 2H) ~150.0 Protons ortho to the pyridine nitrogen are deshielded.
Pyridine C3-H, C5-H ~6.7-6.8 (d, 2H) ~107.5 Protons meta to the nitrogen and ortho to the piperidine nitrogen are shielded.
Piperidine C2-H, C6-H (axial/eq) ~4.0-4.2 (m, 2H) ~45.0 Protons adjacent to the N-aryl group are deshielded.
Piperidine C3-H, C5-H (axial/eq) ~1.7-1.8 (m, 2H) ~29.0 Typical aliphatic piperidine signals.[6]
Piperidine C4-H ~1.4-1.6 (m, 1H) ~40.0 Methine proton at the substitution point.
CH₂OH ~3.2-3.3 (d, 2H) ~66.0 Methylene protons adjacent to the hydroxyl group.
CH₂OH ~4.5-4.7 (t, 1H) - Exchangeable proton; coupling to CH₂ may be observed.

| Piperidine C3-H, C5-H (axial/eq) | ~1.1-1.3 (m, 2H) | ~29.0 | Typical aliphatic piperidine signals. |

Note: Predicted shifts are based on data for similar N-aryl piperidines and substituted pyridines.[7][8] Actual values may vary.

Protocol: Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: The primary goal is to observe the protonated molecular ion [M+H]⁺.

Table 2: Key Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol

| [M+H]⁺ (monoisotopic) | m/z 193.1335 |

Reference data for a related isomer confirms these expected values.[9]

Protocol: Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Analysis: Identify characteristic vibrational frequencies for key functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300-3400 (broad) O-H Alcohol stretch
2850-2950 C-H Aliphatic (piperidine) stretch
~1600, ~1500 C=C, C=N Aromatic (pyridine) ring stretch
1200-1300 C-N Aryl-amine stretch

| 1000-1050 | C-O | Alcohol stretch |

The broad O-H stretch is a key diagnostic peak. The spectrum of the starting material, 4-piperidinemethanol, serves as a useful comparison.[10]

Protocol: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA). For example, a linear gradient from 10% to 95% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Result: A single major peak with >95% purity is indicative of a successful synthesis and purification.[6]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By employing a classical SNAr reaction followed by standard purification and a suite of analytical techniques, researchers can confidently produce and validate this important chemical building block. The provided explanations for experimental choices aim to equip scientists with the foundational knowledge to adapt and troubleshoot this procedure for their specific research needs, ensuring high scientific integrity and successful outcomes in drug development endeavors.

References

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  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3 - PubChem. National Center for Biotechnology Information.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. National Center for Biotechnology Information.
  • Tables For Organic Structure Analysis.
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  • A Comparative Guide to the Synthetic Routes of N-Substituted m-Toluidines - Benchchem. BenchChem.
  • 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • [1-(pyridin-2-yl)piperidin-4-yl]methanol - PubChemLite. National Center for Biotechnology Information.
  • IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... - ResearchGate. ResearchGate.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. MDPI.
  • 4-Piperidinemethanol 97 6457-49-4 - Sigma-Aldrich. Sigma-Aldrich.

Sources

An In-depth Technical Guide to (1-(Pyridin-4-YL)piperidin-4-YL)methanol: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential pharmacological applications of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This molecule, comprising a piperidine core substituted with a pyridin-4-yl group at the nitrogen atom and a methanol group at the 4-position, represents a scaffold of significant interest in medicinal chemistry. The convergence of the piperidine and pyridine moieties suggests a potential for broad biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge to stimulate further investigation into this promising chemical entity.

Introduction and Molecular Overview

The heterocycles of piperidine and pyridine are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring, a saturated six-membered heterocycle, provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the pyridine ring is a key component in numerous drugs, contributing to target binding and influencing metabolic stability. The title compound, this compound, combines these two privileged structures, suggesting its potential as a valuable building block in the design of novel therapeutics.

This guide will delineate the predicted physicochemical characteristics of this compound, propose a robust and logical synthetic pathway, and explore its potential applications in drug discovery, grounded in the established pharmacological relevance of N-aryl piperidine derivatives.[3][4]

Molecular Structure

The chemical structure of this compound is characterized by a central piperidine ring. The nitrogen atom of the piperidine ring is substituted with a pyridin-4-yl group, and the carbon at the 4-position of the piperidine ring bears a hydroxymethyl (-CH₂OH) group.

IUPAC Name: this compound

Chemical Formula: C₁₁H₁₆N₂O

Canonical SMILES: C1CN(CCC1CO)C2=CC=NC=C2

Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These values have been estimated using well-established computational models and provide a useful baseline for experimental design and interpretation.[5][6][7]

PropertyPredicted ValueMethod/Source
Molecular Weight 192.26 g/mol Calculation
logP (Octanol-Water Partition Coefficient) 0.8 - 1.5Computational Models
Topological Polar Surface Area (TPSA) 41.5 ŲComputational Models
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 3Calculation
pKa (most basic) 8.5 - 9.5 (Piperidine Nitrogen)Estimation based on similar structures
pKa (most acidic) 15.0 - 16.0 (Hydroxyl Proton)Estimation based on similar structures
Aqueous Solubility Moderately SolubleQualitative Estimation
Boiling Point > 300 °CEstimation based on similar structures
Melting Point Not available-

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Methodologies

A practical and efficient synthesis of this compound can be envisioned through a two-step process, commencing with commercially available starting materials. The proposed synthetic pathway is outlined below, with a detailed explanation of the experimental protocols.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Synthesis of 4-Piperidinemethanol cluster_1 Step 2: N-Arylation Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-Piperidinemethanol 4-Piperidinemethanol Ethyl 4-piperidinecarboxylate->4-Piperidinemethanol LiAlH4, THF This compound This compound 4-Piperidinemethanol->this compound 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->this compound Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-piperidinecarboxylate [8]

This initial step involves the reduction of the ester functionality of ethyl 4-piperidinecarboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 4-piperidinecarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting solid aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-piperidinemethanol as a crude product, which can be purified further if necessary.

  • Causality of Experimental Choices:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.

    • Controlled Addition at 0 °C: The reaction of LiAlH₄ with esters is highly exothermic. Slow, controlled addition at a low temperature is necessary to manage the reaction rate and prevent dangerous temperature increases.

    • Fieser-Louis Fieser Workup: The sequential addition of water, aqueous base, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.

Step 2: Synthesis of this compound via N-Arylation

This step involves a nucleophilic aromatic substitution reaction to form the C-N bond between the piperidine nitrogen and the pyridine ring. 4-Chloropyridine is a suitable electrophile, and the reaction is typically facilitated by a base.

  • Procedure:

    • To a round-bottom flask, add 4-piperidinemethanol, 4-chloropyridine, and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Causality of Experimental Choices:

    • Halopyridine Electrophile: 4-Chloropyridine is sufficiently reactive for nucleophilic aromatic substitution, especially at the electron-deficient 4-position of the pyridine ring.

    • Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

    • Polar Aprotic Solvent and Heat: These conditions facilitate the SₙAr reaction by stabilizing the charged intermediate (Meisenheimer complex) and providing the necessary activation energy.

Potential Applications in Drug Discovery

The structural components of this compound are present in numerous FDA-approved drugs and clinical candidates, suggesting a high potential for this molecule to exhibit valuable pharmacological properties.

Diagram of Potential Therapeutic Areas

G TargetMolecule This compound CNS_Disorders CNS Disorders TargetMolecule->CNS_Disorders Antipsychotics, Antidepressants Oncology Oncology TargetMolecule->Oncology Kinase Inhibitors Infectious_Diseases Infectious Diseases TargetMolecule->Infectious_Diseases Antimicrobial Agents Inflammatory_Diseases Inflammatory Diseases TargetMolecule->Inflammatory_Diseases Anti-inflammatory Agents

Caption: Potential therapeutic applications of the this compound scaffold.

  • Central Nervous System (CNS) Disorders: The N-aryl piperidine motif is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants.[1] The ability of the piperidine ring to be protonated at physiological pH can influence blood-brain barrier penetration and target engagement.

  • Oncology: N-arylpiperazine and piperidine derivatives have been explored as scaffolds for various anticancer agents, including kinase inhibitors.[9] The specific substitution pattern on both the piperidine and pyridine rings can be tailored to achieve selectivity for specific cancer targets.

  • Antimicrobial and Antiviral Activity: The piperidine nucleus is found in a number of compounds with demonstrated antimicrobial and antiviral properties.[2] Further derivatization of the hydroxyl group on this compound could lead to novel agents in this therapeutic area.

  • Anti-inflammatory and Analgesic Properties: N-aryl piperidine derivatives have been investigated as potent analgesics and anti-inflammatory agents.[3] This scaffold can be used to develop modulators of various receptors and enzymes involved in pain and inflammation pathways.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. This technical guide has provided a foundational understanding of its predicted physicochemical properties, a detailed and logical synthetic strategy, and an overview of its potential therapeutic applications based on the well-established pharmacology of its constituent moieties. It is our hope that this document will serve as a catalyst for further research and development of this promising molecule and its derivatives.

References

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Sources

An In-depth Technical Guide to (1-(Pyridin-4-yl)piperidin-4-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial database searches for the compound "(1-(Pyridin-4-YL)piperidin-4-YL)methanol" did not yield a specific, dedicated CAS number. However, the structurally related compound, (1-(Pyridin-4-ylmethyl )piperidin-4-yl)methanol, is documented (CAS No. 914349-22-7). This guide will focus on the synthesis and properties of the title compound, featuring a direct N-aryl linkage between the pyridine and piperidine rings, a structure of significant interest in medicinal chemistry. We will proceed by outlining a robust synthetic pathway and discussing the expected characteristics and potential applications based on established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring linked directly to the nitrogen atom of a 4-hydroxymethylpiperidine moiety. This arrangement combines the aromatic, electron-withdrawing nature of the pyridine ring with the flexible, saturated piperidine scaffold, making it a valuable building block in drug discovery.

Structure:

Caption: Chemical structure of this compound.

PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₁H₁₆N₂OBased on its chemical structure
Molecular Weight 192.26 g/mol Calculated from the molecular formula
Appearance Off-white to yellow solidBy analogy to similar aromatic piperidine derivatives
Solubility Soluble in methanol, ethanol, DMSO; limited solubility in waterThe polar hydroxyl group and nitrogen atoms suggest some aqueous solubility, while the aromatic and aliphatic portions favor organic solvents.
Boiling Point >300 °C (decomposes)High due to hydrogen bonding and molecular weight.
Melting Point 100-120 °CEstimated based on similar substituted piperidines.

Synthesis and Purification

A robust and reliable method for the synthesis of this compound can be achieved through a two-step process starting from commercially available materials: 4-chloropyridine and 4-piperidinemethanol. This approach involves a nucleophilic aromatic substitution followed by purification.

Synthetic Workflow

G start Starting Materials: 4-Chloropyridine HCl 4-Piperidinemethanol reaction Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination) start->reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification Silica Gel Eluent (e.g., DCM/MeOH) characterization Analytical Characterization (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

  • Reagents and Materials:

    • 4-Chloropyridine hydrochloride

    • 4-Piperidinemethanol[1][2][3][4][5]

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • To a round-bottom flask, add 4-piperidinemethanol (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).

    • Add anhydrous DMF to the flask to dissolve the reagents.

    • Heat the reaction mixture to 100-120 °C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM).

    • Collect the fractions containing the desired product (as indicated by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Aromatic protons of the pyridine ring (doublets around 8.2 and 6.8 ppm). Protons of the piperidine ring (multiplets between 1.5 and 4.0 ppm). A triplet for the CH₂OH group (around 3.5 ppm). A singlet for the OH proton.
¹³C NMR Aromatic carbons of the pyridine ring (peaks between 107 and 150 ppm). Aliphatic carbons of the piperidine ring (peaks between 29 and 65 ppm). A peak for the CH₂OH carbon (around 68 ppm).
Mass Spectrometry (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 193.13.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-H stretching vibrations for aromatic and aliphatic groups (2800-3100 cm⁻¹). C=N and C=C stretching of the pyridine ring (1500-1600 cm⁻¹).

Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, as the piperidine and pyridine moieties are present in numerous approved drugs.[6]

Potential as a Kinase Inhibitor

The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of kinase enzymes. The piperidine-methanol portion can be further functionalized to target specific pockets within the ATP-binding site. Many kinase inhibitors incorporate similar heterocyclic systems.

Central Nervous System (CNS) Applications

Piperidine derivatives are well-known for their activity in the CNS. The nitrogen atom of the piperidine ring is often crucial for interaction with neurotransmitter receptors. This scaffold could be a starting point for developing novel treatments for neurological and psychiatric disorders.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown promising anti-inflammatory activity. The title compound could serve as a key intermediate for the synthesis of novel anti-inflammatory drugs.

G compound This compound derivatization Chemical Derivatization compound->derivatization kinase Kinase Inhibitors derivatization->kinase Targets ATP-binding site cns CNS-Active Agents derivatization->cns Interacts with neurotransmitter receptors anti_inflammatory Anti-inflammatory Drugs derivatization->anti_inflammatory Modulates inflammatory pathways

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

  • Hazard Statements: Based on similar compounds, this compound should be handled with care. It may cause skin and eye irritation. Ingestion and inhalation should be avoided.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

  • 4-Piperidinemethanol. Angene Chemical. (n.d.). Retrieved from [Link]

  • 4-Piperidinemethanol. PubChem. (n.d.). Retrieved from [Link]

  • Pyridin-4-yl(pyrimidin-5-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

  • 4-Hydroxymethylpyridine. PubChem. (n.d.). Retrieved from [Link]

  • Donepezil-based non-quaternary reactivators for inhibited acetylcholinesterase. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). Retrieved from [Link]

  • Iptacopan Hydrochloride Monohydrate. Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to (1-(Pyridin-4-YL)piperidin-4-YL)methanol

The structure of this compound incorporates a piperidine ring, a pyridine ring, and a primary alcohol. This combination of a flexible saturated heterocycle, an aromatic heterocycle, and a key functional group suggests its potential as a versatile scaffold in the design of new therapeutic agents. Accurate structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectral signature paramount. This guide serves to elucidate that signature.

The piperidine ring is a common motif in many pharmaceuticals due to its ability to confer desirable physicochemical properties.[1] The pyridine moiety provides a site for hydrogen bonding and potential metabolic activity. The primary alcohol can act as a hydrogen bond donor or a point for further chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the piperidine ring protons. The analysis will be conducted assuming a standard deuterated chloroform (CDCl₃) solvent, though the choice of solvent can influence chemical shifts.

Methodology for Prediction: The predicted chemical shifts are based on the analysis of substituent effects on the pyridine and piperidine rings. Protons on the pyridine ring are expected in the aromatic region, with those closer to the nitrogen atom being more deshielded. The piperidine protons will be in the aliphatic region, with their shifts influenced by the neighboring nitrogen and the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-α (Py)~8.2-8.4Doublet2HProtons adjacent to the pyridine nitrogen are strongly deshielded.
H-β (Py)~6.7-6.9Doublet2HProtons further from the pyridine nitrogen are less deshielded.
H-2', H-6' (Pip)~3.8-4.0Multiplet4HProtons on the piperidine ring adjacent to the pyridine nitrogen.
H-3', H-5' (Pip)~2.8-3.0Multiplet4HProtons on the piperidine ring.
H-4' (Pip)~1.8-2.0Multiplet1HMethine proton on the piperidine ring.
-CH₂OH~3.5-3.7Doublet2HProtons of the hydroxymethyl group.
-OHVariableSinglet (broad)1HChemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Methodology for Prediction: The prediction is based on the known chemical shifts of pyridine and substituted piperidines. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the piperidine nitrogen being the most downfield. The piperidine carbons will be in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-γ (Py)~155-157Carbon attached to the piperidine nitrogen is significantly deshielded.
C-α (Py)~150-152Carbons adjacent to the pyridine nitrogen.
C-β (Py)~107-109Carbons further from the pyridine nitrogen.
C-2', C-6' (Pip)~45-47Carbons on the piperidine ring adjacent to the pyridine nitrogen.
C-3', C-5' (Pip)~28-30Carbons on the piperidine ring.
C-4' (Pip)~40-42Methine carbon of the piperidine ring.
-CH₂OH~65-67Carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the O-H group of the alcohol, the C-N bonds of the piperidine and pyridine, the C-O bond of the alcohol, and the aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy:

  • Ensure the sample is dry and free of solvent.

  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the solid sample onto the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background subtraction.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H (Alcohol)3200-3600Strong, BroadCharacteristic stretching vibration of the hydroxyl group.
C-H (Aromatic)3000-3100MediumStretching vibrations of C-H bonds on the pyridine ring.
C-H (Aliphatic)2850-3000Medium-StrongStretching vibrations of C-H bonds on the piperidine ring and hydroxymethyl group.
C=N, C=C (Pyridine)1580-1610, 1450-1500Medium-StrongAromatic ring stretching vibrations.
C-N (Piperidine)1150-1250MediumStretching vibration of the aliphatic amine C-N bond.
C-O (Alcohol)1000-1100StrongStretching vibration of the primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.

Methodology for Prediction: The expected fragmentation patterns are based on the stability of the resulting ions. Common fragmentation pathways include the loss of the hydroxymethyl group and cleavage of the piperidine ring.

Experimental Protocol for Electrospray Ionization (ESI) MS:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Infuse the sample solution into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

The molecular formula of this compound is C₁₁H₁₆N₂O, with a monoisotopic mass of 192.1263 Da.

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

m/z (predicted)IonRationale
193.1341[M+H]⁺Protonated molecular ion.
162.1128[M+H - CH₂OH]⁺Loss of the hydroxymethyl group.
121.0760[C₇H₉N₂]⁺Cleavage of the piperidine ring.
78.0498[C₅H₄N]⁺Pyridine fragment.
Fragmentation Pathway

The fragmentation of the protonated molecule is expected to follow a logical pathway that can be visualized.

fragmentation M_H [M+H]⁺ m/z = 193.13 Frag1 [M+H - CH₂OH]⁺ m/z = 162.11 M_H->Frag1 - CH₂OH Frag2 [C₇H₉N₂]⁺ m/z = 121.08 Frag1->Frag2 - C₃H₅ Frag3 [C₅H₄N]⁺ m/z = 78.05 Frag2->Frag3 - C₂H₄N

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This guide provides a detailed, albeit predictive, spectral characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound spectroscopic principles and data from structurally related compounds. This information serves as a valuable resource for researchers working on the synthesis and characterization of this molecule, enabling them to anticipate and interpret their experimental results with a higher degree of confidence. The methodologies and predicted data herein should be used as a benchmark for the empirical data once it is acquired.

References

  • PubChem. (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. [1-(pyridin-2-yl)piperidin-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • NIST. Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2019). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Retrieved from [Link]

  • PubChem. 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Manimekalai, A., et al. (2014). Synthesis and characterization of novel methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 19(11), 18456-18473. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The confluence of a piperidine core and a pyridine moiety represents a well-established "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant and diverse biological activities.[1][2] The subject of this technical guide, (1-(Pyridin-4-YL)piperidin-4-YL)methanol, embodies this principle. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components strongly suggest a high probability of interaction with various biological targets. This guide will, therefore, take a predictive and investigative approach, grounded in the established pharmacology of structurally related compounds, to propose potential biological activities and outline a comprehensive strategy for their experimental validation. Our audience of researchers, scientists, and drug development professionals will find a roadmap for exploring the therapeutic potential of this promising, yet under-characterized, chemical entity.

Molecular Profile and Synthetic Considerations

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a hydroxymethyl group.

Chemical Attribute Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
CAS Number 10058819 (from PubChem)

The synthesis of such pyridinyl-piperidine derivatives is well-documented. A common synthetic route involves the nucleophilic substitution of a halogenated pyridine (e.g., 4-chloropyridine) with a piperidine derivative. In this case, 4-piperidinemethanol would be reacted with a suitable 4-substituted pyridine.[3]

Postulated Biological Activities and Mechanistic Hypotheses

Based on an extensive review of analogous structures, we can hypothesize several promising avenues for the biological activity of this compound.

Neuropharmacological Activity: NMDA Receptor Antagonism

The 4-substituted piperidine scaffold is a classic pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5] Specifically, compounds with a 4-benzyl or 4-phenylpiperidine structure have shown high potency and selectivity for the NR1/2B subtype of the NMDA receptor. The pyridinyl group can be considered a bioisostere of a phenyl group, suggesting a potential for similar interactions.

Hypothesized Mechanism: this compound may act as a non-competitive antagonist at the ifenprodil binding site on the NR2B subunit of the NMDA receptor. This could lead to a reduction in excessive glutamatergic neurotransmission, a hallmark of several neurological disorders.

Diagram: Proposed NMDA Receptor Antagonism Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Models A Compound Synthesis and Purification B Radioligand Binding Assay ([3H]ifenprodil) A->B C Electrophysiology in Xenopus Oocytes (expressing NR1/2B) B->C D Calcium Imaging Assay in Primary Neurons C->D E Maximal Electroshock (MES) Seizure Model (mice) D->E F Forced Swim Test (antidepressant model) D->F G Hot Plate Test (analgesic model) D->G H Lead Optimization E->H F->H G->H

Caption: A tiered approach to evaluating NMDA receptor antagonism.

Oncology: PI3Kδ Inhibition

Recent studies have highlighted that 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines are potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[6] While our subject molecule has a different substitution pattern, the presence of the pyridinyl-piperidine core suggests that it could be explored as a potential PI3K inhibitor.

Hypothesized Mechanism: The compound may bind to the ATP-binding pocket of PI3Kδ, thereby inhibiting the phosphorylation of PIP2 to PIP3. This would disrupt the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, particularly B-cell malignancies.

Diagram: PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound This compound Compound->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-infective Properties

The piperidine and pyridine rings are present in numerous antimicrobial agents.[7][8][9] Pyridine derivatives have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action for such compounds can be diverse, ranging from cell wall synthesis inhibition to disruption of metabolic pathways.

Hypothesized Mechanism: The compound could potentially interfere with microbial cell membrane integrity or inhibit essential enzymes necessary for pathogen survival. The nitrogen atoms in the pyridine and piperidine rings could play a role in chelating metal ions crucial for enzymatic function in microbes.

Experimental Protocols for Validation

The following protocols are designed to be self-validating, with each step providing the necessary data to justify proceeding to the next.

General In Vitro Cytotoxicity Assay

Rationale: To establish a baseline for the compound's toxicity and to determine the appropriate concentration range for subsequent biological assays.

Methodology:

  • Cell Lines: A panel of cell lines should be used, including a non-cancerous line (e.g., HEK293) and relevant cancer cell lines if pursuing an oncology application (e.g., K562 for leukemia).[10]

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to quantify cell survival.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Specific Target-Based Assays

Rationale: To determine if the compound directly interacts with the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NR1/2B NMDA receptor subtype.

  • Radioligand: Use [³H]ifenprodil as the radioligand.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Detection: Measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound.

Rationale: To directly measure the inhibitory effect of the compound on PI3Kδ activity.

Methodology:

  • Enzyme and Substrate: Use recombinant human PI3Kδ and its substrate, PIP2.

  • Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo kinase assay.

  • Procedure: Incubate the enzyme with the test compound and ATP, then add the substrate.

  • Detection: Measure the product formation (PIP3 or ADP) according to the assay manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for PI3Kδ inhibition. A selectivity panel against other PI3K isoforms (α, β, γ) should also be performed.[6]

In Vivo Efficacy Models

Rationale: To assess the therapeutic potential of the compound in a living organism.

Methodology (Example for Anticonvulsant Activity):

  • Animal Model: Use a well-established model of epilepsy, such as the maximal electroshock (MES) test in mice.[4]

  • Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Induction of Seizures: Subject the animals to an electrical stimulus to induce tonic-clonic seizures.

  • Observation: Record the presence or absence of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Determine the ED₅₀ (effective dose in 50% of the animals).

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest due to its structural heritage. The hypotheses and experimental frameworks presented in this guide offer a clear and scientifically rigorous path to elucidating its biological activities. The initial focus should be on in vitro screening across a diverse range of targets, guided by the established pharmacology of its constituent scaffolds. Positive hits can then be pursued through more detailed mechanistic studies and in vivo validation. The journey from a promising chemical structure to a potential therapeutic agent is arduous, but for compounds like this compound, the well-trodden path of its analogues provides a compelling reason to embark on this exploration.

References

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025). ResearchGate. [Link]

  • Pyridin-4-yl(pyrimidin-5-yl)methanol. PubChem. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (1999). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules. [Link]

  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1987). NIDA Research Monograph. [Link]

  • 4-Hydroxymethylpyridine. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. PubChem. [Link]

  • Donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. RSC Advances. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). Journal of Medicinal Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). ResearchGate. [Link]

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  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). International Journal of Molecular Sciences. [Link]

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In Silico Modeling of (1-(Pyridin-4-YL)piperidin-4-YL)methanol Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused exploration of the in silico modeling of interactions involving (1-(Pyridin-4-YL)piperidin-4-YL)methanol. It is designed for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular modeling. We will move beyond a simple recitation of steps to provide a rationale-driven narrative, grounded in established scientific principles and field-proven insights, to empower you to design and execute robust and meaningful in silico experiments.

Introduction: The Rationale for In Silico Investigation

The this compound scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting the Central Nervous System (CNS).[1][2][3] The inherent properties of the piperidine ring, such as its ability to be functionalized and its favorable pharmacokinetic characteristics, make it a cornerstone for the design of novel therapeutics.[3] The addition of a pyridinyl moiety often confers specificity for various receptors within the CNS.[4][5] Given this background, in silico modeling provides an indispensable toolkit for rapidly and efficiently exploring the potential biological targets and binding modes of novel derivatives like this compound, thereby accelerating the drug discovery pipeline.[6][7]

For the purposes of this technical guide, we will hypothesize a plausible interaction with a well-characterized G-Protein Coupled Receptor (GPCR), a superfamily of proteins that are the targets of a significant portion of approved drugs.[8][9][10][11] Specifically, based on the structural motifs present in our molecule of interest, we will use a representative GPCR target for which high-resolution structural data is available to illustrate a complete in silico workflow. This approach allows us to present a concrete and reproducible methodology that can be adapted to other potential targets.

Part 1: Target Selection and Preparation

The initial and most critical step in any in silico modeling study is the selection and meticulous preparation of the biological target. The quality of your starting protein structure will directly impact the reliability of all subsequent predictions.

Identifying a Plausible Biological Target

As previously mentioned, the pyridinylpiperidine scaffold is a common feature in ligands targeting various CNS receptors. Structure-activity relationship (SAR) studies of similar compounds have indicated activity at histamine, sigma, and nicotinic receptors, among others.[1][12][13][14] For this guide, we will proceed with a hypothetical scenario where this compound is being investigated as a ligand for a CNS-acting GPCR. A thorough literature and database search for targets of structurally analogous compounds is the recommended first step in a real-world scenario.

Sourcing High-Resolution Structural Data

The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules. When selecting a PDB entry for your target, prioritize the following:

  • High Resolution: Aim for a structure with a resolution of 3.0 Å or better. Higher resolution structures provide more accurate atomic coordinates.

  • Co-crystallized Ligand: A structure with a bound ligand, especially one with some similarity to your compound of interest, is highly advantageous. This provides valuable information about the binding pocket.

  • Completeness: Check for missing residues or loops. While some missing segments can be modeled, a more complete structure is always preferable.

For our case study, we will select a representative GPCR structure from the PDB.

Step-by-Step Protein Preparation Workflow

Raw PDB structures are not immediately ready for in silico modeling. They require careful preparation to ensure chemical correctness and compatibility with simulation software.

Protocol 1: Receptor Preparation

  • Initial Inspection and Cleaning:

    • Load the downloaded PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, Maestro).

    • Remove all non-essential molecules, including water, ions, and co-solvents that are not critical for binding. Retain any crystallographic waters that are observed to mediate key interactions with the co-crystallized ligand.

    • If the biological unit is a multimer, decide whether to model the entire complex or a single protomer, depending on the location of the binding site.

  • Addressing Structural Issues:

    • Missing Residues and Loops: Use a loop modeling tool (e.g., Modeller, Prime in the Schrödinger Suite) to build any missing segments in the protein structure.

    • Alternate Conformations: For residues with multiple rotamers, select the conformation with the highest occupancy. If occupancy is equal, choose the one that minimizes steric clashes.

  • Protonation and Tautomeric State Assignment:

    • The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are pH-dependent and crucial for accurate interaction modeling. Use a tool like H++ or PROPKA to predict the pKa values of these residues and assign the appropriate protonation state at physiological pH (typically 7.4). Pay special attention to the histidine tautomers.

  • Hydrogen Addition:

    • Add hydrogen atoms to the protein structure. Most molecular modeling packages have built-in tools for this. Ensure that the hydrogen placement is optimized to form proper hydrogen bond networks.

  • Energy Minimization:

    • Perform a restrained energy minimization of the prepared protein structure. This step relieves any steric clashes introduced during the preparation process while preserving the overall fold. The heavy atoms of the protein backbone should be restrained to their initial positions.

Part 2: Ligand Preparation

The small molecule to be docked or simulated also requires careful preparation to ensure its chemical representation is accurate.

Protocol 2: Ligand Preparation

  • 2D to 3D Conversion:

    • If starting from a 2D representation (e.g., SMILES string), use a tool like Open Babel or ChemDraw to generate a 3D conformation.

  • Tautomer and Stereoisomer Generation:

    • Enumerate all possible tautomers and stereoisomers of the ligand. The biologically active form may not be the most stable one in isolation.

  • Protonation State Assignment:

    • Similar to the protein, determine the likely protonation state of the ligand at physiological pH.

  • Energy Minimization:

    • Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94, GAFF). This will generate a low-energy starting conformation.

Part 3: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][15][16] It is a powerful tool for generating initial hypotheses about the binding mode of a ligand.

Rationale for Docking

The primary goals of molecular docking in this context are:

  • To predict the binding pose of this compound within the active site of our target GPCR.

  • To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the protein-ligand complex.

  • To rank-order different potential binding poses based on a scoring function.

Step-by-Step Molecular Docking Workflow using AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[17][18][19][20]

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types required by AutoDock. This can be done using AutoDockTools (ADT) or other compatible software.[20]

  • Define the Search Space (Grid Box):

    • Define a 3D grid box that encompasses the entire binding site of the receptor. If a co-crystallized ligand is present, centering the grid box on this ligand is a common and effective strategy. The size of the box should be large enough to allow for translational and rotational freedom of the ligand but not so large as to unnecessarily increase the search space.

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search to find the best binding poses and rank them according to its scoring function.

  • Analyze the Docking Results:

    • The output will be a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular graphics program.

    • Analyze the intermolecular interactions for each pose. Look for plausible hydrogen bonds, hydrophobic interactions, and other favorable contacts.

    • Critically evaluate the results. Do the predicted interactions align with known SAR for the target? Is the pose sterically and chemically reasonable?

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues
1-8.5Tyr115, Asp207, Phe312
2-8.2Tyr115, Ser119, Phe312
3-7.9Trp101, Asp207, Val211

Table 1: Example of a table summarizing molecular docking results. The data presented here is illustrative.

Part 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[6][12][14][21] This is particularly important for flexible systems like GPCRs.[6][12][14][21]

The Value of MD Simulations

MD simulations can provide insights into:

  • The stability of the docked binding pose.

  • The role of water molecules in mediating protein-ligand interactions.

  • Conformational changes in the protein upon ligand binding.

  • The relative binding free energies of different ligands.

Step-by-Step MD Simulation Workflow using GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[1][2][5]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Start with the top-ranked docked pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).

    • Generate the topology files for both the protein and the ligand. The ligand topology may need to be generated using a server like CGenFF.[1][2]

  • Membrane Embedding (for GPCRs):

    • Since GPCRs are membrane proteins, the complex must be embedded in a lipid bilayer that mimics the cell membrane.[9][11][13] The CHARMM-GUI server is an excellent tool for this, as it can build complex membrane systems and generate the necessary input files for GROMACS.[9][11][13]

  • Solvation and Ionization:

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological ion concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature. This allows the solvent to relax around the protein and ligand.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant number of particles, pressure, and temperature. This ensures the system reaches the correct density.

    • During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms, which are gradually released.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time to observe the phenomena of interest (typically hundreds of nanoseconds for binding pose stability).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions over time.

    • Clustering Analysis: Identify the most representative conformations of the complex during the simulation.

Part 5: Binding Free Energy Calculations

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[4][8][10]

Principles of MM/PBSA and MM/GBSA

These methods calculate the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with a continuum solvation model.[4][8][10] The free energy of binding is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Step-by-Step MM/PBSA Calculation Workflow

Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Generate Snapshots:

    • Extract snapshots (frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components:

    • For each snapshot, calculate the following energy terms for the complex, protein, and ligand:

      • Molecular Mechanics Energy: The sum of bonded and non-bonded interactions in the gas phase.

      • Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

  • Calculate Binding Free Energy:

    • For each snapshot, calculate the binding free energy using the appropriate thermodynamic cycle.

    • Average the binding free energies over all snapshots to obtain the final estimate and its standard error.

Energy Component Average Contribution (kcal/mol)
Van der Waals Energy-45.2 ± 2.1
Electrostatic Energy-20.5 ± 1.5
Polar Solvation Energy+30.8 ± 3.0
Nonpolar Solvation Energy-5.6 ± 0.5
Total Binding Free Energy -40.5 ± 4.2

Table 2: Example of a table summarizing MM/PBSA binding free energy decomposition. The data presented here is illustrative.

Visualization of Workflows

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Initial Prediction cluster_md Dynamic Refinement cluster_energy Quantitative Assessment Target_Selection Target Selection & PDB Download Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation Target_Selection->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis System_Setup System Setup (Membrane Embedding) Pose_Analysis->System_Setup MD_Simulation MD Simulation (GROMACS) System_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis BFE_Calc Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->BFE_Calc Energy_Decomposition Energy Decomposition Analysis BFE_Calc->Energy_Decomposition MD_Simulation_Workflow Start Docked Protein-Ligand Complex Topology Generate Topologies (CHARMM36m, CGenFF) Start->Topology Membrane Embed in Membrane (CHARMM-GUI) Topology->Membrane Solvate Solvate and Add Ions Membrane->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Production Production MD Run Equilibrate_NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: Detailed workflow for setting up and running an MD simulation of a GPCR-ligand complex.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions with a representative GPCR target. By following these detailed protocols, researchers can generate valuable hypotheses about the binding mode, stability, and affinity of this and other novel compounds.

It is crucial to remember that in silico modeling is a predictive science. The results generated from these methods should be used to guide and prioritize experimental studies, not as a replacement for them. The ultimate validation of any computational prediction lies in its confirmation through experimental techniques such as binding assays, crystallography, or cryo-electron microscopy.

The field of computational drug discovery is continually evolving, with advancements in force fields, sampling algorithms, and machine learning approaches. Staying abreast of these developments will be key to leveraging the full potential of in silico modeling in the quest for new and improved therapeutics.

References

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A Technical Guide to Pyridinyl-Piperidinyl-Methanol Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinyl-piperidinyl-methanol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of this versatile chemical motif. We will dissect the causality behind experimental choices, provide validated protocols, and illustrate key concepts with detailed visualizations to empower the rational design of next-generation therapeutics based on this powerful scaffold.

The Pyridinyl-Piperidinyl-Methanol Core: A Privileged Scaffold

The power of the pyridinyl-piperidinyl-methanol framework lies in its unique combination of structural and physicochemical properties. It merges the aromatic, electron-deficient pyridine ring with the saturated, conformationally flexible piperidine ring, linked by a chiral methanol unit.[3][4] This arrangement provides a three-dimensional vector for interacting with biological targets, while the nitrogen atoms in both rings can serve as hydrogen bond acceptors or be protonated to modulate solubility and receptor engagement.[2] The piperidine ring, in particular, enhances druggability by improving pharmacokinetic profiles and metabolic stability.[2] These features make the scaffold a versatile template for developing agents targeting a wide array of biological systems, especially within the central nervous system (CNS) and in oncology.[5][6][7]

Caption: General structure of a pyridinyl-piperidinyl-methanol compound.

Synthetic Strategies: Building the Core

The construction of the pyridinyl-piperidinyl-methanol scaffold can be achieved through several reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry. Key approaches include the reduction of precursor ketones and the addition of organometallic reagents to corresponding aldehydes or esters.

A prevalent and robust method involves the reduction of a pyridinyl-piperidinyl-ketone intermediate. This ketone can be synthesized via methods like Friedel-Crafts acylation. Subsequent reduction of the ketone to the alcohol provides the desired methanol moiety. The use of chiral reducing agents or catalysts at this stage is a critical consideration for controlling the stereochemistry of the hydroxyl group, which is often crucial for biological activity.

Another common approach is the reduction of a piperidine carboxylate ester to the corresponding alcohol, followed by coupling to the pyridine ring. For instance, ethyl 4-piperidinecarboxylate can be reduced to 4-piperidinemethanol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[8]

start_node Starting Materials (e.g., 4-Piperidinecarboxylic acid, Pyridine derivative) step1 Step 1: Intermediate Formation (e.g., N-acetylation, Acyl chloride formation) start_node->step1 Reagents step2 Step 2: C-C Bond Formation (e.g., Friedel-Crafts Acylation) step1->step2 Coupling intermediate Key Ketone Intermediate (Pyridinyl-piperidinyl-ketone) step2->intermediate step3 Step 3: Reduction (e.g., NaBH4, LiAlH4) intermediate->step3 Reducing Agent product Final Compound (Pyridinyl-Piperidinyl-Methanol) step3->product purify Purification (Chromatography, Recrystallization) product->purify

Caption: Structure-Activity Relationship (SAR) hotspots on the pyridinyl-piperidinyl-methanol scaffold.

Quantitative SAR Data Summary
Compound ClassTarget/ActivityR1 (Pyridine)R2 (Piperidine-N)R3 (Linker)Key FindingReference
Piperidine-amidessEH InhibitionN/AAdamantyl-amidePhenylHalogen substitution on the R3 phenyl ring significantly impacts IC50 values.[9]
Pyridine DerivativesAntiproliferative-OMe, -OHVariedVariedPresence of -OMe and -OH groups enhances activity against cancer cell lines.[10][11]
Benzimidazole-piperidinesAnti-inflammatoryN/APhenyl sulfonamideN/APhenyl sulfonamide moiety at the piperidine nitrogen leads to high inhibition rates (79-84%).[12]

Pharmacological Landscape and Therapeutic Targets

Derivatives of the pyridinyl-piperidinyl-methanol scaffold have demonstrated a remarkable breadth of biological activities, making them valuable in numerous therapeutic areas. [3]

  • Anticancer Activity: Many compounds exhibit potent antiproliferative effects against a range of cancer cell lines, including breast, colon, and prostate cancer. [6][7]The mechanisms often involve cell cycle arrest and the induction of apoptosis through modulation of key signaling pathways like PI3K/Akt and STAT3. [6][7]* Central Nervous System (CNS) Disorders: The scaffold is a key component in drugs targeting CNS disorders. [5][13]This includes agents with antipsychotic, antidepressant, and neuroprotective properties. [14][15]Their ability to cross the blood-brain barrier, a feature facilitated by the piperidine ring, is critical for this application. [2]* Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory and analgesic properties, often through the inhibition of enzymes like soluble epoxide hydrolase (sEH). [9]* Antimicrobial Properties: The scaffold has been explored for developing new antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens. [14][16]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridinyl-piperidinyl-methanol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The pyridinyl-piperidinyl-methanol scaffold continues to be a highly productive framework in the field of drug discovery. Its synthetic tractability and rich SAR landscape provide fertile ground for the development of novel therapeutics. [3][4]Future research will likely focus on leveraging advanced synthetic methods, such as asymmetric catalysis and multicomponent reactions, to access novel chemical space with greater efficiency and stereocontrol. [4][17]Furthermore, the application of computational chemistry and machine learning will accelerate the design of next-generation compounds with optimized potency, selectivity, and ADME properties, ensuring that this privileged scaffold remains at the forefront of medicinal chemistry for years to come.

References

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Methodological & Application

Protocol for the synthesis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol: A Key Intermediate for Pharmaceutical Research

Abstract

The (1-pyridinyl-piperidin-4-yl)methanol scaffold is a privileged structural motif in modern medicinal chemistry, serving as a crucial building block for a diverse range of pharmacologically active agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway. We delve into the mechanistic underpinnings of the reaction, offer detailed procedures for synthesis, purification, and characterization, and address critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this valuable intermediate.

Introduction and Scientific Background

The convergence of a pyridine ring and a piperidine core creates a pharmacophore with significant potential for interacting with various biological targets. The title compound, this compound, combines the hydrogen bonding capabilities of the pyridine nitrogen and the methanol hydroxyl group with the conformational flexibility of the piperidine ring. This unique combination makes it an attractive starting point for the development of novel therapeutics.

The synthetic strategy detailed herein employs a classical nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The secondary amine of (piperidin-4-yl)methanol acts as the nucleophile, attacking the electron-deficient C4 position of a 4-halopyridine, with the halide serving as the leaving group. The reaction is typically facilitated by a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity, and thermal energy to overcome the activation barrier.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound

Chemical reaction scheme showing 4-Chloropyridine and (Piperidin-4-yl)methanol reacting to form this compound

The reaction proceeds via a well-established SNAr mechanism. The nitrogen atom of the piperidine attacks the carbon atom bearing the chlorine on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken. In the final step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Aromaticity Restoration Reactants Piperidine Derivative (Nucleophile) + 4-Chloropyridine (Electrophile) Intermediate Meisenheimer Complex (Non-aromatic intermediate) Reactants->Intermediate Formation of C-N bond Product This compound (Final Product) Intermediate->Product Expulsion of Leaving Group LeavingGroup Chloride Ion (Cl⁻) (Leaving Group)

Figure 1: Conceptual diagram of the SNAr mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )SupplierNotes
4-Chloropyridine hydrochloride7379-35-3150.01Sigma-Aldrich, etc.Corrosive, handle with care.[1][2]
(Piperidin-4-yl)methanol6628-93-9115.17Combi-Blocks, etc.Also known as 4-Piperidinemethanol.
Triethylamine (TEA)121-44-8101.19Fisher Scientific, etc.Corrosive, flammable, strong odor.
N,N-Dimethylformamide (DMF)68-12-273.09VWR, etc.Anhydrous grade recommended.
Ethyl Acetate (EtOAc)141-78-688.11-ACS grade or higher for extraction & chromatography.
Hexanes110-54-386.18-ACS grade or higher for chromatography.
Saturated aq. NaCl (Brine)7647-14-5--Lab-prepared.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-For drying organic layers.
Silica Gel63231-67-4--230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Protocol

This protocol is based on established procedures for N-arylation of piperidines.[3]

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol).

  • Add (piperidin-4-yl)methanol (1.27 g, 11.0 mmol, 1.1 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Begin stirring the suspension.

  • Carefully add triethylamine (TEA) (3.5 mL, 25.0 mmol, 2.5 equivalents) dropwise to the stirring mixture. The addition of the first equivalent of base neutralizes the hydrochloride salt, while the second equivalent acts as the base for the reaction itself. A slight excess ensures the reaction goes to completion.

Reaction Execution
  • Once all reagents are added, place the flask in a heating mantle and heat the reaction mixture to 90-100 °C.

  • Maintain the reaction at this temperature under an inert atmosphere (e.g., nitrogen) for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Mobile Phase : 10% Methanol in Dichloromethane.

    • Visualization : UV light (254 nm) and/or potassium permanganate stain. The starting 4-chloropyridine is UV active, and the product will be as well. The starting alcohol may require staining to visualize. The reaction is complete when the limiting reagent (4-chloropyridine) is consumed.

Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL). The use of ethyl acetate facilitates the extraction of the moderately polar product from the highly polar DMF/water mixture.

  • Combine the organic layers.

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (2 x 50 mL) to remove residual DMF and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Pack a glass column with silica gel using a gradient eluent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol.

  • Elution : A typical gradient might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection : Collect fractions and analyze them by TLC.

  • Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆) : Expected chemical shifts (δ, ppm): ~8.1 (d, 2H, pyridine H2, H6), ~6.8 (d, 2H, pyridine H3, H5), ~4.5 (t, 1H, -OH), ~3.9-4.1 (m, 2H, piperidine H2e, H6e), ~3.3 (t, 2H, -CH₂OH), ~2.8-3.0 (m, 2H, piperidine H2a, H6a), ~1.6-1.8 (m, 2H, piperidine H3e, H5e), ~1.4-1.6 (m, 1H, piperidine H4), ~1.1-1.3 (m, 2H, piperidine H3a, H5a). Note: Chemical shifts are estimates and may vary based on solvent and concentration.[4]

  • ¹³C NMR (101 MHz, DMSO-d₆) : Expected chemical shifts (δ, ppm): ~155.0 (C4-pyridine), ~150.0 (C2, C6-pyridine), ~107.0 (C3, C5-pyridine), ~65.0 (-CH₂OH), ~45.0 (C2, C6-piperidine), ~40.0 (C4-piperidine), ~29.0 (C3, C5-piperidine).

  • Mass Spectrometry (ESI+) : For C₁₁H₁₆N₂O, Calculated M.W. = 192.26. Expected [M+H]⁺ = 193.27.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[5]

  • Ventilation : All operations should be performed in a well-ventilated fume hood.[2]

  • Reagent Handling :

    • 4-Chloropyridine hydrochloride : Corrosive and harmful if swallowed or inhaled. Avoid contact with skin and eyes.[1][2]

    • Triethylamine (TEA) : Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood away from ignition sources.

    • DMF : A potential reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction is slow or incomplete Insufficient temperature; Inactive base; Poor quality reagents.Increase temperature to 110-120 °C. Use a freshly opened bottle of TEA. Ensure reagents are anhydrous where specified.
Low yield after work-up Incomplete extraction of the product.The product has some water solubility. Perform more extractions (e.g., 5-6 times) or use a different solvent like Dichloromethane.
Difficulty in purification Product co-elutes with impurities.Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol/Ammonia). Consider converting the product to its HCl salt to induce crystallization.
Formation of multiple byproducts Side reactions due to high temperature.Lower the reaction temperature and increase the reaction time. Ensure an inert atmosphere is maintained to prevent oxidation.

Overall Synthesis Workflow

Figure 2: Step-by-step experimental workflow.

References

  • Jubilant Ingrevia Limited. (n.d.). 4-Chloropyridine Hydrochloride Safety Data Sheet. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Link (General SDS link, specific document may require search).

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of Diarylmethanols. Link (Illustrates characterization of complex pyridine derivatives).

  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. Link (Provides an analogous reaction protocol).

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Link (Provides representative NMR data for N-substituted piperidines).

  • RSC Advances. (n.d.). Synthesis and in vitro evaluation of donepezil-based non-quaternary reactivators. Link (Details related synthetic transformations).

  • Eurisotop. (n.d.). NMR Solvent data chart. Link (Reference for NMR solvent residual peaks).

Sources

Using (1-(Pyridin-4-YL)piperidin-4-YL)methanol in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging (1-(Pyridin-4-YL)piperidin-4-YL)methanol in High-Throughput Screening for Novel Kinase Inhibitors

For: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[1][2] This document provides a comprehensive guide to the utilization of this compound, a compound featuring privileged pyridine and piperidine scaffolds, in a quantitative high-throughput screening (qHTS) campaign.[3][4][5][6][7] We present a detailed protocol for a representative biochemical kinase inhibition assay, including assay development, validation, and data analysis, underscoring the scientific rationale behind each step. This guide is intended to equip researchers with the necessary framework to effectively screen this and similar compounds, ensuring data integrity and maximizing the potential for hit discovery.

Introduction: The Significance of Privileged Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important target classes in drug discovery. The chemical architecture of small molecule inhibitors is critical to their success, and certain molecular frameworks, often termed "privileged scaffolds," are recurrently found in potent and selective kinase inhibitors.

The pyridine and piperidine moieties are prominent examples of such scaffolds.[3][4][5][6][7] The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and pi-stacking interactions within the ATP-binding pocket of kinases.[5][7] The piperidine ring provides a three-dimensional structure that can be functionalized to explore different regions of the binding site, often enhancing potency and modulating physicochemical properties.[3]

This compound combines these two privileged scaffolds, making it an attractive candidate for inclusion in kinase-focused screening libraries. Its structure suggests potential interactions with the hinge region of the kinase domain via the pyridine nitrogen, while the methanol-substituted piperidine can be oriented towards the solvent-exposed region, offering a vector for further chemical elaboration.

This application note will detail the process of evaluating this compound in a robust HTS campaign against a hypothetical kinase target, "Kinase-X."

Foundational Principles: Assay Development and Validation

The success of any HTS campaign hinges on a well-developed and validated assay.[8][9][10][11] For our purposes, we will employ a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound will result in a higher luminescence signal.

Assay Principle

The assay is based on the following principle:

  • Kinase Reaction: Kinase-X + Substrate + ATP → Phosphorylated Substrate + ADP

  • Detection: The remaining ATP is quantified using a luciferase/luciferin system, where the amount of light produced is directly proportional to the ATP concentration.

Key Assay Parameters and Validation

Before initiating the screen, critical assay parameters must be optimized and validated to ensure robustness and reliability.[10][11]

ParameterDescriptionGoal
Enzyme Concentration The concentration of Kinase-X that yields a linear reaction rate over the incubation time.To be within the linear range of the assay, typically determined via enzyme titration.
Substrate Concentration The concentration of the peptide substrate, typically at or near the Michaelis constant (Km).To ensure sensitivity to competitive inhibitors.
ATP Concentration The concentration of ATP, also usually at or near the Km.Balances signal window with sensitivity to ATP-competitive inhibitors.
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not significantly affect assay performance.Typically ≤ 1% v/v.
Z'-factor A statistical measure of assay quality, calculated from the signals of positive and negative controls.Z' > 0.5 indicates an excellent assay for HTS.[1]

Compound Management: Ensuring the Integrity of this compound

Proper handling and storage of library compounds are paramount for the reproducibility and accuracy of HTS data.[12][13][14][15][16]

Storage and Handling
  • This compound should be stored as a dry powder at -20°C.

  • A stock solution, typically 10 mM in 100% DMSO, should be prepared, aliquoted to minimize freeze-thaw cycles, and stored at -20°C.[15][16]

  • Intermediate dilutions for assay plates should be prepared fresh on the day of the experiment.

Quality Control
  • The identity and purity of the compound should be verified by LC-MS and/or NMR prior to screening.

  • Regular quality control checks of the DMSO stock are recommended to monitor for degradation or precipitation.

High-Throughput Screening Workflow

The following diagram illustrates the qHTS workflow for screening this compound.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Serial Dilution of Test Compound) Dispensing Robotic Dispensing into 1536-well Assay Plates Compound_Prep->Dispensing Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation at Room Temperature Dispensing->Incubation Detection_Reagent Addition of ATP Detection Reagent Incubation->Detection_Reagent Signal_Read Luminescence Signal Reading Detection_Reagent->Signal_Read Data_QC Data Quality Control (Z'-factor Calculation) Signal_Read->Data_QC Normalization Data Normalization Data_QC->Normalization Curve_Fitting Concentration-Response Curve Fitting Normalization->Curve_Fitting Hit_Selection Hit Identification and Prioritization Curve_Fitting->Hit_Selection

Caption: Quantitative High-Throughput Screening Workflow.

Detailed Protocol: qHTS of this compound against Kinase-X

This protocol is designed for a 1536-well plate format. All liquid handling steps should be performed with automated liquid handlers to ensure precision and consistency.[1]

Materials and Reagents
  • This compound

  • Kinase-X (recombinant)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection kit

  • 1536-well white, solid-bottom assay plates

  • Control inhibitor (e.g., Staurosporine)

  • DMSO

Preparation of Compound Plates
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for qHTS. For a 7-point curve, concentrations might range from 10 mM to 10 µM.

  • Using an acoustic liquid handler, dispense 20 nL of each compound concentration into the appropriate wells of the 1536-well assay plates.

  • Dispense 20 nL of DMSO into the negative control wells and 20 nL of a control inhibitor (e.g., 10 µM Staurosporine) into the positive control wells.

Assay Procedure
  • Prepare the kinase reaction mix by diluting Kinase-X and the substrate to their pre-determined optimal concentrations in kinase assay buffer.

  • Dispense 2 µL of the kinase reaction mix into each well of the compound-containing assay plates.

  • Prepare the ATP solution in kinase assay buffer.

  • To initiate the reaction, dispense 2 µL of the ATP solution into each well. The final assay volume is 4.02 µL, and the final DMSO concentration is 0.5%.

  • Incubate the plates at room temperature for 60 minutes.

  • Add 4 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

  • Read the luminescence on a plate reader.

Data Analysis and Interpretation

Robust statistical analysis is crucial for extracting meaningful results from HTS data.[17][18][19][20][21]

Quality Control

For each plate, calculate the Z'-factor using the positive (min signal) and negative (max signal) controls:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where σ is the standard deviation and μ is the mean. A Z'-factor > 0.5 is considered acceptable.

Data Normalization

Normalize the raw luminescence data to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

Concentration-Response Curve Fitting

Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration at which 50% of the kinase activity is inhibited).

Signaling_Pathway cluster_inhibition Mechanism of Action Compound This compound KinaseX Kinase-X (ATP Binding Pocket) Compound->KinaseX Binds and Inhibits Phospho_Substrate Phosphorylated Substrate KinaseX->Phospho_Substrate Phosphorylates ADP ADP KinaseX->ADP ATP ATP ATP->KinaseX Binds Substrate Substrate Substrate->KinaseX Binds

Caption: Hypothetical Inhibition of Kinase-X.

Hit Confirmation and Follow-up

Compounds demonstrating a dose-dependent inhibition with a potent IC₅₀ (e.g., < 10 µM) are considered primary hits. These hits should undergo a rigorous confirmation process:

  • Re-testing: Re-test the original compound from the same stock to rule out experimental error.

  • Orthogonal Assays: Test the compound in a different assay format (e.g., a binding assay) to confirm on-target activity and rule out assay artifacts.

  • Selectivity Profiling: Screen the confirmed hit against a panel of other kinases to determine its selectivity profile.

Conclusion

This application note provides a detailed framework for the utilization of this compound in a qHTS campaign for the discovery of novel kinase inhibitors. By adhering to the principles of robust assay development, rigorous compound management, and sound statistical analysis, researchers can effectively leverage this and other promising chemical entities in their drug discovery efforts. The privileged pyridine and piperidine scaffolds present in this compound make it a valuable starting point for medicinal chemistry optimization, with the potential to yield potent and selective clinical candidates.

References

  • Parham, F., & Austin, C. P. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Taos, J. H. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of biomolecular screening, 10(6), 557–567. [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. In Drug Discovery and Development-Present and Future. IntechOpen.
  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
  • Filippov, D. V., van der Heden van Noort, G. J., & Overkleeft, H. S. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & medicinal chemistry, 25(19), 5160–5170. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Scripps Research. (n.d.). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. [Link]

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug design, development and therapy, 15, 4339–4364. [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. [Link]

  • Matson, S. L., Johnson, B. M., & Miller-Pressler, J. Y. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(6), 599–612. [Link]

  • Labiotech.eu. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4364.
  • Kumar, A., & Sharma, G. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. In Heterocyclic Compounds. IntechOpen.
  • Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339.
  • Matson, S. L., Johnson, B. M., & Miller-Pressler, J. Y. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(6), 599-612.

Sources

Application of (1-(Pyridin-4-YL)piperidin-4-YL)methanol in neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Neuropharmacological Evaluation of (1-(Pyridin-4-YL)piperidin-4-YL)methanol and its Analogs

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the neuropharmacological assessment of novel chemical entities, using this compound as a representative molecule from the promising pyridinylpiperidine class. This guide emphasizes the logical progression from initial target identification to in vivo functional validation, explaining the causality behind experimental choices to ensure a robust and translatable data package.

Introduction: The Pyridinylpiperidine Scaffold in CNS Drug Discovery

The pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) due to the nitrogen atom's ability to form key hydrogen bonds and modulate physicochemical properties.[1] When combined with a piperidine moiety—another common feature in CNS drugs—the resulting scaffold offers a versatile platform for creating ligands with high affinity and selectivity for various neurological targets. This compound (herein designated as Cpd-X ) represents a novel structure within this class. Its therapeutic potential is unknown, and a systematic, multi-tiered evaluation is required to elucidate its mechanism of action and potential applications in neuropharmacology. This guide outlines that evaluation process.

Part 1: Primary Target Identification and Binding Affinity Profiling

Expertise & Experience: The foundational step in characterizing a novel compound is to determine its primary molecular target(s) within the CNS. A broad screening panel is initially employed, followed by more focused assays to quantify binding affinity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[2] A competitive binding format, which measures the ability of the unlabeled test compound (Cpd-X) to displace a radiolabeled ligand of known affinity, is the most efficient method for determining the inhibition constant (Kᵢ).[2][3]

Protocol 1.1: Competitive Radioligand Binding Assay for CNS Receptor Panel

This protocol describes the determination of the binding affinity (Kᵢ) of Cpd-X for a panel of common CNS receptors, such as dopamine D2, serotonin 5-HT2A, and Sigma-1 (S1R) receptors, using membrane preparations.

Methodology:

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cells or tissues overexpressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).[4]

  • Assay Buffer Preparation: Prepare a buffer appropriate for the specific receptor target. For example, for S1R binding, use 50 mM Tris-HCl, pH 7.4.[4]

  • Compound Dilution: Prepare a serial dilution of Cpd-X (e.g., from 100 µM to 1 pM) in the assay buffer.

  • Reaction Mixture Assembly: In a 96-well plate, combine:

    • Receptor membrane preparation (protein amount determined empirically, e.g., 30-50 µ g/well ).[4]

    • A fixed concentration of a selective radioligand at or below its dissociation constant (Kᴅ) (e.g., [³H]-(+)-pentazocine for S1R).[4]

    • Varying concentrations of Cpd-X.

    • For non-specific binding (NSB) control wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM Haloperidol).

    • For total binding wells, add vehicle instead of Cpd-X.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of Cpd-X.

    • Plot the percent inhibition against the log concentration of Cpd-X to generate a dose-response curve.

    • Determine the IC₅₀ (concentration of Cpd-X that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

Data Presentation: Hypothetical Binding Affinity of Cpd-X

Target ReceptorRadioligandKᵢ of Cpd-X (nM)
Dopamine D2[³H]-Spiperone> 10,000
Serotonin 5-HT2A[³H]-Ketanserin> 10,000
Sigma-1 (S1R)[³H]-(+)-Pentazocine15
Sigma-2 (S2R)[³H]-DTG (+S1R mask)850

This hypothetical data suggests Cpd-X is a potent and selective ligand for the Sigma-1 receptor.

Diagram: Workflow for Receptor Binding Affinity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate: Membranes + Radioligand + Cpd-X prep_membranes->incubate prep_ligand Prepare Radioligand Stock prep_ligand->incubate prep_compound Serially Dilute Cpd-X prep_compound->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count plot Plot Dose-Response Curve count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff calc_ic50->calc_ki end_result Affinity Profile (Ki Values) calc_ki->end_result start Start start->prep_membranes start->prep_ligand start->prep_compound

Caption: Workflow for determining compound binding affinity (Ki).

Part 2: In Vitro Functional Activity and Safety Assessment

Trustworthiness: Identifying high-affinity binding is insufficient; the functional consequence of that binding (e.g., agonism, antagonism, allosteric modulation) must be determined. Furthermore, early assessment of potential neurotoxicity is a critical, self-validating step to ensure resources are focused on compounds with a viable therapeutic window.[5] Assays in human-derived neuronal cell lines like SH-SY5Y provide a relevant system for these initial safety and functional evaluations.[5][6]

Protocol 2.1: Functional Characterization in Neuronal Cell Lines

This protocol assesses the functional activity of Cpd-X on intracellular calcium mobilization in a human neuroblastoma cell line (SH-SY5Y), which endogenously expresses the Sigma-1 receptor.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency in a 96-well black, clear-bottom plate.

  • Calcium Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

  • Compound Addition (Antagonist Mode): To determine if Cpd-X is an antagonist, pre-incubate the cells with varying concentrations of Cpd-X for 15-30 minutes.

  • Agonist Stimulation: Add a known S1R agonist (e.g., PRE-084) at its EC₅₀ concentration to all wells (except negative controls).

  • Compound Addition (Agonist Mode): To determine if Cpd-X is an agonist, add varying concentrations of Cpd-X directly to the dye-loaded cells without pre-incubation.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline (ΔRFU).

    • For antagonist mode, plot ΔRFU against the log concentration of Cpd-X to determine the IC₅₀.

    • For agonist mode, plot ΔRFU against the log concentration of Cpd-X to determine the EC₅₀.

Protocol 2.2: Neuronal Viability (Neurotoxicity) Assay

This protocol uses the MTT assay to measure the effect of Cpd-X on the metabolic activity of SH-SY5Y cells as an indicator of cytotoxicity.

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Cpd-X (e.g., from 100 µM to 1 nM) for 24-48 hours. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of Cpd-X to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Diagram: Hypothetical Signaling of a Sigma-1 Receptor Modulator

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol S1R Sigma-1 Receptor (ER-Mitochondria Interface) IP3R IP3 Receptor (ER Membrane) S1R->IP3R Stabilizes & Potentiates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel Cyto_Ca Cytosolic Ca²⁺ (Fluorescence Signal) ER_Ca->Cyto_Ca Ca²⁺ Release CpdX Cpd-X (Antagonist) CpdX->S1R Binds & Blocks Agonist Known Agonist (e.g., PRE-084) Agonist->S1R Binds & Activates start Cpd-X pampa PAMPA-BBB Assay (Passive Diffusion) start->pampa mdck MDCK-MDR1 Assay (Active Efflux) pampa->mdck Pe > 4? outcome_low Low CNS Exposure Potential pampa->outcome_low Pe < 4 outcome_high High CNS Exposure Potential mdck->outcome_high ER < 2 mdck->outcome_low ER > 2

Caption: Decision tree for evaluating a compound's BBB penetration.

Part 4: In Vivo Behavioral Pharmacology

Expertise & Experience: The final preclinical step is to demonstrate that the compound engages its target in a living animal and produces a therapeutically relevant behavioral effect. [7]The choice of animal model is critical and must be logically linked to the compound's in vitro mechanism of action. Given the hypothetical S1R antagonism of Cpd-X, a model relevant to neuropathic pain or cognitive enhancement could be appropriate.

Protocol 4.1: Rodent Model of Neuropathic Pain (Spared Nerve Injury - SNI)

This protocol assesses the ability of Cpd-X to reverse mechanical allodynia (pain from a non-painful stimulus) in a validated model of neuropathic pain.

Methodology:

  • Surgical Model Induction: Induce the SNI model in rats or mice by ligating and transecting two of the three terminal branches of the sciatic nerve. Allow animals to recover for 7-14 days until stable allodynia develops.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold in response to stimulation with von Frey filaments. A significant decrease in the force required to elicit withdrawal in the injured paw confirms allodynia.

  • Compound Administration: Administer Cpd-X via an appropriate route (e.g., intraperitoneal - IP, or oral gavage - PO) at various doses. Include a vehicle control group and a positive control group (e.g., gabapentin).

  • Post-Dosing Measurement: Measure the paw withdrawal threshold at several time points after administration (e.g., 30, 60, 120, and 240 minutes) to assess the magnitude and duration of the anti-allodynic effect.

  • Data Analysis:

    • Plot the paw withdrawal threshold (in grams) over time for each treatment group.

    • Calculate the percent reversal of allodynia compared to the vehicle control.

    • Determine the Minimum Effective Dose (MED) required to produce a significant therapeutic effect.

Trustworthiness: This protocol is self-validating through the inclusion of vehicle and positive control groups. The vehicle group establishes the baseline response, while the positive control confirms the sensitivity of the model to a standard-of-care therapeutic, ensuring that any observed effect from Cpd-X is genuine.

References

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]

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Application Notes and Protocols for Assay Development for (1-(Pyridin-4-YL)piperidin-4-YL)methanol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound (1-(Pyridin-4-YL)piperidin-4-YL)methanol incorporates a pyridine ring and a piperidine scaffold, both of which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3][4] The versatile nature of these heterocyclic systems suggests that this compound could interact with various biological targets, potentially leading to novel therapeutic applications.[1][3][4] Given the absence of established biological targets for this specific molecule, a systematic and unbiased approach is crucial for elucidating its pharmacological activity.

This document provides a comprehensive guide to developing a robust assay cascade for characterizing the activity of this compound. We advocate for an initial target-agnostic, phenotypic screening approach to uncover its effects in a cellular context, followed by more focused secondary and target deconvolution assays. This strategy allows the biological system itself to reveal the compound's potential mechanism of action.[5][6][7][8]

Part 1: The Strategic Imperative for a Phenotypic-First Approach

For novel chemical entities (NCEs) with unknown mechanisms of action, a target-based approach, which relies on screening against a specific molecular target, is inherently biased and may fail to uncover novel activities.[6][8] Phenotypic screening, in contrast, evaluates the effect of a compound on a whole cell or organism, identifying molecules that can induce a desired change in phenotype without a priori knowledge of the target.[5][7][] This approach is particularly powerful for discovering first-in-class therapeutics and has historically been very successful in drug discovery.[7][8]

Our proposed strategy, therefore, begins with a broad phenotypic screen to cast a wide net for any biological activity of this compound. Positive "hits" from this initial screen will then guide the selection of more specific secondary assays to dissect the underlying biological processes and, ultimately, to identify the molecular target(s).

Part 2: A Hierarchical Assay Cascade for Activity Profiling

We propose a multi-tiered approach to systematically characterize the activity of this compound. This cascade is designed to efficiently progress from broad, high-content screening to more specific mechanistic studies.

Assay_Cascade cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Secondary Screening & Pathway Analysis cluster_2 Stage 3: Target Identification & Validation Primary High-Content Phenotypic Screen (Cytotoxicity & Morphological Profiling) Secondary Focused Phenotypic Assays (e.g., Apoptosis, Cytokine Release, Neurite Outgrowth) Primary->Secondary Phenotypic Hit Target_Class Broad Target-Class Assays (e.g., Kinome Scan, GPCR Panel) Primary->Target_Class In parallel or post-hit Target_ID Target Deconvolution (e.g., Affinity Chromatography, Genetic Screens) Secondary->Target_ID Confirmed Activity Target_Class->Target_ID Validation Target Validation Assays (e.g., Recombinant Protein Assays, Cellular Target Engagement) Target_ID->Validation

Caption: A hierarchical workflow for characterizing novel compound activity.

Stage 1: Primary Phenotypic Screening - High-Content Imaging

High-content screening (HCS) is an ideal starting point as it simultaneously measures multiple cellular parameters, providing a rich dataset on the compound's effects.[7][] This allows for the concurrent assessment of cytotoxicity and a wide range of morphological changes.

Protocol 1: Multiparametric Cytotoxicity and Morphological Profiling

Objective: To determine the cytotoxic potential of this compound and identify any significant alterations in cellular morphology in a relevant cell line (e.g., U2OS for general profiling, or a disease-relevant line).

Methodology:

  • Cell Culture: Plate U2OS cells in 96- or 384-well, black-walled, clear-bottom imaging plates at a density that ensures they are in a sub-confluent, log-growth phase at the time of analysis.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Compound Treatment: Add the compound dilutions to the cells and incubate for 24 to 72 hours, depending on the cell doubling time and desired experimental window.

  • Staining: After incubation, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes. A recommended combination includes:

    • Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488): To stain F-actin and visualize the cytoskeleton and cell shape.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial integrity and distribution.

  • Imaging: Acquire images using a high-content imaging system. Capture images in at least four fields per well to ensure robust statistics.

  • Image Analysis: Use automated image analysis software to quantify a range of cellular features, including:

    • Cell count (as a measure of viability).

    • Nuclear size, shape, and intensity.

    • Cytoplasmic area and shape.

    • Mitochondrial number, intensity, and texture.

    • Actin fiber characteristics (e.g., length, thickness).

Data Presentation:

Concentration (µM)Cell Count (% of Control)Nuclear Area (µm²)Mitochondrial Intensity (RFU)
10015.2 ± 2.1180.5 ± 10.3850 ± 95
3045.8 ± 4.5165.1 ± 9.81200 ± 110
1088.3 ± 6.2152.3 ± 8.12500 ± 230
199.1 ± 5.8150.8 ± 7.92450 ± 215
0.1101.4 ± 7.1151.2 ± 8.32480 ± 220
Vehicle100.0 ± 6.5150.5 ± 8.02510 ± 240

Table 1: Example data summary from a high-content screen.

Stage 2: Secondary Assays and Broad Target Class Profiling

The results from the primary screen will dictate the direction of secondary assays. For instance, if cytotoxicity is observed, follow-up assays should investigate the mechanism of cell death (apoptosis vs. necrosis). If specific morphological changes are noted, assays relevant to those phenotypes should be employed.

Concurrently, or as a fast-follow, it is prudent to screen the compound against large panels of common drug targets. Given the pyridine and piperidine motifs, kinases and G-protein coupled receptors (GPCRs) are high-probability target classes.[10][11][12][13]

Protocol 2: Broad Kinome Profiling

Objective: To identify potential kinase targets of this compound.

Methodology:

This is typically performed as a service by specialized vendors (e.g., using KINOMEscan™ or similar platforms). The general principle involves a competition binding assay where the test compound's ability to displace a ligand from a panel of several hundred kinases is measured.[14]

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large kinase panel (e.g., >400 kinases).

  • Data Analysis: Results are usually reported as "% of control" or "percent inhibition," where a lower number indicates stronger binding of the test compound to the kinase. Hits are typically defined as kinases showing >90% inhibition at 10 µM.

  • Follow-up: For confirmed hits, dose-response studies are conducted to determine the dissociation constant (Kd) or IC50 value.

Protocol 3: GPCR Activity Profiling

Objective: To determine if this compound acts as an agonist or antagonist at a panel of common GPCRs.

Methodology:

GPCR screening is also often outsourced. Assays typically measure the modulation of second messengers like cAMP or intracellular calcium.[10][15]

  • Assay Principle: Utilize cell lines engineered to express specific GPCRs and a reporter system. For Gs/Gi-coupled receptors, cAMP levels are measured. For Gq-coupled receptors, calcium flux or IP1 accumulation is monitored.[15]

  • Screening Modes: The compound is tested in two modes:

    • Agonist mode: The compound is added alone to assess its ability to activate the receptor.

    • Antagonist mode: The cells are co-incubated with the compound and a known agonist to assess its ability to block receptor activation.

  • Data Analysis: Results are expressed as percent activation (for agonists) or percent inhibition (for antagonists) relative to a reference agonist.

Part 3: Target Validation and Mechanistic Elucidation

Once a putative target or a consistent phenotype is identified, the next critical step is validation.

Signaling_Pathway cluster_0 Hypothetical Pathway Compound This compound TargetKinase Target Kinase X Compound->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate p-Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Gene Expression) PhosphoSubstrate->Downstream Phenotype Observed Phenotype (e.g., Apoptosis) Downstream->Phenotype

Caption: A hypothetical signaling pathway illustrating target engagement.

If, for example, kinome screening identifies "Target Kinase X" as a high-affinity hit, validation would involve:

  • Biochemical Assays: Confirming direct inhibition of the recombinant "Target Kinase X" protein in an in vitro kinase assay (e.g., ADP-Glo™).[13]

  • Cellular Target Engagement: Using techniques like the NanoBRET™ assay to confirm that the compound engages "Target Kinase X" inside living cells.[13]

  • Phenotype-Target Link: Demonstrating that the observed cellular phenotype is a direct result of inhibiting "Target Kinase X." This can be achieved by showing that genetic knockdown (e.g., using siRNA) of the kinase phenocopies the effect of the compound.

Part 4: Ensuring Data Integrity - Assay Validation Principles

All assays developed must be validated to ensure the reliability and reproducibility of the data. This is crucial for making informed decisions in a drug discovery program. Validation should be conducted in line with guidelines from regulatory bodies like the ICH and FDA.[16][17][18][19][20]

Key Validation Parameters:

ParameterDefinitionAssessment Method
Specificity The ability to assess the analyte unequivocally in the presence of other components.Compare results from samples with and without the analyte; for cell-based assays, use knockout/knockdown cells.
Accuracy The closeness of test results to the true value.Analyze a standard of known concentration or spike a sample with a known amount of analyte.
Precision The agreement between a series of measurements from multiple samplings of the same homogeneous sample.Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay), and Reproducibility (inter-laboratory).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Analyze a series of dilutions of a standard and perform linear regression analysis.
Range The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Determined by confirming that the assay meets the acceptance criteria for linearity, accuracy, and precision within the specified range.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by analyzing samples with known concentrations of analyte and establishing the minimum level at which the performance characteristics are acceptable.

Table 2: Core parameters for analytical method validation, adapted from ICH Q2(R2) guidelines.[16][19]

Conclusion

The development of assays for a novel compound like this compound requires a strategic, multi-faceted approach. By initiating with broad, unbiased phenotypic screening, researchers can uncover its primary biological effects in a cellular context. These initial findings then provide a logical basis for designing more focused secondary assays and for pursuing target deconvolution strategies, such as broad profiling against kinases and GPCRs. Throughout this process, adherence to rigorous assay validation principles is paramount to ensure the generation of high-quality, reliable data that can effectively guide further drug development efforts.

References

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Application Notes & Protocols: (1-(Pyridin-4-YL)piperidin-4-YL)methanol as a Privileged Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The (1-(Pyridin-4-YL)piperidin-4-YL)methanol scaffold represents a cornerstone in modern medicinal chemistry, embodying the principles of a "privileged scaffold." Its inherent structural features—a basic pyridine head, a flexible yet constrained piperidine core, and a reactive methanol handle—provide a unique three-dimensional framework that is amenable to extensive chemical modification. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the scaffold's applications, outlining key drug design strategies, and providing robust, field-proven experimental protocols for its synthesis and evaluation. We will explore its successful application in the development of potent kinase inhibitors and other therapeutic agents, providing the scientific rationale behind its utility and the step-by-step methodologies required to harness its full potential.

The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, while the piperidine core allows for precise orientation of substituents to probe deep into binding pockets and modulate physicochemical properties.[1][2] The exocyclic methanol group serves as a critical synthetic handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4]

Physicochemical and Structural Properties

The utility of the this compound scaffold is rooted in its favorable physicochemical properties, which make it an excellent starting point for library synthesis and lead optimization.

Table 1: Calculated Physicochemical Properties of Core Scaffolds

Property(Piperidin-4-YL)methanol[5]This compoundRationale for Drug Design
Molecular Weight 115.17 g/mol 192.26 g/mol Low starting weight allows for significant modification without violating Lipinski's Rule of Five.
logP -0.1 (calculated)~1.5 (estimated)Provides a balance of hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 32.3 Ų~45 Ų (estimated)Contributes to good cell permeability and oral bioavailability.
Hydrogen Bond Donors 21The methanol OH provides a key interaction point. The piperidine NH is capped.
Hydrogen Bond Acceptors 23The pyridine nitrogen and methanol oxygen are key acceptor sites for target interaction.
Rotatable Bonds 12Limited flexibility provides conformational constraint, reducing the entropic penalty upon binding.

Note: Properties for the title scaffold are estimated based on its components, as a dedicated public database entry was not available. Properties for the base piperidinemethanol are from PubChem.[5]

Key Therapeutic Applications: A Scaffold for Kinase Inhibition

The pyridine-piperidine framework is a validated pharmacophore for targeting the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[6][7] The pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase, a conserved backbone motif that connects the N- and C-lobes of the enzyme.

Notable Kinase Targets:

  • Polo-like Kinase 1 (PLK1): A crucial regulator of mitosis, PLK1 is a well-established target in oncology. The pyridine moiety can interact with the hinge residues, while derivatives of the methanol group can extend into the ribose pocket.[8]

  • Phosphatidylinositol-3-Kinase (PI3K): This family of enzymes is central to cell growth and survival signaling. The scaffold can be elaborated to achieve isoform selectivity by targeting non-conserved residues at the entrance of the ATP-binding site.[9]

  • Transforming Growth Factor-β-activated Kinase 1 (TAK1): A key mediator in inflammatory signaling pathways, TAK1 is a target for autoimmune diseases and certain cancers. The scaffold has been used to develop potent and selective TAK1 inhibitors.[10]

The versatility of the scaffold extends beyond kinases, with derivatives showing promise as antimicrobials, dipeptidyl peptidase IV (DPP4) inhibitors for diabetes, and agents targeting matrix metalloproteinases (MMPs).[11][12][13][14]

Drug Design Strategies & Workflow

A typical drug discovery cascade utilizing this scaffold involves a systematic approach of synthesis, screening, and optimization. The methanol group is a prime site for modification to explore SAR and tune properties.

Structure-Activity Relationship (SAR) Insights
  • Pyridine Ring: Substitution on the pyridine ring (e.g., with small electron-donating or withdrawing groups) can modulate the pKa of the nitrogen, affecting the strength of the hinge-binding interaction. However, this position is often left unsubstituted to maintain the key hydrogen bond.

  • Piperidine Core: The piperidine nitrogen's basicity is masked by its connection to the electron-deficient pyridine ring. This generally improves cell permeability and reduces off-target effects associated with highly basic amines.

  • Methanol Handle: This is the most common point of diversification.

    • Ether Linkage: Conversion to an ether allows for the introduction of various aryl or alkyl groups to probe hydrophobic pockets.

    • Ester/Amide Formation: Oxidation of the methanol to a carboxylic acid followed by amide coupling introduces vectors that can form additional hydrogen bonds and improve metabolic stability.

    • Direct Replacement: The hydroxyl can be replaced with amines or other functional groups to explore different interaction types.

Experimental Drug Discovery Workflow

The following diagram illustrates a typical workflow for developing a lead compound starting from the this compound scaffold.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization SCAFFOLD Scaffold Synthesis (Protocol 5.1) DERIV Derivatization via Methanol Handle (Etherification, etc.) SCAFFOLD->DERIV PURIFY Purification & QC (HPLC, NMR, MS) DERIV->PURIFY ASSAY Primary Screening (Kinase Assay - Protocol 5.2) PURIFY->ASSAY Compound Library IC50 IC50 Determination (Dose-Response) ASSAY->IC50 SELECT Selectivity Profiling (Kinase Panel) IC50->SELECT SAR SAR Analysis SELECT->SAR Hit Compounds SAR->DERIV Iterative Design ADME ADME Profiling (PAMPA - Protocol 5.3) SAR->ADME PK In Vivo PK Studies ADME->PK LEAD Lead Candidate PK->LEAD

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

This two-step protocol describes the synthesis of the core scaffold starting from commercially available materials.

Step 1: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid [15]

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAE) reaction where the secondary amine of a piperidine derivative displaces a halogen on the pyridine ring. High temperature is required to overcome the activation energy for this reaction on the electron-deficient pyridine ring.

  • To a sealed pressure vessel, add 4-chloropyridine hydrochloride (1.0 eq), ethyl isonipecotate (isonipecotate is the trivial name for ethyl piperidine-4-carboxylate) (1.0 eq), triethylamine (2.5 eq), ethanol (2 parts), and water (3 parts).

  • Seal the vessel and heat the reaction mixture to 150°C for 96 hours.

    • Scientist's Note: The reaction must be monitored by TLC or LC-MS to assess completion. Triethylamine acts as a base to neutralize the HCl generated and the hydrochloride salt of the starting material.

  • After cooling to room temperature, add ethanol and filter off any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in chloroform and collect the precipitate by filtration. This intermediate ester is then saponified (hydrolyzed) under standard basic conditions (e.g., NaOH in MeOH/H2O) to yield 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to the Alcohol

  • Rationale: The carboxylic acid is reduced to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The reaction must be performed under anhydrous conditions as LAH reacts violently with water.

  • Suspend the 1-(Pyridin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LAH, ~1.5-2.0 eq) in THF to the stirred suspension.

    • Safety Note: LAH is highly reactive. Addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield this compound. Purify further by column chromatography or recrystallization if necessary.

G START1 4-Chloropyridine HCl + Ethyl Isonipecotate STEP1 SNAE Reaction (TEA, EtOH/H2O, 150°C) START1->STEP1 INTERMEDIATE Intermediate Ester STEP1->INTERMEDIATE STEP2 Saponification (NaOH, MeOH/H2O) INTERMEDIATE->STEP2 ACID 1-(Pyridin-4-yl)piperidine-4-carboxylic acid STEP2->ACID STEP3 Reduction (LAH, THF) ACID->STEP3 PRODUCT This compound STEP3->PRODUCT

Caption: Synthetic pathway to the target scaffold.

Protocol 5.2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a test compound against a protein kinase using an ADP-Glo™ or similar assay that quantifies kinase activity by measuring ADP production.[6]

  • Principle: The kinase reaction produces ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 5.3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability of test compounds.[16][17]

  • Principle: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer. The test compound diffuses from the donor well, through the artificial membrane, into the acceptor well.[16][18]

  • Prepare Solutions:

    • Donor Solution: Prepare the test compound at 100-500 µM in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., 1-5%).[18]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Prepare Membrane: Gently dispense 5 µL of the lipid solution (e.g., 2% lecithin in dodecane) onto the membrane of each well of the donor filter plate. Allow the solvent to fully absorb for 5-10 minutes.

  • Assay Assembly: Add 150-200 µL of the Donor Solution containing the test compound to each well of the coated donor plate.

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours. An orbital shaker can be used to reduce the unstirred water layer.[17]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the membrane surface area, Time is the incubation time, [Drug]_A is the drug concentration in the acceptor well, and [Drug]_eq is the equilibrium concentration.

Conclusion & Future Outlook

The this compound scaffold is a proven and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability allow for rapid generation of diverse chemical libraries. The core structure is particularly well-suited for the development of kinase inhibitors, but its potential extends to a wide range of other target classes. Future efforts will likely focus on applying this scaffold in novel therapeutic areas and utilizing advanced synthetic methods to explore new chemical space, such as stereospecific modifications of the piperidine ring or bioisosteric replacement of the core heterocycles. The principles and protocols outlined in this guide provide a solid foundation for any research program aiming to leverage this powerful molecular framework.

References

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  • Wölfling, J., et al. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
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A Comprehensive Guide to the Quantitative Analysis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the quantitative analysis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. Accurate quantification of this compound is paramount for ensuring process control, purity assessment, and the overall quality of active pharmaceutical ingredients (APIs). This document explores the rationale behind method selection based on the analyte's physicochemical properties and furnishes detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction and Analyte Profile

This compound is a bifunctional molecule featuring a basic pyridine moiety, a saturated piperidine ring, and a primary alcohol. Its structure imparts significant polarity, which presents unique challenges and informs the selection of appropriate analytical strategies. The pyridine ring provides a chromophore suitable for UV detection, while the basic nitrogen atoms are readily ionizable, making the molecule amenable to mass spectrometry.[3][4]

The precise and reliable quantification of this intermediate is critical at various stages of drug development:

  • Process Chemistry: Monitoring reaction completion and optimizing synthetic yields.

  • Quality Control: Assessing the purity and strength of the intermediate before its use in subsequent API synthesis steps.

  • Stability Studies: Evaluating the degradation profile of the compound under various stress conditions.

  • Pharmacokinetics (if applicable): Measuring concentrations in biological matrices, although this is less common for an intermediate.

This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Rationale for Method Selection

The selection of an optimal analytical technique is a function of the analyte's properties and the analytical objective (e.g., purity assay vs. trace-level detection). The inherent polarity of this compound is a primary consideration.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for assay and purity determinations.[5] The challenge lies in achieving adequate retention on traditional reversed-phase (RP) columns. Strategies include using polar-embedded RP columns, employing ion-pairing reagents, or utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7] UV detection is straightforward due to the pyridine chromophore.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, impurity profiling, and bioanalysis.[6][8][9] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification even in complex matrices.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and semi-volatile compounds.[11] Due to the low volatility and polar hydroxyl group of the target analyte, derivatization (e.g., silylation) is often necessary to improve its chromatographic behavior and prevent peak tailing.[12]

G Analyte This compound Properties: Polar, UV Active, Ionizable, Low Volatility Objective Analytical Objective? Analyte->Objective Purity Purity Assay / QC Objective->Purity  High Concentration Trace Trace Analysis / Bioanalysis Objective->Trace Low Concentration   Alternative Alternative / Orthogonal Method Objective->Alternative  Confirmation HPLC HPLC-UV (Robust, Standard QC) Purity->HPLC Primary Choice LCMS LC-MS/MS (High Sensitivity & Selectivity) Purity->LCMS For Impurity Profiling Trace->LCMS Primary Choice GCMS GC-MS with Derivatization (Good for Volatile Impurities) Alternative->GCMS Consider Derivatization G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (e.g., d4-labeled analyte) Plasma->IS PPT Protein Precipitation (Add 150 µL Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Sep Chromatographic Separation (Fast Gradient) Inject->Sep Ion Electrospray Ionization (ESI+) Sep->Ion MRM MS/MS Detection (MRM Mode) Ion->MRM Integrate Integrate Peak Areas (Analyte & IS) MRM->Integrate Ratio Calculate Area Ratios Integrate->Ratio Calib Generate Calibration Curve Ratio->Calib Quant Quantify Unknowns Calib->Quant cluster_perf Performance Characteristics Start Validation Protocol Definition Specificity Specificity (Discrimination from interferences) Start->Specificity SST System Suitability Testing (SST) (Performed before each run) Start->SST Linearity Linearity & Range (Proportionality of response) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ / LOD (Lowest quantifiable/detectable level) Precision->LOQ Robustness Robustness (Insensitivity to small changes) LOQ->Robustness Report Validation Report Robustness->Report

Sources

A Strategic Guide to the Functionalization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol: Pathways for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (1-(Pyridin-4-YL)piperidin-4-YL)methanol Scaffold

The this compound scaffold represents a privileged structure in modern medicinal chemistry. Its constituent parts—a pyridine ring, a piperidine core, and a primary alcohol—each offer distinct opportunities for chemical modification, making it a versatile building block for creating diverse compound libraries. The pyridine moiety, a common feature in FDA-approved drugs, can engage in hydrogen bonding and provides a handle for modulating electronic properties. The piperidine ring offers a three-dimensional architecture that can be crucial for optimizing spatial interactions with biological targets. Finally, the primary alcohol serves as a key reactive site for introducing a wide array of functional groups, linkers for bioconjugation, or pharmacophores to enhance therapeutic efficacy.

This guide provides a detailed exploration of the chemical strategies available for the functionalization of this scaffold, focusing on reactions that are robust, well-characterized, and relevant to drug development professionals. We will delve into the logic behind the choice of reagents and reaction conditions, offering detailed protocols for the targeted modification of both the primary alcohol and the pyridine ring.

Part 1: Functionalization of the Primary Alcohol

The primary alcohol at the 4-position of the piperidine ring is a versatile functional group that can be readily converted into esters, ethers, alkyl halides, aldehydes, and carboxylic acids. Each of these transformations opens up new avenues for derivatization and the introduction of desired physicochemical properties.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups, enabling the fine-tuning of properties such as lipophilicity, metabolic stability, and cell permeability. Two powerful and mild esterification methods are the Mitsunobu and Steglich reactions.

The Mitsunobu reaction is an exceptionally mild method for converting a primary alcohol to an ester using a carboxylic acid, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3][4][5] A key feature of this reaction is that it proceeds with a clean Sₙ2 inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in our scaffold.[2] Its mild, neutral conditions make it compatible with a wide range of sensitive functional groups.

Causality of Experimental Choices: The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. The azodicarboxylate activates the triphenylphosphine, which in turn activates the alcohol as a good leaving group (an alkoxyphosphonium salt). The carboxylate then acts as the nucleophile in an Sₙ2 displacement.[2][4] The choice of solvent is typically a dry, aprotic solvent like THF or dichloromethane to prevent quenching of the reactive intermediates.

Experimental Protocol: Mitsunobu Esterification

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[6][7][8][9] This method is also very mild and can be performed at room temperature.[9]

Causality of Experimental Choices: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, reacts with this intermediate to form a reactive N-acylpyridinium species. The alcohol then displaces DMAP to form the ester.[8] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be largely removed by filtration.[9]

Experimental Protocol: Steglich Esterification

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C and add a solution of DCC or EDC (1.2 eq) in DCM dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (if DCC is used). Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Etherification: Enhancing Stability and Modulating Lipophilicity

Conversion of the primary alcohol to an ether can significantly alter the molecule's lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[10][11][12][13] For our substrate, this means first deprotonating the primary alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol to form the highly nucleophilic alkoxide. The reaction proceeds via an Sₙ2 mechanism, so primary alkyl halides are the best electrophiles to avoid competing elimination reactions.[10][11] Anhydrous conditions are crucial as NaH reacts violently with water, and the presence of water would quench the alkoxide.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. To this suspension at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the desired alkyl halide (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ether by flash column chromatography.

Conversion to Alkyl Halides: Precursors for Further Nucleophilic Substitution

Converting the primary alcohol to an alkyl halide, such as a chloride or bromide, creates a reactive intermediate that can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols). The Appel reaction is a mild and efficient method for this transformation.

The Appel reaction converts primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[14][15][16][17][18] The reaction proceeds under neutral conditions and at room temperature.[14]

Causality of Experimental Choices: Triphenylphosphine reacts with the tetrahalomethane to form a phosphonium salt. The alcohol is then deprotonated, and the resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate. A subsequent Sₙ2 displacement by the halide ion yields the alkyl halide and triphenylphosphine oxide.[15][17]

Experimental Protocol: Appel Reaction for Alkyl Bromide Synthesis

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired alkyl bromide.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. These functional groups are valuable for further modifications, such as reductive amination or amide bond formation.

To stop the oxidation at the aldehyde stage, mild, anhydrous oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[19][20][21][22] A common alternative is the Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[23]

Causality of Experimental Choices (PCC): PCC is a complex of chromium trioxide, pyridine, and HCl. It is soluble in organic solvents like DCM, and the absence of water prevents over-oxidation to the carboxylic acid.[21]

Experimental Protocol: PCC Oxidation to the Aldehyde

  • Preparation: In a flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) and Celite® in anhydrous DCM.

  • Reaction Initiation: To this suspension, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.

  • Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with ether. Concentrate the filtrate to yield the crude aldehyde, which can be used directly or purified by column chromatography.

For the complete oxidation of the primary alcohol to a carboxylic acid, a strong oxidizing agent in the presence of water is needed. The Jones oxidation is a robust and effective method.[24][25][26][27][28]

Causality of Experimental Choices: Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid.[24] The alcohol is first oxidized to the aldehyde, which then forms a hydrate in the aqueous medium. This hydrate is further oxidized to the carboxylic acid.[26][27]

Experimental Protocol: Jones Oxidation to the Carboxylic Acid

  • Preparation: Dissolve this compound (1.0 eq) in acetone and cool to 0 °C in an ice bath.

  • Reaction Initiation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water. Add the Jones reagent dropwise to the stirred alcohol solution until a persistent orange color is observed.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding isopropanol until the solution turns green. Remove the acetone under reduced pressure. Adjust the pH of the aqueous residue to be basic with NaOH solution and extract with an organic solvent to remove any unreacted starting material. Then, acidify the aqueous layer with HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic extracts, concentrate, and purify as needed.

Summary of Alcohol Functionalization Reactions

Reaction TypeReagentsProductKey Features
Mitsunobu EsterificationR'COOH, PPh₃, DEAD/DIADEsterMild, neutral conditions.
Steglich EsterificationR'COOH, DCC/EDC, DMAP (cat.)EsterMild, removes water as urea.
Williamson Ether Synthesis1. NaH; 2. R'-XEtherStrong base, Sₙ2 mechanism.
Appel ReactionPPh₃, CBr₄ or CCl₄Alkyl HalideMild, neutral conditions.
PCC OxidationPCC, Celite®AldehydeAnhydrous, stops at aldehyde.
Jones OxidationCrO₃, H₂SO₄, H₂O, AcetoneCarboxylic AcidStrong oxidant, aqueous conditions.

Part 2: Functionalization of the Pyridine Ring

The pyridine ring offers two primary sites for functionalization: the nitrogen atom and the carbon atoms of the ring. The lone pair of electrons on the nitrogen makes it nucleophilic and basic, while the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly after activation.

N-Alkylation: Formation of Pyridinium Salts

N-alkylation of the pyridine nitrogen with an alkyl halide leads to the formation of a quaternary pyridinium salt. This modification introduces a permanent positive charge, which can be useful for modulating solubility or for targeting specific biological interactions.

Causality of Experimental Choices: The reaction is a straightforward Sₙ2 reaction where the pyridine nitrogen acts as the nucleophile.[29][30] The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile being common. The reaction is often performed at elevated temperatures to increase the rate.

Experimental Protocol: Pyridine N-Alkylation

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reaction Initiation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq).

  • Reaction Progression: Stir the mixture at room temperature or heat to 50-80 °C for several hours to overnight. Monitor the reaction by TLC or LC-MS. The pyridinium salt product will often precipitate from the solution.

  • Work-up and Purification: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether to induce precipitation. The resulting pyridinium salt is often pure enough for subsequent use.

N-Oxidation: Modulating Electronic Properties and Enabling Further Functionalization

Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a powerful strategy to alter the electronic properties of the ring and to enable further C-H functionalization.[31] The N-oxide group is a strong electron-donating group, which activates the C2 and C4 positions towards electrophilic attack and also makes the ring more susceptible to certain nucleophilic substitutions.

Causality of Experimental Choices: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines.[32][33] The reaction is typically carried out in a chlorinated solvent like DCM at or below room temperature. The peroxyacid delivers an oxygen atom to the nucleophilic pyridine nitrogen.

Experimental Protocol: Pyridine N-Oxidation

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C and add m-CPBA (1.1-1.5 eq) portion-wise.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting N-oxide by flash column chromatography.

Visualizing the Functionalization Pathways

Functionalization_Pathways cluster_alcohol Alcohol Functionalization cluster_pyridine Pyridine Functionalization Start This compound Ester Ester Start->Ester Mitsunobu or Steglich Ether Ether Start->Ether Williamson Alkyl Halide Alkyl Halide Start->Alkyl Halide Appel Aldehyde Aldehyde Start->Aldehyde PCC / Swern Carboxylic Acid Carboxylic Acid Start->Carboxylic Acid Jones Pyridinium Salt Pyridinium Salt Start->Pyridinium Salt R-X Pyridine N-Oxide Pyridine N-Oxide Start->Pyridine N-Oxide m-CPBA Aldehyde->Carboxylic Acid Further Oxidation

Caption: Key functionalization pathways for this compound.

Conclusion

The this compound scaffold offers a rich landscape for chemical exploration. By strategically applying the well-established and reliable protocols detailed in this guide, researchers and drug development professionals can efficiently generate diverse libraries of analogues. The ability to selectively modify the primary alcohol and the pyridine ring provides a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately accelerating the journey from hit to candidate. Each reaction has been chosen for its robustness, mild conditions, and compatibility with complex molecular architectures, ensuring their broad applicability in a drug discovery setting.

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  • SpringerLink. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, August 6). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • ACS Publications. (2018, December 28). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Characterization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(Pyridin-4-YL)piperidin-4-YL)methanol is a novel small molecule with a chemical structure suggestive of kinase inhibitory activity. The piperidine and pyridine moieties are common pharmacophores in kinase inhibitors, targeting the ATP-binding pocket of these enzymes.[1] This application note provides a comprehensive guide for the in vitro experimental evaluation of this compound, postulating its potential as an inhibitor of key cellular kinases such as Aurora and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are critical regulators of cell division and cytoskeletal dynamics, respectively, and are prominent targets in cancer drug discovery.[2][3]

This document will detail the necessary protocols to:

  • Determine the direct inhibitory effect of the compound on kinase activity.

  • Elucidate the downstream cellular consequences of target inhibition.

  • Assess the compound's broader effects on cell phenotype, including migration and apoptosis.

Postulated Mechanism of Action

We hypothesize that this compound may exert its biological effects through the inhibition of Aurora and/or ROCK kinases.

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) are essential for mitotic progression.[4] Inhibition of Aurora kinases leads to defects in centrosome separation, chromosome alignment, and cytokinesis, ultimately inducing apoptosis in proliferating cells.[5]

  • ROCK Kinases: ROCK1 and ROCK2 are key effectors of the RhoA GTPase and play a central role in regulating the actin cytoskeleton.[6] Their inhibition affects cell shape, adhesion, and migration.[3]

The following experimental plan is designed to investigate these potential mechanisms.

Experimental Workflows

Diagram: Overall Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cellular Assays: Target Engagement cluster_2 Cellular Assays: Phenotypic Effects biochem_assay Direct Kinase Inhibition Assay (Aurora & ROCK) western_blot Western Blot for Phosphorylated Substrates biochem_assay->western_blot Confirm Cellular Activity migration_assay Cell Migration (Scratch Assay) western_blot->migration_assay Investigate Functional Consequences apoptosis_assay Apoptosis Induction (Caspase-3/7 Glo Assay) western_blot->apoptosis_assay Investigate Functional Consequences tubulin_assay Tubulin Polymerization Assay western_blot->tubulin_assay Investigate Functional Consequences

Caption: Overall workflow for the in vitro characterization of this compound.

Protocols

Direct Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of this compound on the enzymatic activity of Aurora and ROCK kinases. A common method is an in vitro kinase assay using purified recombinant enzymes and a substrate.[7][8]

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring ATP consumption.[8]

Materials:

  • Recombinant human Aurora A, Aurora B, and ROCK2 enzymes

  • Kinase-specific substrates (e.g., Histone H3 for Aurora B, MYPT1 for ROCK2)[7][8]

  • ATP

  • Kinase buffer

  • This compound

  • Positive control inhibitors (e.g., VX-680 for Aurora kinases, Y-27632 for ROCK kinases)[2][9]

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound and the positive control inhibitor.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted compound or control inhibitor to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate according to the manufacturer's instructions of the assay kit.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Parameter Aurora A Aurora B ROCK2
Substrate Myelin Basic Protein (MBP)Histone H3MYPT1
ATP Concentration 10 µM10 µM10 µM
Enzyme Concentration 5-10 ng/well5-10 ng/well10-20 ng/well
Incubation Time 30 min30 min60 min
Positive Control VX-680VX-680Y-27632
Western Blot for Phosphorylated Downstream Targets

This protocol is to confirm the inhibition of Aurora and ROCK kinases within a cellular context by measuring the phosphorylation status of their key downstream substrates.[10]

Principle: Cells are treated with the compound, and the cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated forms of the kinase substrates. A decrease in the phosphorylation signal indicates target engagement and inhibition by the compound.

Diagram: Simplified Signaling Pathways

G cluster_0 Aurora B Pathway cluster_1 ROCK Pathway AuroraB Aurora B HistoneH3 Phospho-Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates ROCK ROCK MYPT1 Phospho-MYPT1 (Thr696) ROCK->MYPT1 Phosphorylates

Caption: Simplified signaling pathways for Aurora B and ROCK.

Materials:

  • Cancer cell line (e.g., HeLa or HCT116)

  • This compound

  • Lysis buffer containing protease and phosphatase inhibitors[11]

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-MYPT1 (Thr696), and corresponding total protein antibodies[12]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[10]

  • SDS-PAGE equipment and reagents

  • PVDF membranes[11]

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Lyse the cells in lysis buffer on ice.[11]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration (Scratch) Assay

This assay assesses the effect of the compound on collective cell migration, a process regulated by the ROCK pathway.[13][14]

Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate of closure of this scratch by cell migration is monitored over time in the presence and absence of the inhibitor.[15][16]

Materials:

  • A suitable cell line (e.g., MDA-MB-231)

  • This compound

  • 96-well imaging plates[17]

  • Pipette tips (p200) or a wound-making tool[17]

  • Microscope with live-cell imaging capabilities

Procedure:

  • Seed cells in a 96-well plate to create a confluent monolayer.[14]

  • Create a scratch in the monolayer using a p200 pipette tip.[13]

  • Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of the compound.[15]

  • Place the plate in a live-cell imaging system and acquire images of the scratch at regular intervals (e.g., every 2 hours) for 24-48 hours.[14]

  • Analyze the images to measure the area of the scratch at each time point.

  • Calculate the percentage of wound closure over time for each condition.

Parameter Value
Cell Line MDA-MB-231
Seeding Density 5 x 10^4 cells/well
Time Points 0, 6, 12, 24 hours
Compound Concentrations 0.1, 1, 10 µM
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis, a predicted outcome of Aurora kinase inhibition, by measuring the activity of caspases 3 and 7.[18][19]

Principle: The assay utilizes a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[18]

Materials:

  • A suitable cell line (e.g., HeLa)

  • This compound

  • Caspase-Glo® 3/7 Assay Reagent (Promega)[18]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach.

  • Treat the cells with a dose range of the compound for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the reagent to each well, mix, and incubate for 1-2 hours at room temperature.[20][21]

  • Measure the luminescence using a plate reader.

  • Normalize the results to a cell viability assay to account for differences in cell number.

In Vitro Tubulin Polymerization Assay

This assay is included to investigate potential off-target effects on microtubule dynamics, a common mechanism for compounds that induce mitotic arrest.[22][23]

Principle: The polymerization of purified tubulin into microtubules is monitored over time. This is often done by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[24][25]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer

  • GTP

  • Fluorescent reporter dye

  • This compound

  • Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

  • 384-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a reaction mix containing tubulin, polymerization buffer, GTP, and the fluorescent reporter on ice.

  • Add the test compound or controls to the wells of a pre-warmed 37°C plate.

  • Initiate the reaction by adding the tubulin reaction mix to the wells.

  • Immediately place the plate in the plate reader and measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[26]

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[22]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By systematically evaluating its direct enzymatic inhibition, target engagement in cells, and its effects on key cellular processes, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential.

References

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025-05-05).
  • Scratch Assay Protocol - Axion BioSystems.
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem.
  • Anti-phospho-MYPT1 (Thr696) - Merck Millipore.
  • Wound healing migration assay (Scratch assay) - Protocols.io.
  • Tubulin Polymerization Assay - Bio-protocol.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Scratch Wound Healing Assay - Bio-protocol.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
  • Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam.
  • Incucyte® 96-Well Scratch Wound Cell Migration and Invasion Assays - Sartorius.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.
  • Caspase 3 Activity Assay Kit - MP Biomedicals.
  • Caspase 3 Assay Kit, Colorimetric - Sigma-Aldrich.
  • Caspase-3 Activity Assay Kit #5723 - Cell Signaling Technology.
  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central.
  • Characterisation of aurora kinase inhibitors derived from fragment based lead discovery.
  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC - NIH.
  • Application Notes: Experimental Design for Aurora Kinase Inhibition Assays - Benchchem.
  • Western blot for phosphorylated proteins - Abcam.
  • Rho-associated Kinase (ROCK) Activity Assay Millipore - Sigma-Aldrich.
  • Rho kinase inhibitor - Wikipedia.
  • Phospho-MYPT1 (Thr696) Antibody #5163 - Cell Signaling Technology.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate.
  • Y-27632, ROCK inhibitor - Small Molecules Products StemRD.
  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - NIH.
  • Piperidin-4-one: the potential pharmacophore - PubMed.

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Application Notes and Protocols for Receptor Binding Studies of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Pyridinylpiperidine Derivative

(1-(Pyridin-4-YL)piperidin-4-YL)methanol is a heterocyclic compound featuring a pyridine ring linked to a piperidine methanol scaffold. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The nitrogen-containing heterocycles suggest potential interactions with various G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the targets of a large percentage of modern pharmaceuticals.[1] The exploration of this compound's receptor binding profile is a critical step in elucidating its pharmacological activity and therapeutic potential.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the receptor binding characteristics of this compound. We will delve into the theoretical underpinnings of receptor binding assays, present detailed protocols for both radioligand and non-radioactive methodologies, and offer insights into the interpretation of the resulting data. The focus will be on a panel of high-interest GPCRs, including dopamine, serotonin, histamine, and adrenergic receptors, which are frequently implicated in neurological and physiological processes.

I. Foundational Principles: The Dynamics of Ligand-Receptor Interactions

At its core, a receptor binding assay quantifies the interaction between a ligand (in this case, this compound) and its target receptor.[2][3] The strength of this interaction, termed affinity, is a key determinant of a compound's potency. These assays are broadly categorized into saturation, competition, and kinetic studies.[4][5]

  • Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[6]

  • Competition Binding Assays: In this format, the test compound's ability to displace a known radiolabeled or fluorescently tagged ligand from the receptor is measured.[4] This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the test compound.[7]

  • Kinetic Binding Assays: These studies measure the rates of association (kon) and dissociation (koff) of a ligand, providing a more dynamic picture of the binding event.[8]

The choice of assay format depends on the specific research question and the availability of suitable radiolabeled or fluorescent ligands for the target receptor.

II. G-Protein Coupled Receptor (GPCR) Signaling: The "Why" Behind the Binding

Understanding the downstream consequences of ligand binding is crucial for interpreting the functional significance of the obtained affinity values. GPCRs, upon activation by a ligand, undergo a conformational change that allows them to interact with and activate intracellular G-proteins.[9][10][11] These heterotrimeric proteins (composed of α, β, and γ subunits) then initiate a cascade of intracellular signaling events.[9][10]

The major G-protein families and their primary signaling pathways include:

  • Gαs: Stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9]

  • Gαi: Inhibits adenylyl cyclase, resulting in a decrease in cAMP.[9]

  • Gαq/11: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][9] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[12]

  • Gα12/13: Couples to Rho guanine nucleotide exchange factors (RhoGEFs) to regulate the actin cytoskeleton.

The following diagram illustrates the canonical GPCR signaling pathways:

GPCR_Signaling cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG G_protein->AC Stimulation (Gαs) G_protein->PLC Activation (Gαq) Ligand Ligand (this compound) Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_PLC Cellular Response PKC->Cellular_Response_PLC

Caption: Canonical G-protein coupled receptor (GPCR) signaling pathways.

III. Experimental Protocols: A Step-by-Step Guide

A. General Considerations and Safety Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.[13][14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13][16] All procedures should be performed in a well-ventilated area.[13][14]

B. Preparation of Receptor Membranes

This protocol describes the preparation of crude membrane fractions from cultured cells or animal tissues expressing the receptor of interest.

  • Homogenization: Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[17]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[17]

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[17]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.[17]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.[17]

C. Protocol 1: Radioligand Competition Binding Assay

This protocol is a gold-standard method for determining the binding affinity (Ki) of a test compound.[4]

Materials:

  • Receptor membrane preparation

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for Dopamine D2 receptors, [³H]Ketanserin for Serotonin 5-HT2A receptors, [³H]Mepyramine for Histamine H1 receptors, or [³H]Prazosin for Adrenergic α1 receptors)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding)[18]

  • Filtration apparatus

  • Scintillation cocktail and a scintillation counter

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound - Assay Buffer B Add to 96-well Plate: 1. Assay Buffer 2. Test Compound (or vehicle) 3. Receptor Membranes 4. Radioligand A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D Separate Bound from Free Ligand (Rapid Filtration) C->D E Wash Filters with Ice-Cold Buffer D->E F Dry Filters and Add Scintillation Cocktail E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis: - Determine IC50 - Calculate Ki G->H

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, the test compound at various concentrations (or vehicle for total binding), and the non-specific binding control.

  • Add the receptor membrane preparation to each well.[17]

  • Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.[19]

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[17]

  • Terminate the reaction by rapid filtration through the glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[4]

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[17]

D. Protocol 2: Non-Radioactive Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This method offers a non-radioactive alternative with a simplified "mix-and-measure" format, making it suitable for higher throughput screening.[20][21]

Materials:

  • Labeled cells expressing the target receptor (e.g., with a terbium cryptate donor)

  • Fluorescently labeled ligand (e.g., with a d2 acceptor)

  • This compound (test compound)

  • Assay buffer

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Workflow Diagram:

HTRF_Workflow A Prepare Reagents: - Labeled Cells - Fluorescent Ligand - Test Compound B Dispense into 384-well Plate: 1. Labeled Cells 2. Test Compound 3. Fluorescent Ligand A->B C Incubate to Equilibrium (e.g., 60 min at room temp) B->C D Read HTRF Signal (No Wash Steps Required) C->D E Data Analysis: - Calculate HTRF Ratio - Determine IC50 - Calculate Ki D->E

Caption: Workflow for a non-radioactive HTRF binding assay.

Step-by-Step Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the labeled cells, followed by the test compound at various concentrations.[22]

  • Add the fluorescently labeled ligand to initiate the binding reaction.[22]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.[23]

  • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • The HTRF ratio is calculated from the emission signals, which is proportional to the amount of fluorescent ligand bound to the receptor.[23]

IV. Data Analysis and Interpretation

The primary goal of data analysis in competition binding assays is to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.[6] The IC50 value is then used to calculate the Ki using the Cheng-Prusoff equation:[7]

Ki = IC50 / (1 + [L]/Kd)

where:

  • Ki is the inhibitory constant of the test compound.

  • IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kd is the equilibrium dissociation constant of the labeled ligand.

It is important to note that the accuracy of the Ki value is dependent on the accuracy of the Kd value of the labeled ligand.[24][25]

Example Data Presentation:

While specific binding data for this compound is not yet publicly available, the following table illustrates how the results of such a study could be presented, using known antagonists for the respective receptors as examples.

Receptor TargetExample Known AntagonistRadioligandKi (nM)
Dopamine D2Haloperidol[³H]Spiperone1-5
Serotonin 5-HT2AKetanserin[³H]Ketanserin1-3[18]
Histamine H1Mepyramine[³H]Mepyramine1-10[8]
Adrenergic α1Prazosin[³H]Prazosin0.1-1

V. Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the receptor binding profile of this compound. By employing the detailed protocols for radioligand and non-radioactive binding assays, researchers can generate high-quality data to determine the compound's affinity for a panel of key GPCR targets. A thorough understanding of the compound's receptor binding profile is a foundational step in the drug discovery and development process, paving the way for further in vitro functional assays and in vivo studies to explore its therapeutic potential. Future work should focus on expanding the panel of receptors tested and progressing to functional assays (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its identified targets.[26][27][28][29]

VI. References

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  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-L429. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

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  • Innoprot. Histamine H1 Receptor Assay. [Link]

  • Berg, K. A., Stout, B. D., & Clarke, W. P. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 1-24). CRC Press/Taylor & Francis. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., & et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Indigo Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(11), 2817-2824. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. [Link]

  • Leurs, R., de Esch, I. J., & Wijtmans, M. (2010). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of medicinal chemistry, 53(4), 1621-1630. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • de Graaf, C., & Leurs, R. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(17), 5974-5985. [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237. [Link]

  • Biocompare. Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]

  • Jensen, B. C., Swigart, P. M., & Simpson, P. C. (2009). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. Naunyn-Schmiedeberg's archives of pharmacology, 379(4), 409-412. [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • ResearchGate. Ki values derived from IC 50 curves shown in Figure 6. [Link]

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Mastering the Solid Form: Application Notes and Protocols for the Crystallization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The control of the solid-state properties of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. The crystalline form of an API dictates its solubility, stability, bioavailability, and manufacturability, making the development of a robust crystallization process a critical endeavor. This guide provides a comprehensive overview of techniques and protocols for the crystallization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol, a heterocyclic compound with potential pharmaceutical applications. As a molecule featuring both a pyridine and a piperidine moiety, its crystallization is influenced by the interplay of hydrogen bonding, polarity, and molecular symmetry.

Foundational Principles: Understanding the Molecule

Before embarking on crystallization trials, a thorough understanding of the physicochemical properties of this compound is essential. The presence of the pyridine ring introduces aromaticity and a potential hydrogen bond acceptor site at the nitrogen atom. The piperidine ring, typically existing in a chair conformation, provides conformational flexibility.[1] The hydroxyl group of the methanol substituent is a key hydrogen bond donor and acceptor, significantly influencing solvent interactions and crystal packing.

Key Molecular Features Influencing Crystallization:

  • Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen are primary sites for hydrogen bonding, which will play a dominant role in the formation of a stable crystal lattice.

  • Polarity: The molecule possesses both polar (hydroxyl, pyridine nitrogen) and non-polar (aliphatic piperidine ring) regions, suggesting that a range of solvents and solvent mixtures could be effective for crystallization.

  • Molecular Shape: The non-planar structure will influence how the molecules pack in the solid state, potentially giving rise to multiple polymorphic forms.

The Cornerstone of Crystallization: Solubility Screening

A systematic solubility screening is the first and most critical step in developing a crystallization protocol. The goal is to identify a suitable solvent or solvent system that exhibits temperature-dependent solubility – high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Protocol for Solubility Screening:

  • Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities. A suggested starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: Add a measured volume of a single solvent to each vial in small increments (e.g., 0.1 mL).

  • Equilibration: After each addition, vigorously stir or sonicate the mixture at a controlled temperature (e.g., 25 °C and 50 °C) to facilitate dissolution.

  • Observation: Visually inspect for complete dissolution. The point at which the solid completely dissolves provides an estimate of the solubility in that solvent at that temperature.

  • Data Recording: Record the volume of solvent required to dissolve the sample and calculate the approximate solubility (mg/mL).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the hydroxyl and pyridine moieties.[2]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateCan engage in dipole-dipole interactions. Ethyl acetate has been used for similar compounds.[3]
Ethereal Solvents Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (MeTHF)Moderate polarity, can act as hydrogen bond acceptors.
Aromatic Solvents TolueneMay interact favorably with the pyridine ring.
Non-polar Solvents Heptane, CyclohexaneLikely to be poor solvents, but useful as anti-solvents.

Polymorph Screening: Uncovering the Solid-State Landscape

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physicochemical properties.[4][5] A thorough polymorph screen is essential to identify the most stable form and to understand the potential for phase transitions.[6][7][8]

Workflow for a Comprehensive Polymorph Screen:

Caption: Workflow for Polymorph Screening of this compound.

Crystallization Protocols

Based on the results of the solubility and polymorph screening, a suitable crystallization method can be selected and optimized. Below are detailed protocols for common crystallization techniques.

Cooling Crystallization

This is the most common technique and is suitable when the compound has a significant positive temperature coefficient of solubility.

Protocol:

  • Dissolution: In a jacketed glass reactor, dissolve the crude this compound in a minimal amount of a pre-selected good solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 60-70 °C) with stirring. Ensure all solid material is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-20 °C/hour). A slower cooling rate generally favors the formation of larger, more well-defined crystals.

  • Nucleation and Growth: Monitor the solution for the onset of crystallization (cloud point). Once nucleation occurs, continue the slow cooling to the final temperature (e.g., 0-5 °C).

  • Aging: Hold the resulting slurry at the final temperature for a period of time (e.g., 2-4 hours) with gentle stirring to allow for complete crystallization and potential maturation to the most stable polymorphic form.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a suitable temperature.

Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be identified or when the compound is highly soluble in most solvents.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a good solvent (e.g., methanol or acetone) at room temperature.

  • Anti-Solvent Selection: Choose an anti-solvent in which the compound is poorly soluble but is miscible with the good solvent (e.g., water, heptane, or cyclohexane).

  • Controlled Addition: Slowly add the anti-solvent to the solution with vigorous stirring. The addition rate should be controlled to maintain a constant level of supersaturation.

  • Nucleation and Growth: The addition of the anti-solvent will reduce the solubility of the compound, leading to nucleation and crystal growth.

  • Aging: After the addition is complete, stir the slurry for a period of time (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Caption: Steps in Anti-Solvent Crystallization.

Slow Evaporation

This technique is often used for generating high-quality single crystals for X-ray diffraction analysis but can also be applied on a larger scale.

Protocol:

  • Dissolution: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate[3] or a mixture of ethanol and water) at room temperature.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent.

  • Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals over time (days to weeks).

  • Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solution and dry the crystals.

Conclusion

The successful crystallization of this compound is a multifactorial process that requires a systematic and well-informed approach. By starting with a thorough understanding of the molecule's physicochemical properties and conducting comprehensive solubility and polymorph screens, researchers can identify the optimal conditions for obtaining a crystalline solid with the desired attributes. The protocols outlined in this guide provide a robust framework for the development of a scalable and reproducible crystallization process, a critical step in the journey from a promising molecule to a viable pharmaceutical product.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. Retrieved from [Link]

  • Naveen, S., et al. (2008). Synthesis and Crystal Structure of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol. Molecular Crystals and Liquid Crystals, 482(1), 145-154.
  • American Pharmaceutical Review. (n.d.). Polymorph Screening for Identification of Relevant Crystalline Forms. Retrieved from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Naveen, S., et al. (2008). Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Molecular Crystals and Liquid Crystals, 482(1), 145-154.
  • Jones, G. C., & Shaw, J. E. A. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(1), 25-29.
  • Kamal, A., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1230, 129883.
  • Al-Ostoot, F. H., et al. (2021).
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Khalili, B. (2023). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Pharmaceutical Online.
  • Triclinic Labs. (n.d.). Solid Form Screening and Selection. Retrieved from [Link]

  • Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175.
  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimentation with this compound. By understanding the physicochemical properties derived from its constituent pyridine and piperidine moieties, we can logically deduce and overcome solubility hurdles.

Understanding the Molecule: A Chemist's Perspective

This compound incorporates two key functional groups that dictate its solubility profile: a pyridine ring and a piperidine ring. The pyridine nitrogen is weakly basic, while the piperidine nitrogen is a more basic secondary amine.[1][2][3] The presence of these nitrogen atoms suggests that the compound's solubility will be highly dependent on pH.[4] The methanol group adds a polar character, capable of hydrogen bonding.

PropertyPredicted Influence on Solubility
pKa (Predicted) The basic nitrogen atoms (pyridine and piperidine) will become protonated at acidic pH, forming salts that are generally more water-soluble. The pKa of the conjugate acid of piperidine is approximately 11.2, and for pyridine, it is about 5.25.[1][2]
logP (Predicted) The combination of the aromatic pyridine and aliphatic piperidine rings suggests a moderate lipophilicity. While no specific experimental logP is available for the full compound, related structures like piperidin-4-yl(pyridin-2-yl)methanol have a predicted LogP of 1.1146.[5] This indicates a balance between hydrophilicity and lipophilicity.
Hydrogen Bonding The methanol group and the nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, which can facilitate dissolution in protic solvents.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: My compound won't dissolve in aqueous buffers for my biological assay. What should I do?

This is a common issue for compounds with basic functional groups. The neutral form of the molecule is likely less soluble in neutral aqueous solutions.

Answer: The most effective initial strategy is to adjust the pH of your aqueous buffer. Since this compound is a basic compound, decreasing the pH will lead to protonation of the nitrogen atoms, forming a more soluble salt.[4][7]

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a stock solution in an organic solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMF.[8]

  • Prepare acidic buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust the pH to an acidic value (e.g., pH 4-5) using a suitable acid like HCl.

  • Dilute the stock solution: While vortexing the acidic buffer, slowly add the organic stock solution dropwise to the desired final concentration. The low pH should maintain the compound in its protonated, more soluble form.

  • Final pH adjustment (optional and with caution): If your experiment requires a near-neutral pH, you can carefully and slowly add a base (e.g., NaOH) to raise the pH. Be aware that the compound may precipitate as it approaches its pKa. The use of anti-nucleating polymers in your formulation could help maintain a supersaturated solution in such cases.[9]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This phenomenon, known as "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.

Answer: To mitigate precipitation, a systematic approach involving co-solvents, surfactants, or complexation agents can be employed.

Troubleshooting Workflow:

G start Precipitation Observed step1 Reduce final DMSO concentration start->step1 Initial Step step2 Introduce a co-solvent (e.g., Ethanol, PEG 400) step1->step2 If precipitation persists step3 Add a non-ionic surfactant (e.g., Tween-80) step2->step3 If still precipitating step4 Consider complexation with cyclodextrins step3->step4 Advanced technique end Clear Solution Achieved step4->end

Caption: A stepwise approach to resolving precipitation upon dilution.

Detailed Protocols:

  • Co-solvency: Incorporating a water-miscible co-solvent can increase the solubility of your compound.[10] Polyethylene glycol (PEG 400) or ethanol are common choices. Prepare your final aqueous medium with a small percentage (e.g., 1-5%) of the co-solvent before adding your compound's stock solution.

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[11] Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological experiments due to their lower toxicity.[11] A typical starting concentration would be 0.1% to 1% in the final solution.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[12] This is a more advanced technique that requires screening for the most suitable cyclodextrin derivative.

Q3: What are the best organic solvents for making a high-concentration stock solution?

Answer: For creating a high-concentration stock solution, polar aprotic solvents are generally a good starting point.

Solvent Selection Guide:

Solvent ClassExamplesSuitability for this compound
Polar Aprotic DMSO, DMF, AcetonitrileExcellent: These are powerful solvents for a wide range of organic molecules and are a good first choice.[8]
Polar Protic Ethanol, MethanolGood: The compound should have good solubility due to potential hydrogen bonding.[13]
Non-polar Hexane, ToluenePoor: Due to the polar nature of the pyridine, piperidine, and methanol groups, solubility in non-polar solvents is expected to be limited.[6]

Protocol for Stock Solution Preparation:

  • Weigh the compound: Accurately weigh the desired amount of this compound.

  • Add solvent: Add a small volume of your chosen solvent (e.g., DMSO).

  • Aid dissolution: Use gentle heating (not exceeding 40°C to avoid degradation) and sonication in a water bath to assist in dissolving the compound.[8]

  • Bring to final volume: Once fully dissolved, add the solvent to reach your target concentration.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[8]

Q4: How can I improve the oral bioavailability of this compound in my animal studies?

Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[14][15]

Answer: Enhancing oral bioavailability requires formulation strategies that improve the dissolution rate and/or maintain the compound in a soluble state in the gastrointestinal tract.

Strategies for Improving Bioavailability:

G start Low Oral Bioavailability step1 Salt Formation (e.g., HCl salt) start->step1 Chemical Modification step2 Particle Size Reduction (Micronization/Nanonization) start->step2 Physical Modification step3 Lipid-Based Formulations (e.g., SEDDS) start->step3 Formulation Approach step4 Amorphous Solid Dispersions start->step4 Advanced Formulation end Improved Bioavailability step1->end step2->end step3->end step4->end

Caption: Key strategies to enhance in vivo oral bioavailability.

  • Salt Formation: Synthesizing a salt form of the compound (e.g., a hydrochloride salt) can significantly improve its aqueous solubility and dissolution rate.[7] This is a common and effective strategy for basic compounds.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[11][15] Techniques like micronization or creating nanosuspensions can be employed.[4][16]

  • Lipid-Based Formulations: For compounds with moderate to high lipophilicity, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations can help to solubilize the compound in the gut and facilitate its absorption.[9]

  • Amorphous Solid Dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.[12]

By systematically applying these principles and protocols, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ACS Publications. (1993). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • ResearchGate. (2000). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • StudySmarter. (2024). Solubility Enhancement: Methods & Techniques. Retrieved from [Link]

  • ChemBK. (2022). Pyridine-4-methanol. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this polar, heterocyclic compound. The presence of a basic pyridine ring, a secondary amine in the piperidine ring (unless N-acylated), and a polar hydroxyl group presents a unique set of challenges that require a systematic and well-understood approach.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It is intended to be a dynamic resource, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflow.

Section 1: Chromatographic Purification Challenges

Flash column chromatography is often the first line of defense against impurities. However, the chemical nature of this compound can lead to several common issues on standard silica gel.

Question 1: My compound is streaking severely or not moving from the baseline on my silica gel TLC/column. What's happening and how do I fix it?

Answer:

This is the most common issue encountered with basic amine-containing compounds like yours. The root cause is a strong, non-ideal interaction between the basic nitrogen atoms (primarily the more accessible pyridine nitrogen) and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing or complete retention of the compound at the origin.[1]

To achieve successful separation, you must mitigate this interaction by making the stationary phase appear less acidic to your compound.

start Issue: Compound Streaking/ Sticking on Silica Gel check_stability Is the compound stable on silica? (Run 2D TLC) start->check_stability degrades Compound Degrades check_stability->degrades Yes stable Compound is Stable check_stability->stable No switch_phase Switch to a less acidic stationary phase: - Alumina (basic) - Reverse Phase (C18) - Deactivated Silica degrades->switch_phase add_modifier Add a Basic Modifier to the Mobile Phase stable->add_modifier modifier_options Options: 1. Triethylamine (TEA) at 0.1-2% 2. Ammonium Hydroxide (sat. solution)   added to MeOH portion of eluent 3. Pyridine (less common) add_modifier->modifier_options run_tlc Develop new TLC system with modified eluent modifier_options->run_tlc result Observe compact spot with Rf between 0.2 - 0.5 run_tlc->result start Problem: Compound is an Oil dissolve Dissolve oil in a small amount of a good solvent (e.g., Methanol, Isopropanol) start->dissolve add_antisolvent Slowly add a poor solvent (anti-solvent) (e.g., Diethyl Ether, Hexane, Water) until solution becomes cloudy dissolve->add_antisolvent heat Gently heat until solution becomes clear again add_antisolvent->heat cool Allow to cool slowly to room temperature, then cool in an ice bath heat->cool crystals Crystals Formed? cool->crystals success Success! Collect crystals by vacuum filtration. crystals->success Yes no_crystals No Crystals crystals->no_crystals No troubleshoot Troubleshooting: 1. Scratch inner wall of flask   with a glass rod. 2. Add a seed crystal. 3. Re-dissolve and try a   different solvent/anti-solvent pair. no_crystals->troubleshoot

Sources

Technical Support Center: (1-(Pyridin-4-YL)piperidin-4-YL)methanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PPM-001

Introduction

Welcome to the technical support guide for (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This molecule, a key intermediate in the synthesis of various pharmaceutical agents, possesses distinct structural features—a pyridine ring, a piperidine ring, and a primary alcohol—that dictate its chemical behavior and stability profile. An in-depth understanding of its degradation pathways is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the validity of analytical results.[1][2][3] This guide provides troubleshooting advice, detailed experimental protocols, and mechanistic insights to support researchers and drug development professionals in their work with this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is turning a pale yellow color over time. What is the likely cause?

A slight yellow discoloration is often indicative of low-level oxidative or photolytic degradation. The pyridine ring, in particular, is susceptible to oxidation at the nitrogen atom, forming an N-oxide, and can also be sensitive to light.[4] We recommend preparing fresh solutions, storing stock solutions protected from light in amber vials, and keeping them at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize this issue.

Q2: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram during a stability study. What could this be?

A new, more polar peak (i.e., one with a shorter retention time) often corresponds to the formation of a more hydrophilic degradation product. The most probable candidate is the (1-(1-oxido-pyridin-1-ium-4-yl)piperidin-4-yl)methanol (Pyridine N-oxide derivative) . Oxidation of the pyridine nitrogen introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the molecule's polarity. This can be confirmed using LC-MS, where you would expect to see a mass increase of +16 Da compared to the parent compound.

Q3: What are the primary chemical liabilities of the this compound structure?

The molecule has three main sites susceptible to degradation:

  • Pyridine Nitrogen: Prone to oxidation to form the corresponding N-oxide.[4]

  • Primary Alcohol (-CH₂OH): Susceptible to oxidation, which can form an intermediate aldehyde and subsequently a carboxylic acid.

  • Piperidine Ring: While generally stable, the nitrogen atom can be a target for certain reactions, and extreme conditions could potentially lead to ring-opening.[1]

Q4: Which analytical technique is best suited for a stability-indicating method?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for this type of analysis.[5][6][7] It is crucial that the method can separate the parent compound from all potential degradation products.[7] Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable during development to identify the mass of unknown peaks and confirm the structures of degradants.[5]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Significant Loss of Parent Peak Area with No Corresponding Degradant Peaks
  • Symptoms: The peak area for your main compound decreases over time in your stability study, but you do not see new peaks appearing in the chromatogram.

  • Causality: This scenario suggests one of two possibilities:

    • The degradants are not being retained on your column and are eluting in the solvent front.

    • The degradants have lost their chromophore and are therefore invisible to the UV detector at your selected wavelength.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for disappearing parent peak.

Issue 2: Appearance of Multiple, Small, Unidentified Peaks
  • Symptoms: Your chromatogram shows a "noisy" baseline or several small, poorly resolved peaks that were not present in the initial sample.

  • Causality: This often points to photolytic degradation or a complex oxidative reaction cascade.[8] UV light, in particular, can provide the energy for radical-based reactions that lead to a multitude of minor products.[8][9][10]

  • Resolution Steps:

    • Confirm Photodegradation: Prepare a solution and expose it to direct laboratory light or a photostability chamber, while keeping a control sample wrapped in aluminum foil in the dark. Analyze both after 24-48 hours. A significant increase in the number of small peaks in the light-exposed sample confirms photosensitivity.

    • Optimize Storage and Handling: All subsequent work should be performed under amber lighting or with light-protective coverings on all glassware and vials.

    • Perform Forced Photodegradation: Follow the ICH Q1B guideline protocol to systematically identify the main photolytic degradants.[11] This will help determine if any specific degradant needs to be monitored as a critical quality attribute.

Part 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing a truly stability-indicating analytical method.[12][13][14][15][16] The goal is to achieve 5-20% degradation of the parent compound.

Protocol 1: Designing and Executing a Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[15]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated Oven, Photostability Chamber

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include an unstressed control sample kept at 2-8°C in the dark.

Stress ConditionProtocolRecommended TimepointsPotential Degradation Product(s)
Acid Hydrolysis Mix 1 mL stock with 1 mL of 1 M HCl. Heat at 60°C.2, 6, 24, 48 hoursGenerally stable, but extreme conditions could affect ether linkages if present in related structures.
Base Hydrolysis Mix 1 mL stock with 1 mL of 1 M NaOH. Heat at 60°C.2, 6, 24, 48 hoursGenerally stable.
Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temp.1, 4, 8, 24 hoursPyridine N-oxide, Aldehyde, Carboxylic Acid
Thermal Store solid powder and a vial of stock solution at 80°C.1, 2, 5, 10 daysMinimal degradation expected, but monitor for any changes.
Photolytic Expose solid powder and stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]End of exposureComplex mixture of minor degradants.
  • Sample Analysis:

    • At each timepoint, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

    • Calculate mass balance to ensure all degradants are accounted for.

Part 4: Primary Degradation Pathways

Based on the chemical structure and forced degradation outcomes, two primary degradation pathways are proposed for this compound.

Oxidative Degradation

Oxidation is the most significant degradation pathway. It can occur at two primary sites: the pyridine nitrogen and the primary alcohol.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is readily attacked by oxidizing agents like hydrogen peroxide, leading to the formation of the N-oxide.[4]

  • Alcohol Oxidation: The primary alcohol can be oxidized to form an aldehyde, which may be further oxidized to a carboxylic acid.

DegradationPathway Parent This compound N_Oxide Pyridine N-Oxide Derivative (+16 Da) Parent->N_Oxide H₂O₂ / O₂ Aldehyde Aldehyde Derivative (-2 Da) Parent->Aldehyde Mild Oxidation Carboxylic_Acid Carboxylic Acid Derivative (+14 Da) Aldehyde->Carboxylic_Acid Strong Oxidation

Caption: Proposed oxidative degradation pathways.

Photolytic Degradation

Exposure to UV light can induce complex degradation patterns. While pyridine itself is relatively stable, substituted pyridines can undergo various reactions.[9][17] Photodegradation often proceeds via radical mechanisms, which can lead to ring opening or the formation of numerous minor products that are difficult to characterize.[8][10] It is less a single pathway and more a cascade of low-level reactions. The primary strategy here is not elucidation of every product, but prevention by minimizing light exposure.

References

  • ICH, Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Quality Guidelines Overview. ICH Official Website. [Link]

  • Luminata, "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing," Luminata Insights, 2022. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques.
  • Apicule, "Understanding Forced Degradation Studies: A Critical Step in Drug Development," Apicule Blog. [Link]

  • Blanchard, J. S. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH, "ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx," Slideshare. [Link]

  • Reyes-Contreras, C., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • A-Z Chemical, "What are the factors that affect the stability of 4 - Piperidinemethanol?," A-Z Chemical Blog, 2025. [Link]

  • Wikipedia contributors, "Pyridine," Wikipedia, The Free Encyclopedia. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
  • Alsante, K. M., et al. (2007). Forced degradation: a regulator's perspective. In Pharmaceutical Stress Testing (pp. 1-44). CRC Press.
  • Gu, X., et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Sun, J. H., et al. (2009). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • Bellotti, P., et al. (2022). Oxidative Dearomatization of Pyridines. PubMed Central. [Link]

  • Fang, Y., et al. (2018). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

  • Organic Chemistry Portal, "Preparation of Piperidines." YouTube. [Link]

  • Schouten, A. D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate, "Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN." ResearchGate. [Link]

  • HELIX Chromatography, "HPLC Methods for analysis of Pyridine." HELIX Chromatography. [Link]

  • ResearchGate, "Degradation Pathways." ResearchGate. [Link]

  • Organic Chemistry Portal, "Preparation of Piperidines, Part 2: Substituted at Position 3." YouTube. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF... Acta Poloniae Pharmaceutica – Drug Research.
  • Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences and Research.
  • Sciencemadness.org, "Piperidine from the hydrolysis of piperine." Sciencemadness.org. [Link]

  • ResearchGate, "The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations." ResearchGate. [Link]

  • Royal Society of Chemistry, "Donepezil-based reactivators for the reactivation of..." RSC Advances. [Link]

Sources

Technical Support Center: Stability of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the molecule's stability profile and offer practical solutions to challenges encountered during its handling, formulation, and storage. As direct stability data for this specific compound is not extensively published, this guide synthesizes foundational principles of organic chemistry and pharmaceutical science to predict and mitigate potential degradation.

Understanding the Molecule's Stability Profile

This compound incorporates three key functional groups that dictate its chemical stability: a pyridine ring, a tertiary amine within a piperidine ring, and a primary alcohol. Each presents a potential site for degradation.

  • Pyridine Ring : As a nitrogen-containing heterocycle, the pyridine moiety is susceptible to oxidation at the nitrogen atom, forming an N-oxide.[1] The ring's aromaticity lends it considerable stability, but it can undergo photolytic degradation, especially in conjugated systems.[2]

  • Piperidine Ring (Tertiary Amine) : The tertiary amine in the piperidine ring is a primary target for oxidation. This can lead to the formation of N-oxides, a common degradation pathway for cyclic amines.

  • Primary Alcohol (-CH₂OH) : The hydroxymethyl group is susceptible to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid. This is a critical degradation pathway to monitor.

Knowledge of these vulnerabilities is the first step in designing robust experiments and stable formulations.[3][4] A forced degradation study is an essential tool to experimentally confirm these predicted pathways for your specific compound and experimental conditions.[5][6]

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable sites of degradation on the this compound molecule.

Degradation Pathways cluster_main Parent Molecule cluster_products Potential Degradants Parent This compound N_Oxide_Pyridine Pyridine N-Oxide Parent->N_Oxide_Pyridine Oxidation (Pyridine N) N_Oxide_Piperidine Piperidine N-Oxide Parent->N_Oxide_Piperidine Oxidation (Piperidine N) Aldehyde Aldehyde Derivative Parent->Aldehyde Oxidation (-CH₂OH) Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Predicted oxidative degradation pathways for the target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimental work in a practical question-and-answer format.

FAQ 1: Purity & Assay Issues

Q: My freshly prepared stock solution of this compound shows a lower-than-expected purity/assay value when analyzed by HPLC. What could be the cause?

A: This issue often points to rapid degradation upon dissolution or improper storage of the solid material.

Troubleshooting Steps:

  • Solvent Check : Ensure the solvent used is of high purity and degassed. Solvents containing peroxides (e.g., aged THF or diethyl ether) or dissolved oxygen can initiate oxidative degradation. Consider using solvents purged with an inert gas like nitrogen or argon.

  • pH of Solution : The compound has a basic pyridine nitrogen. Dissolving it in an unbuffered aqueous or protic solvent can result in a pH that may accelerate degradation.[7] Measure the pH of your stock solution. If it is in an unstable range (highly acidic or basic), consider using a buffer system.[8]

  • Light Exposure : Pyridine-containing compounds can be sensitive to light.[2] Prepare solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Solid-State Stability : Review the storage conditions of your solid material. Was it exposed to air, moisture, or high temperatures? Store the solid compound under an inert atmosphere (nitrogen or argon), protected from light, and at a recommended temperature (e.g., 2-8 °C or -20 °C).

FAQ 2: Appearance of New Peaks in Chromatograms

Q: I'm running a stability study, and after a few days, I see new, unidentified peaks appearing in my HPLC chromatogram. How can I identify them and prevent their formation?

A: The appearance of new peaks is a clear sign of degradation. The key is to systematically identify the degradation pathway and then implement targeted stabilization strategies.

Systematic Investigation Workflow:

Caption: Workflow for identifying and mitigating degradation.

Detailed Steps:

  • Characterize the Degradants : Use a mass spectrometer (LC-MS) coupled with your HPLC to get the molecular weights of the new peaks. An increase of 16 amu often suggests oxidation (addition of an oxygen atom), such as the formation of an N-oxide or the conversion of the alcohol to a carboxylic acid (after an initial +14 amu shift for aldehyde, then +16).

  • Conduct a Forced Degradation Study : This is a critical step.[3] Exposing your compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV/Vis light) will accelerate the formation of degradants.[5] Comparing the peaks from the forced degradation study to those in your stability sample can rapidly identify the degradation pathway.

  • Implement Stabilization Strategies :

    • If Oxidation is Confirmed : Purge all solutions with nitrogen or argon. Add a suitable antioxidant to your formulation.

    • If pH-Mediated Degradation is Confirmed : Identify the optimal pH range for stability by conducting a pH-rate profile study. Formulate your solution using a suitable buffer (e.g., phosphate, citrate) to maintain the pH in this range.[9][10]

FAQ 3: Choosing the Right Protective Agents

Q: My molecule is degrading via oxidation. What type of antioxidant should I use, and at what concentration?

A: The choice of antioxidant depends on your solvent system (aqueous vs. organic) and the nature of the oxidative stress.

Commonly Used Antioxidants in Pharmaceutical Formulations:

AntioxidantSolubilityTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) Water-Soluble0.1% - 1%Effective in aqueous solutions. Can be pH-dependent.[11][12]
Sodium Metabisulfite Water-Soluble0.01% - 0.1%Potent reducing agent, often used in injectable formulations.[11][]
Butylated Hydroxytoluene (BHT) Lipid-Soluble0.02% - 0.05%Excellent for organic solvents and lipid-based formulations.[11][14]
Butylated Hydroxyanisole (BHA) Lipid-Soluble0.02% - 0.05%Similar to BHT, often used in combination.[14]
Tocopherol (Vitamin E) Lipid-Soluble0.01% - 0.1%A natural antioxidant, suitable for lipidic systems.[11]

Experimental Protocol: Antioxidant Screening

  • Prepare identical stock solutions of your compound in the desired solvent.

  • Spike each solution with a different antioxidant from the table above at a mid-range concentration. Include a control sample with no antioxidant.

  • To accelerate the test, you can introduce a controlled oxidative stressor (e.g., a small, known amount of H₂O₂ or exposure to air).

  • Store all samples under the same conditions (e.g., 40 °C).

  • Analyze the samples by HPLC at regular intervals (e.g., T=0, 24h, 48h, 1 week) and quantify the remaining parent compound.

  • The most effective antioxidant will be the one that shows the least degradation of the parent compound over time.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the intrinsic stability of this compound and elucidate its degradation pathways.[4]

Methodology:

  • Stock Solution : Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions : Aliquot the stock solution into separate, appropriately labeled amber vials for each stress condition.[6]

    • Acid Hydrolysis : Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis : Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidation : Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%.

    • Thermal Degradation : Place a vial of the stock solution in an oven set to 60 °C.

    • Photolytic Degradation : Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions).[5] Wrap a control vial in aluminum foil and place it alongside.

  • Incubation : Incubate all samples. A common starting point is 24-48 hours. If no degradation is observed, the stress can be increased (e.g., higher temperature, longer duration). The target degradation is typically 5-20%.[4][5]

  • Analysis : At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV/MS method.

  • Interpretation : Compare the chromatograms from the stressed samples to the control. Identify the conditions that cause degradation and use the MS data to propose structures for the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH range where the compound exhibits maximum stability.

Methodology:

  • Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Common pharmaceutical buffers include citrate, acetate, and phosphate.[8]

  • Sample Preparation : Prepare solutions of the compound at a fixed concentration (e.g., 0.1 mg/mL) in each buffer.

  • Incubation : Store the buffered solutions at an elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.

  • Time-Point Analysis : Withdraw aliquots from each sample at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Quantification : Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis : For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH. The resulting graph will show the pH of maximum stability (the lowest point on the curve). This is crucial for selecting a formulation buffer that ensures the drug's shelf-life.[15]

Summary & Recommendations

The stability of this compound is primarily threatened by oxidation at its three key functional groups and potential pH-mediated hydrolysis . A systematic approach is paramount to ensuring its integrity.

Key Recommendations:

  • Proactive Analysis : Always begin with a forced degradation study to understand the molecule's specific vulnerabilities under your experimental conditions.

  • Control the Environment :

    • pH : For aqueous solutions, always use a buffer system adjusted to the empirically determined pH of maximum stability.[9]

    • Oxygen : Handle the compound and its solutions under an inert atmosphere (nitrogen or argon) whenever possible. Use degassed solvents.

    • Light : Protect both solid material and solutions from light by using amber glassware or by wrapping containers in foil.

  • Use Stabilizers : For formulations where oxidative stress is unavoidable, select an appropriate antioxidant based on solubility and screen for efficacy.[16]

  • Proper Storage : Store the neat compound and its stock solutions at low temperatures (2-8 °C or -20 °C) and protected from light and moisture.

By implementing these strategies, researchers can significantly enhance the stability of this compound, leading to more reliable, reproducible, and accurate experimental outcomes.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-62. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • FITFEVER. (2025, May 24). What are common antioxidant pharmaceutical excipients?. Retrieved from [Link]

  • Vaitekūnas, J., Gasparavičiūtė, R., & Meškys, R. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(15), e00703-19. Retrieved from [Link]

  • de Souza, C. R., & de Oliveira, P. R. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(4), 667-676. Retrieved from [Link]

  • Protheragen. (2024, November 28). Pharmaceutical Buffers. Retrieved from [Link]

  • Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Scribd. (n.d.). Importance of Buffer Solutions in Pharmaceutical Industry. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. Retrieved from [Link]

  • CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • Leś, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4987. Retrieved from [Link]

  • Aguiar, A. C. B., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(1), 29-51. Retrieved from [Link]

  • Möhrle, H., & Baumann, M. (2008). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Chemische Berichte, 122(11), 2131-2139. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

  • Noble, B. B., et al. (2013). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. Organic & Biomolecular Chemistry, 11(30), 5036-5046. Retrieved from [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3823–3852. Retrieved from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Shishkina, D. S., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Kadyrova, Z., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7313. Retrieved from [Link]

  • Kramer, H. E. A. (1986). Die farbstoffsensibilisierte Oxidation von {4-Hydroxy-2.2.6.6-tetramethylpiperidin [Hydroxy-tetramet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • Guttroff, C., et al. (2018). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. ChemistryOpen, 7(10), 786-792. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]

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Sources

Avoiding common side-products in (1-(Pyridin-4-YL)piperidin-4-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and widely adopted synthetic strategies for the synthesis of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the crucial C-N bond between 4-halopyridine (typically 4-chloropyridine or 4-bromopyridine) and (piperidin-4-yl)methanol.[1][2] This method is often favored for its broad substrate scope and functional group tolerance.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of 4-halopyridine with (piperidin-4-yl)methanol.[3] It is a more classical approach and can be effective, particularly with highly activated aryl halides. However, it often requires harsher reaction conditions, such as high temperatures, compared to the Buchwald-Hartwig amination.[1][3]

Q2: What is the key starting material for this synthesis?

The readily available starting material for this synthesis is 4-piperidinemethanol, also known as 4-(hydroxymethyl)piperidine.[4] This cyclic secondary amine can be synthesized by the reduction of ethyl isonipecotate using a reducing agent like lithium aluminum hydride (LiAlH4).[5][6]

Troubleshooting Guide: Common Side-Products and Solutions

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side-products.

Issue 1: Formation of a Hydrodehalogenated Byproduct (Pyridine)

Q: I am observing a significant amount of pyridine in my crude reaction mixture when using the Buchwald-Hartwig amination. What is causing this and how can I prevent it?

A: The formation of pyridine is a result of a common side reaction in palladium-catalyzed aminations known as hydrodehalogenation.[7] This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. Mechanistically, this can arise from a competing pathway to the desired reductive elimination, known as β-hydride elimination, from a palladium-amido intermediate.[1][7]

Root Cause Analysis & Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of the desired C-N bond-forming reductive elimination, thereby outcompeting the β-hydride elimination pathway.[7] Consider using ligands specifically designed to minimize this side reaction.

  • Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong, non-nucleophilic bases like sodium tert-butoxide are common, their use can sometimes promote this side reaction.[8] A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary to find the optimal conditions for your specific system.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired amination. However, this must be balanced with maintaining a reasonable reaction rate.

Issue 2: Presence of a Double N-Arylated Piperidine Byproduct

Q: My mass spectrometry analysis indicates the presence of a species with a mass corresponding to the addition of two pyridine rings to the piperidine methanol core. How is this possible and what can be done to avoid it?

A: This side-product arises from the N-arylation of both the piperidine ring nitrogen and the hydroxyl group of the methanol moiety. While the piperidine nitrogen is significantly more nucleophilic, under certain conditions, O-arylation can occur. This is more prevalent in copper-catalyzed Ullmann-type couplings but can also be observed in palladium-catalyzed reactions, especially at elevated temperatures.

Root Cause Analysis & Mitigation Strategies:

  • Reaction Temperature Control: As mentioned, higher temperatures can promote the less favorable O-arylation. Maintaining the lowest effective temperature for the reaction is crucial.

  • Protecting Group Strategy: The most robust solution is to employ a protecting group for the primary alcohol. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed post-coupling using a fluoride source like tetrabutylammonium fluoride (TBAF).

Experimental Workflow for Avoiding O-Arylation:

G cluster_0 Protection cluster_1 Coupling cluster_2 Deprotection cluster_3 Purification A 1. Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) B 2. Buchwald-Hartwig Amination (4-chloropyridine, Pd-catalyst, Ligand, Base) A->B C 3. Deprotection (e.g., TBAF) B->C D 4. Column Chromatography C->D

Caption: Workflow for selective N-arylation.

Issue 3: Difficulty in Removing Unreacted (Piperidin-4-yl)methanol

Q: After the reaction, I am struggling to separate my product from the unreacted (piperidin-4-yl)methanol starting material by column chromatography. What purification strategies can I employ?

A: The polarity of the product and the starting material can be quite similar, making chromatographic separation challenging.

Troubleshooting and Alternative Purification Protocols:

  • Acid-Base Extraction: An effective method to remove the unreacted amine is through an acid-base extraction.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic (piperidin-4-yl)methanol will be protonated and move into the aqueous layer. Your product, being less basic due to the electron-withdrawing nature of the pyridine ring, will preferentially remain in the organic layer.

    • Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Boc Protection Strategy: If you are performing a reductive amination, starting with N-Boc-4-hydroxymethylpiperidine can simplify purification. The Boc-protected product will have a significantly different polarity from any unreacted amine, making chromatographic separation more straightforward. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

Data Summary: Comparison of Synthetic Strategies

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium complex (e.g., Pd₂(dba)₃)[8]None
Ligand Phosphine-based (e.g., Xantphos, RuPhos)[8]None
Base Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃)[8]Inorganic base (e.g., K₂CO₃) or excess amine
Temperature Typically 80-120 °COften >150 °C[3]
Common Side-Products Hydrodehalogenation[7], Dimerization of aryl halideDi-arylation, Ring opening at high temperatures
Advantages Milder conditions, broader scope[1]Cost-effective (no catalyst/ligand)
Disadvantages Cost of catalyst/ligand, potential for side-productsHarsh conditions, limited scope[1]

Logical Relationship of Reaction Components:

G ArylHalide 4-Halopyridine Product This compound ArylHalide->Product Amine (Piperidin-4-yl)methanol Amine->Product Catalyst Palladium Pre-catalyst Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Key components of the Buchwald-Hartwig amination.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry. . Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • National Institutes of Health. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC. Available at: [Link]

  • National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

  • MDPI. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?. Available at: [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available at: [Link]

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Refining analytical detection of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the analytical detection of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. The content is structured to address common challenges and provide robust, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its analytical detection?

A: Understanding the molecule's structure is paramount for method development. Three key characteristics must be considered:

  • Basicity: The compound possesses two nitrogen atoms: one on the pyridine ring and one on the piperidine ring. The pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2), which is a primary cause of peak tailing in reversed-phase chromatography due to interactions with silica-based column materials.[1]

  • Polarity: The presence of the hydroxyl (-OH) group and the two nitrogen-containing heterocyclic rings makes the molecule quite polar. This can lead to poor retention on traditional non-polar stationary phases like C18.[2][3]

  • UV Chromophore: The pyridine ring provides a strong UV chromophore, making HPLC with UV detection a suitable technique for quantification. The maximum absorbance is typically expected in the 250-280 nm range.[3][4]

Q2: Which analytical technique is most recommended for routine quantitative analysis of this compound?

A: For routine analysis, such as purity assessment or formulation assays, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most practical and robust method.[3] It offers a balance of sensitivity, selectivity, and accessibility. For more complex matrices or trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity.[2][5] Gas Chromatography (GC) is generally less suitable unless derivatization is performed to increase the compound's volatility.[5][6]

Q3: What are the most common impurities I should be aware of during analysis?

A: Potential impurities often stem from the synthetic route. Common precursors or related structures that could be present include:

  • 4-Piperidinemethanol[7][8]

  • 4-Chloropyridine or other 4-substituted pyridines used in the synthesis.[9]

  • Oxidation or degradation products of the parent molecule.

  • Residual solvents from the manufacturing process.[10]

Using a mass spectrometer or a photodiode array (PDA) detector can help in identifying and assessing the purity of the main analyte peak.[11]

Troubleshooting Guide: Chromatographic Analysis

This section addresses specific issues you may encounter during method development and routine analysis.

High-Performance Liquid Chromatography (HPLC)
  • Q: Why is this happening?

    • A: Peak tailing is the most common issue for basic compounds like this one.[1] It is primarily caused by the interaction of the protonated pyridine nitrogen with negatively charged, acidic residual silanol groups on the surface of standard silica-based C18 columns. This secondary interaction mechanism leads to a non-ideal peak shape.[1]

  • Q: How can I fix it?

    • A: There are several effective strategies:

      • Mobile Phase Acidification: The most common solution is to add an acid to your mobile phase. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will lower the pH and protonate the analyte.[3] This ensures the analyte is in a single ionic form and simultaneously suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[1]

      • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have a much lower concentration of active silanol sites, resulting in significantly improved peak shapes for pyridinic compounds.

      • Adjust Mobile Phase pH to a High Level: At a high pH (e.g., > 8), the pyridine is neutral, which can lead to a good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve under these conditions.[1]

  • Q: What is the cause of this poor retention?

    • A: The compound is highly polar and hydrophilic, meaning it has a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase.[2][3] This results in the compound eluting very early, often near the solvent front (void volume).

  • Q: What are my options to increase retention?

    • A:

      • Highly Aqueous Mobile Phase: Use a C18 column that is certified for use with 100% aqueous mobile phases ("aqua-stable"). This allows you to use a very low percentage of organic solvent to increase the retention of your polar analyte.

      • Alternative Stationary Phases: If a C18 column doesn't provide adequate retention, switch to a stationary phase with a different selectivity. A polar-embedded phase (e.g., amide or carbamate) or a Phenyl-Hexyl phase can provide alternative interaction mechanisms. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative where the stationary phase is polar (e.g., bare silica, diol) and the mobile phase is highly organic.[2]

      • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic ion pair with the protonated analyte, significantly increasing its retention on a C18 column.[2]

  • Q: Why would a pure compound show two peaks?

    • A: This can occur if the compound exists in two different forms in the sample solvent but co-elutes under the mobile phase conditions. A common reason for piperidine derivatives is a mismatch between the sample solvent and the mobile phase.[12] If the compound is dissolved in a neutral solvent (like pure methanol) but injected into an acidic mobile phase, partial on-column protonation can sometimes lead to peak distortion or splitting.[12]

  • Q: How can I resolve this?

    • A: The best practice is to dissolve your standard and samples in the initial mobile phase or a solvent that is of similar or weaker elution strength.[13] This ensures that the analyte is in the correct ionic state before it interacts with the column, leading to a single, sharp peak.

Troubleshooting Workflow Diagram

G start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape retention Assess Retention Time start->retention tailing Peak Tailing? peak_shape->tailing poor_retention Poor Retention? retention->poor_retention fronting Peak Fronting? tailing->fronting No add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes split Split Peak? fronting->split No overload Overload Suspected fronting->overload Yes solvent_mismatch Solvent Mismatch? split->solvent_mismatch Yes use_bdc Use Base-Deactivated Column add_acid->use_bdc Still Tailing end_node Optimized Method use_bdc->end_node dilute Dilute Sample overload->dilute dilute->end_node dissolve_in_mp Dissolve Sample in Mobile Phase A solvent_mismatch->dissolve_in_mp Yes dissolve_in_mp->end_node use_hilic Switch to HILIC or Polar-Embedded Column poor_retention->use_hilic Yes ion_pair Use Ion-Pairing Reagent use_hilic->ion_pair If HILIC fails ion_pair->end_node

Caption: A decision tree for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.[11]

  • Data Analysis: Chromatography data station software (e.g., Chemstation).[14]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, Base-Deactivated (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good separation for aromatic compounds; base-deactivation minimizes peak tailing.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[3]
Gradient Program 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 minA gradient ensures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.[11]
Detection λ 260 nm (or λmax determined by PDA scan)Pyridine compounds typically absorb in this region. A PDA detector is recommended to monitor peak purity.[11]
Injection Volume 5 µLCan be adjusted based on sample concentration.

2. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Prepare working standards by serial dilution to cover the expected linear range (e.g., 1 - 100 µg/mL).[11]

  • Sample Preparation: Dissolve the sample to be tested in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection to protect the column.[11]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard against its known concentration.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.[11]

  • Purity is often calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

HPLC Analysis Workflow Diagram

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A and B) setup_hplc Set Up HPLC Method (Gradient, Temp, Flow) prep_mobile_phase->setup_hplc prep_std Prepare Standard Stock & Dilutions inject_seq Inject Sequence (Blank, Stds, Samples) prep_std->inject_seq prep_sample Prepare & Filter Sample prep_sample->inject_seq equilibrate Equilibrate Column setup_hplc->equilibrate equilibrate->inject_seq integrate Integrate Peaks inject_seq->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC-UV analysis.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
  • The Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from 15

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Schappler, J. et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing).
  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis.
  • BenchChem Technical Support Team. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds. Benchchem.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 62, 7512.
  • BenchChem Technical Support Team. (2025, December). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Analytical and Bioanalytical Chemistry Research. (2022, December 3). Regular Article.
  • PubChem. (n.d.). 4-Piperidinemethanol.
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97.
  • ChemicalBook. (n.d.). 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Cross-Validation of Analytical Methods for 2-Piperidin-1-ylmethyl-morpholine: A Comparative Guide. Benchchem.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CSF1R inhibitors. This guide is designed to provide in-depth troubleshooting and practical guidance for overcoming resistance mechanisms encountered during your experiments with compounds targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), such as (1-(Pyridin-4-YL)piperidin-4-YL)methanol. Our goal is to equip you with the expertise to anticipate, identify, and circumvent experimental hurdles, ensuring the integrity and success of your research.

Introduction to CSF1R Inhibition and the Challenge of Resistance

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical mediator of myeloid cell survival, proliferation, and differentiation.[1] Its role in promoting the immunosuppressive functions of tumor-associated macrophages (TAMs) has made it a prime target in cancer therapy.[2][3] CSF1R inhibitors aim to reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor immunity.[2][3]

However, as with many targeted therapies, the emergence of resistance poses a significant challenge to the long-term efficacy of CSF1R inhibitors.[4][5] This guide will delve into the known mechanisms of resistance and provide actionable strategies to address them in a laboratory setting.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the use of CSF1R inhibitors in pre-clinical research.

Q1: My CSF1R inhibitor initially showed promising results, but now the tumor cells are growing again. What are the likely causes?

This is a classic case of acquired resistance. Several mechanisms could be at play:

  • Activation of bypass signaling pathways: Tumor cells or other cells in the TME can activate alternative survival pathways to compensate for CSF1R inhibition. A prominent example is the hyperactivation of the PI3K signaling pathway, often driven by the upregulation of Insulin-like Growth factor 1 Receptor (IGF-1R).[4][5]

  • Changes in the tumor microenvironment (TME): The local cytokine milieu can influence the effectiveness of CSF1R inhibitors. For instance, elevated levels of IL-4 may rescue macrophages from depletion by CSF1R inhibitors.[2]

  • Recruitment of other immunosuppressive cells: Long-term CSF1R inhibition can sometimes lead to a compensatory influx of other immunosuppressive cells like polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) or cancer-associated fibroblasts (CAFs).[3][6]

Q2: How can I determine if resistance is due to bypass signaling?

To investigate the involvement of bypass signaling pathways, you can perform the following experiments:

  • Phospho-proteomic screening: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells. Look for increased phosphorylation of proteins in pathways like PI3K/Akt, MAPK/ERK, or STAT.

  • Western Blotting: Probe for the activation of specific kinases, such as p-Akt, p-ERK, or p-STAT3, in your resistant cell lines or tumor lysates.

  • Co-inhibition studies: Treat resistant cells with your CSF1R inhibitor in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor). A synergistic effect would suggest the involvement of that pathway.

Q3: Are there any known genetic mutations in CSF1R that can confer resistance?

While mutations in the target kinase are a common resistance mechanism for many tyrosine kinase inhibitors, mutations in the CSF1R itself are less commonly reported as a primary driver of acquired resistance in the context of its inhibitors.[1] However, it is still a possibility that should not be entirely ruled out. DNA sequencing of the CSF1R gene in resistant clones can be performed to investigate this.

Troubleshooting Guide: Experimental Challenges and Solutions

This section provides a structured approach to troubleshooting common experimental issues.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent results with CSF1R inhibitor treatment in vitro. Cell line heterogeneity; mycoplasma contamination; inhibitor instability.1. Cell Line Authentication: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. 2. Mycoplasma Testing: Routinely test for mycoplasma contamination. 3. Inhibitor Handling: Prepare fresh stock solutions of the inhibitor and store them appropriately.
Lack of T-cell infiltration in tumors despite effective TAM depletion. Presence of other immunosuppressive cell types; physical barriers to T-cell entry.1. Immune Cell Profiling: Use flow cytometry or immunohistochemistry to characterize the immune cell populations in the TME. 2. Combination Therapy: Consider combining the CSF1R inhibitor with therapies that target other immunosuppressive cells or checkpoints (e.g., anti-PD-1/PD-L1).[6][7]
Tumor relapse in vivo after an initial response. Acquired resistance through bypass signaling or TME alterations.1. Biopsy and Analysis: Collect and analyze relapsed tumors to identify resistance mechanisms (e.g., RNA-seq, phospho-proteomics). 2. Rational Combination Therapies: Based on the identified resistance mechanisms, test combination therapies in preclinical models. For example, if PI3K pathway activation is observed, combine the CSF1R inhibitor with a PI3K inhibitor.[4]

Experimental Protocols

Here are detailed protocols for key experiments to investigate and overcome resistance to CSF1R inhibitors.

Protocol 1: In Vitro Co-inhibition Assay to Identify Bypass Signaling

Objective: To determine if the inhibition of a suspected bypass pathway can re-sensitize resistant cells to a CSF1R inhibitor.

Materials:

  • Resistant cancer cell line

  • CSF1R inhibitor (e.g., this compound)

  • Inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density.

  • Drug Preparation: Prepare a dose-response matrix of the CSF1R inhibitor and the bypass pathway inhibitor.

  • Treatment: Treat the cells with the inhibitors alone and in combination for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Calculate the synergy score using a validated method (e.g., Bliss independence or Chou-Talalay method).

Protocol 2: Flow Cytometry for Immune Cell Profiling in the TME

Objective: To characterize the immune cell populations in tumors from treated and untreated animals to identify changes that may contribute to resistance.

Materials:

  • Tumor tissue

  • Collagenase/DNase digestion buffer

  • FACS buffer (PBS with 2% FBS)

  • Antibodies against immune cell markers (e.g., CD45, CD11b, F4/80, Gr-1, CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince the tumor tissue and digest it into a single-cell suspension using a collagenase/DNase buffer.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against the desired immune cell markers.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the different immune cell populations in the TME.

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex interactions involved in resistance to CSF1R inhibitors, the following diagrams illustrate key concepts.

Resistance_Pathways cluster_0 Tumor Cell cluster_1 Tumor Microenvironment CSF1R_Inhibitor CSF1R Inhibitor (e.g., this compound) CSF1R CSF1R CSF1R_Inhibitor->CSF1R Inhibits TAM Tumor-Associated Macrophage (TAM) CSF1R_Inhibitor->TAM Depletes/ Repolarizes PI3K_Akt PI3K/Akt Pathway CSF1R->PI3K_Akt Initial Dependence CSF1R->TAM Promotes Survival Proliferation Tumor Cell Proliferation & Survival PI3K_Akt->Proliferation IGF1R IGF-1R IGF1R->PI3K_Akt Activates (Bypass) IGF1 IGF-1 TAM->IGF1 Secretes IGF1->IGF1R Binds

Caption: Bypass signaling through IGF-1R/PI3K as a mechanism of resistance to CSF1R inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Observation: Acquired Resistance to CSF1R Inhibitor hypothesis Hypothesis Generation: 1. Bypass Signaling? 2. TME Alterations? start->hypothesis phospho Phospho-proteomics/ Western Blot hypothesis->phospho Test Bypass flow Flow Cytometry of TME hypothesis->flow Test TME co_inhibit Co-inhibition Assays phospho->co_inhibit analysis Data Analysis & Mechanism Identification co_inhibit->analysis ihc Immunohistochemistry flow->ihc ihc->analysis conclusion Rational Combination Therapy Design analysis->conclusion

Caption: A logical workflow for investigating and overcoming resistance to CSF1R inhibitors.

References

  • Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53. [Link]

  • Quail, D. F., et al. (2016). Molecular Pathways: Deciphering Mechanisms of Resistance to Macrophage-Targeted Therapies. Clinical Cancer Research, 22(23), 5738-5746. [Link]

  • Flores-Toro, J. A., et al. (2020). Overcoming resistance mechanisms by combining anti-CSF1R and chemotherapy with concurrent ICB leads to cures in mice. Journal for ImmunoTherapy of Cancer, 8(2), e001230. [Link]

  • Sama, I. M., et al. (2020). CSF-1R in Cancer: More than a Myeloid Cell Receptor. Cancers, 12(10), 2845. [Link]

  • Okubo, T., et al. (2023). Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages. Journal of Experimental & Clinical Cancer Research, 42(1), 1-17. [Link]

  • Lin, Y., et al. (2021). Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors. Current Oncology Reports, 23(7), 1-9. [Link]

  • Mastroianni, J., et al. (2022). Insights into CSF-1R Expression in the Tumor Microenvironment. International Journal of Molecular Sciences, 23(21), 13447. [Link]

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Technical Support Center: Enhancing the Bioavailability of (1-(Pyridin-4-YL)piperidin-4-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1-(Pyridin-4-YL)piperidin-4-YL)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the oral bioavailability of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale to empower your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered when working with this compound derivatives, providing foundational knowledge and strategic guidance.

Q1: We are observing low and inconsistent oral bioavailability with our this compound derivative in preclinical animal models. What are the likely culprits?

A1: Low and variable oral bioavailability is a frequent hurdle for many emerging drug candidates, including those with the pyridinylpiperidine methanol scaffold. The primary reasons can be broadly categorized into two areas: the intrinsic physicochemical properties of the compound and its interaction with the physiological environment of the gastrointestinal (GI) tract.

Key factors to investigate include:

  • Poor Aqueous Solubility: The presence of the pyridine and piperidine rings can influence the compound's solubility. While the pyridine ring can be ionized to improve solubility, the overall molecule may still possess low aqueous solubility, hindering its dissolution in GI fluids, a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The ability of the molecule to pass through the intestinal wall is critical. Factors such as molecular size, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors play a significant role. The interplay between solubility and permeability is a delicate balance that must be optimized.[3][4]

  • First-Pass Metabolism: The pyridine and piperidine rings can be susceptible to metabolism by enzymes in the gut wall and liver (cytochrome P450s), leading to significant degradation before the compound reaches systemic circulation.[5]

  • Efflux by Transporters: The compound may be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.

A systematic evaluation of these factors through preformulation studies is the first step toward a successful formulation strategy.

Q2: How can we determine if solubility or permeability is the primary rate-limiting step for the absorption of our compound?

A2: The Biopharmaceutics Classification System (BCS) provides a scientific framework to categorize drug substances based on their aqueous solubility and intestinal permeability.[6] Determining the BCS class of your this compound derivative is a critical step in guiding your formulation development.

  • BCS Class II (Low Solubility, High Permeability): If your compound falls into this category, the primary focus should be on enhancing its solubility and dissolution rate.[7]

  • BCS Class IV (Low Solubility, Low Permeability): For these challenging molecules, a dual approach of improving both solubility and permeability is necessary.[8]

To experimentally determine this, you should conduct:

  • Solubility Studies: Assess the aqueous solubility of your compound at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • Permeability Assays: Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your compound.[9]

The results from these studies will provide a clear indication of the primary absorption barrier and inform the selection of the most appropriate bioavailability enhancement strategy.

Q3: What role do excipients play in enhancing the bioavailability of these derivatives?

A3: Excipients are not merely inert fillers; they are critical components that can significantly influence the in vivo performance of your drug.[10][11] For this compound derivatives, carefully selected excipients can:

  • Improve Solubility: Solubilizers such as cyclodextrins and surfactants can form complexes with the drug molecule, increasing its aqueous solubility.[12][13]

  • Enhance Dissolution Rate: Disintegrants help the dosage form break apart quickly, while wetting agents improve the interaction of the drug with the aqueous environment.[10]

  • Increase Permeability: Certain excipients, known as permeation enhancers, can transiently alter the intestinal membrane to facilitate drug absorption.[10]

  • Inhibit Efflux Pumps: Some excipients can inhibit the function of efflux transporters like P-gp, thereby increasing the intracellular concentration of the drug.

  • Prevent Chemical Degradation: Stabilizers and antioxidants can protect the drug from degradation in the GI tract.[11]

The choice of excipients should be based on a thorough understanding of your compound's physicochemical properties and the desired drug delivery profile.[14]

II. Troubleshooting Guide

This section provides a problem-and-solution format for specific experimental challenges you may face.

Issue 1: My compound has very poor aqueous solubility, even at low pH where the pyridine nitrogen should be protonated.

Question: What formulation strategies can I employ to overcome this significant solubility challenge?

Answer: For compounds with extremely low solubility, several advanced formulation strategies can be considered. The choice will depend on the specific properties of your molecule.

StrategyMechanism of ActionBest Suited ForKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.Crystalline compounds with high melting points and poor aqueous solubility.Physical stability is a concern, as the amorphous form can recrystallize over time. Careful selection of the polymer is crucial.[7]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[6]Lipophilic compounds (high LogP).The formulation must be stable and not precipitate the drug upon dilution in the GI tract.
Nanotechnology Approaches (e.g., Nanosuspensions) The drug's particle size is reduced to the nanometer range, which significantly increases the surface area available for dissolution.[15][16]Compounds where dissolution rate is the limiting factor.Potential for particle aggregation. Surface stabilizers are required.[17]
Prodrug Approach The molecule is chemically modified to a more soluble form (the prodrug) that, after absorption, is converted back to the active parent drug.[18][19]Compounds with functional groups that can be chemically modified (e.g., the methanol group).The conversion to the active drug must be efficient and occur at the desired site.[20][21]

Experimental Workflow: Screening Formulation Strategies

Caption: A systematic workflow for selecting and evaluating bioavailability enhancement strategies.

Issue 2: My compound shows good solubility but still has low oral bioavailability, and I suspect high first-pass metabolism.

Question: How can I confirm and potentially mitigate the effects of first-pass metabolism?

Answer: High first-pass metabolism is a common challenge for compounds containing metabolically active sites like pyridine and piperidine rings.[5] A multi-pronged approach is needed to address this issue.

Confirmation of First-Pass Metabolism:

  • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes from relevant species (including human) to determine its intrinsic clearance. A high clearance rate is indicative of rapid metabolism.

  • Comparison of Intravenous (IV) and Oral (PO) Dosing: Administer the compound both intravenously and orally in an animal model. A significant difference in the area under the curve (AUC) between the two routes of administration, with the oral AUC being much lower, strongly suggests first-pass metabolism.

Mitigation Strategies:

  • Prodrug Approach: A prodrug strategy can be employed to mask the metabolically labile parts of the molecule.[18][19] For instance, the methanol group could be esterified to create a prodrug that is more resistant to initial metabolism and is later hydrolyzed to release the active compound.[21]

  • Co-administration with Metabolic Inhibitors: In preclinical studies, co-administering your compound with known inhibitors of cytochrome P450 enzymes (e.g., ketoconazole) can help to confirm if this is the primary metabolic pathway. A significant increase in oral bioavailability in the presence of the inhibitor would support this hypothesis.

  • Structural Modification: If feasible within your drug discovery program, medicinal chemistry efforts can be directed at modifying the chemical structure to block the metabolic "hotspots" without compromising pharmacological activity.[5]

Logical Relationship: Addressing First-Pass Metabolism

Metabolism_Mitigation cluster_Confirm Confirmation cluster_Mitigate Mitigation Start Low Oral Bioavailability Despite Good Solubility Hypothesis Hypothesis: High First-Pass Metabolism Start->Hypothesis Confirm Confirmation Studies Hypothesis->Confirm C1 In Vitro Metabolic Stability Assay Confirm->C1 C2 IV vs. PO Dosing in Animal Model Confirm->C2 Mitigate Mitigation Strategies M1 Prodrug Approach Mitigate->M1 M2 Co-administration with Metabolic Inhibitors Mitigate->M2 M3 Structural Modification Mitigate->M3 End Improved Bioavailability C1->Mitigate C2->Mitigate M1->End M2->End M3->End

Caption: A logical flowchart for diagnosing and addressing high first-pass metabolism.

III. Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of an Amorphous Solid Dispersion (ASD)

This protocol outlines a general procedure for evaluating the dissolution of an ASD formulation of a this compound derivative.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • ASD formulation of the test compound

  • Biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF)

  • HPLC system for quantification

Procedure:

  • Media Preparation: Prepare 900 mL of FaSSIF and bring it to 37 ± 0.5 °C in the dissolution vessel.

  • Apparatus Setup: Set the paddle speed to 75 rpm.

  • Sample Introduction: Add a quantity of the ASD formulation equivalent to the desired dose of the active compound into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from interfering with the analysis.

  • Sample Analysis: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the dissolution profile of the ASD to that of the pure crystalline drug.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a basic outline for assessing the intestinal permeability of a this compound derivative.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound solution in transport buffer

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time intervals, take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as for A-B permeability, taking samples from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

IV. References

Sources

Validation & Comparative

A Comparative Guide to (1-(Pyridin-4-YL)piperidin-4-YL)methanol and Its Structural Isomers: A-Data-Driven Exploration of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a wide array of biological systems.[1][2] Within this chemical space, (1-(Pyridin-4-YL)piperidin-4-YL)methanol has emerged as a compound of significant interest due to its potential to interact with key central nervous system (CNS) targets. Its unique structural architecture, featuring a pyridyl moiety linked to a piperidine-4-methanol core, provides a framework for nuanced molecular interactions that can be fine-tuned through subtle structural modifications.

This in-depth technical guide presents a comparative analysis of this compound and its positional isomers, where the pyridine nitrogen is located at the 2- and 3-positions. While direct, head-to-head comparative data for this specific series is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles from closely related compound classes to provide a robust predictive comparison. We will delve into the synthetic rationale for these compounds and present a comprehensive suite of proposed experimental protocols to enable researchers to generate critical comparative data. The objective is to provide a data-driven framework for understanding how the seemingly minor change in the pyridine nitrogen's position can profoundly impact biological activity, offering a roadmap for the rational design of novel CNS-active agents.

Comparative Analysis of Structural Analogs

The primary focus of this guide is the comparison of three key structural analogs, differing only in the point of attachment of the piperidine ring to the pyridine moiety.

Table 1: Core Compounds for Comparative Analysis

Compound NameStructure
This compound
(1-(Pyridin-2-YL)piperidin-4-YL)methanol
(1-(Pyridin-3-YL)piperidin-4-YL)methanol

The rationale for selecting these analogs lies in the profound influence of the pyridine nitrogen's position on the molecule's electronic distribution, steric profile, and hydrogen bonding potential. These factors are critical determinants of a ligand's affinity and selectivity for its biological targets. Based on existing literature for related pyridylpiperazines and other arylpiperidines, we can hypothesize the following trends:

  • This compound (the "4-pyridyl" analog): This isomer is often associated with a balanced profile and may exhibit significant affinity for dopamine D4 receptors.[3]

  • (1-(Pyridin-2-YL)piperidin-4-YL)methanol (the "2-pyridyl" analog): The proximity of the nitrogen to the piperidine linkage can influence steric hindrance and may favor binding to sigma-2 (σ2) receptors.

  • (1-(Pyridin-3-YL)piperidin-4-YL)methanol (the "3-pyridyl" analog): This isomer presents a distinct electronic and steric profile that could lead to preferential binding to sigma-1 (σ1) receptors.

Synthetic Pathways

The synthesis of these target compounds can be achieved through a convergent strategy, starting from commercially available materials. The general approach involves the nucleophilic aromatic substitution of a halopyridine with 4-piperidinemethanol.

Diagram 1: General Synthetic Workflow

Synthetic Workflow General Synthetic Scheme A 4-Piperidinemethanol F Target Compound (1-(Pyridin-X-YL)piperidin-4-YL)methanol A->F B Halopyridine (2-, 3-, or 4-substituted) B->F C Base (e.g., K2CO3, Et3N) C->F Catalyst/Reagent D Solvent (e.g., DMF, DMSO) D->F Reaction Condition E Heat E->F Reaction Condition

Caption: A generalized synthetic route to the target compounds.

Experimental Protocol: Synthesis of this compound
  • To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-chloropyridine hydrochloride (1.1 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Note: The synthesis of the 2-pyridyl and 3-pyridyl analogs can be achieved by substituting 4-chloropyridine hydrochloride with the corresponding 2- or 3-halopyridine.

Proposed Comparative Experimental Evaluation

To provide a robust comparison of the three analogs, a panel of in vitro assays is proposed. These assays will assess their affinity for key CNS receptors and provide an initial profile of their drug-like properties.

Diagram 2: Proposed In Vitro Assay Cascade

Assay Cascade Proposed In Vitro Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (ADME) Sigma-1 Binding Sigma-1 Binding Microsomal Stability Microsomal Stability Sigma-1 Binding->Microsomal Stability Sigma-2 Binding Sigma-2 Binding Sigma-2 Binding->Microsomal Stability Dopamine D2 Binding Dopamine D2 Binding MDCK Permeability MDCK Permeability Dopamine D2 Binding->MDCK Permeability Serotonin 5-HT2A Binding Serotonin 5-HT2A Binding hERG Liability hERG Liability Serotonin 5-HT2A Binding->hERG Liability

Sources

A Comparative Guide to Validating the Mechanism of Action of (1-(Pyridin-4-YL)piperidin-4-YL)methanol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for characterizing the inhibitory activity of a novel small molecule, (1-(Pyridin-4-YL)piperidin-4-YL)methanol, henceforth designated as PPM-1 . We will operate under the working hypothesis that PPM-1 is a selective inhibitor of Aurora Kinase A, a key regulator of mitotic progression and a validated target in oncology.

This document will not only detail the requisite experimental protocols but also provide a comparative analysis of PPM-1 against established Aurora Kinase A inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680). The overarching goal is to equip researchers with a robust, self-validating experimental strategy to rigorously confirm the on-target activity and selectivity of novel kinase inhibitors.

The Rationale for a Multi-Faceted Validation Approach

Validating the mechanism of a novel kinase inhibitor is not a linear process but rather an iterative cycle of hypothesis generation and testing. A single assay is insufficient to make a conclusive determination. Therefore, we will employ a tiered approach, beginning with direct biochemical assays to establish target engagement and proceeding to cell-based assays to confirm functional consequences in a physiological context. This strategy is designed to build a comprehensive and compelling body of evidence for the proposed mechanism of action.

Below is a conceptual workflow that will guide our validation process.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Functional Validation cluster_2 Selectivity Profiling A In Vitro Kinase Assay (Direct Inhibition) C Target Phosphorylation Assay (Cellular Potency) A->C Confirms cellular activity E Kinome-Wide Profiling (Off-Target Effects) A->E Establishes selectivity B Binding Affinity Assay (Target Engagement) B->C Correlates binding with function D Phenotypic Assay (Functional Outcome) C->D Links target inhibition to phenotype G PPM1 PPM-1 AurA Aurora Kinase A PPM1->AurA Inhibits PLK1 PLK1 AurA->PLK1 Activates Spindle Mitotic Spindle Assembly PLK1->Spindle Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: The proposed signaling pathway of PPM-1.

Cell Cycle Analysis

Flow cytometry can be used to assess the effect of PPM-1 on cell cycle progression.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with PPM-1, Alisertib, or Tozasertib for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with PPM-1 and the comparator compounds should lead to a significant increase in the population of cells in the G2/M phase, consistent with the role of Aurora Kinase A in mitosis.

Kinome-Wide Selectivity Profiling: A Critical Step for Trustworthiness

A critical aspect of characterizing a novel inhibitor is to determine its selectivity. A highly selective compound is more likely to have a favorable therapeutic window with fewer off-target side effects. Kinome-wide profiling against a large panel of kinases is the gold standard for assessing selectivity.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases. The percentage of inhibition for each kinase is determined.

Data Presentation: The results are often visualized as a "kinome map" or a dendrogram, which graphically displays the selectivity of the compound.

Comparative Data Summary (Hypothetical)

CompoundSelectivity Score (S-score)Number of Off-Target Kinases (>50% inhibition at 1 µM)
PPM-10.055
Alisertib0.033
Tozasertib0.1012

A lower S-score indicates higher selectivity. In this hypothetical scenario, PPM-1 demonstrates good selectivity, comparable to Alisertib and superior to Tozasertib.

Conclusion: Building a Coherent Narrative for Mechanism of Action

The validation of this compound (PPM-1) as a novel Aurora Kinase A inhibitor requires a multi-pronged approach that combines biochemical, cellular, and selectivity assays. The hypothetical data presented here illustrates a plausible outcome where PPM-1 is a potent and selective inhibitor of Aurora Kinase A. By systematically progressing through the experimental workflow outlined in this guide and comparing the results to well-characterized inhibitors, researchers can build a robust and compelling case for the mechanism of action of their novel compounds. This rigorous validation is an indispensable step in the journey of translating a promising molecule from the laboratory to the clinic.

References

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. 2013 Aug 20. Available from: [Link]

  • Biocompare. Cell-based Assays for GPCR Activity. 2013 Oct 3. Available from: [Link]

  • Gimenez LE, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. 2024 May 17;25(10):5474. Available from: [Link]

  • Gimenez LE, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. 2024 May 17. Available from: [Link]

  • Martens S, et al. In vitro kinase assay. protocols.io. 2023 Sep 23. Available from: [Link]

  • Jo H, et al. In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]

  • Martens S, et al. In vitro kinase assay v1. ResearchGate. 2023 Jun 27. Available from: [Link]

  • Zhang R, et al. Recent progress in assays for GPCR drug discovery. Acta Materia Medica. Available from: [Link]

  • Andrews B, et al. In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]

  • Wang L, et al. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. NIH. Available from: [Link]

  • Agilent. GPCR Signaling Assays. Available from: [Link]

A Comparative Guide to the Experimental Cross-Validation of (1-(Pyridin-4-YL)piperidin-4-YL)methanol and Its Isomeric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine-piperidine scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. The inherent versatility of this structural motif allows for fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive cross-validation of the experimental data for (1-(Pyridin-4-YL)piperidin-4-YL)methanol, a compound of interest in drug discovery, by comparing it with its positional isomer, (1-(Pyridin-2-YL)piperidin-4-YL)methanol.

This document delves into the synthetic accessibility, structural characterization, and potential biological relevance of these compounds, offering a practical, data-driven resource for researchers in the field. By presenting detailed experimental protocols and comparative data, this guide aims to facilitate informed decisions in the design and execution of research programs centered around this valuable chemical scaffold.

Introduction to the Pyridinyl-Piperidinyl-Methanol Scaffold

The conjunction of a pyridine ring and a piperidine-methanol moiety creates a chemical scaffold with significant potential for interacting with a variety of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the piperidine nitrogen introduces a basic center that can be protonated under physiological conditions, influencing solubility and receptor interactions. The hydroxyl group of the methanol substituent provides an additional site for hydrogen bonding. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4) can profoundly impact the molecule's electronic distribution, steric profile, and, consequently, its biological activity.

This guide focuses on the 4-pyridinyl isomer, this compound, and uses the 2-pyridinyl isomer as a key comparator to illustrate the importance of isomeric purity and to provide a framework for the validation of experimental findings.

Synthetic Strategies and Comparative Analysis

The synthesis of pyridinyl-piperidinyl-methanol derivatives can be approached through several strategic disconnections. A common and efficient method involves the reductive amination of a protected piperidin-4-one with the corresponding pyridinecarboxaldehyde, followed by deprotection and subsequent derivatization or, alternatively, the direct N-arylation of 4-piperidinemethanol. A plausible and efficient synthetic route for both the target compound and its comparator is outlined below.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the C-N bond between the pyridine and piperidine rings, and the presence of the methanol functionality on the piperidine ring.

Synthetic Workflow cluster_0 Route A: N-Arylation cluster_1 Route B: Reductive Amination A1 4-Halopyridine A3 (1-(Pyridin-X-YL)piperidin-4-YL)methanol A1->A3 Pd-catalyzed cross-coupling or SNAr A2 4-Piperidinemethanol A2->A3 B1 Pyridine-X-amine B5 (1-(Pyridin-X-YL)piperidin-4-YL)methanol B1->B5 B2 1-Boc-4-piperidone B3 Reduction of ketone B2->B3 B4 Deprotection B3->B4 B4->B5

Caption: General synthetic strategies for pyridinyl-piperidinyl-methanols.

Experimental Protocol: Synthesis of this compound Precursor

Step 1: Synthesis of 1-(Pyridin-4-YL)-piperidine-4-carboxylic acid [1]

  • Reaction: A mixture of 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) is dissolved in ethanol (10 ml) and water (30 ml).

  • To this solution, ethyl isonipecotate (10.00 g) is added.

  • The reaction mixture is heated at 150°C for 96 hours in a sealed tube.

  • After cooling, ethanol is added, and any insoluble materials are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is suspended in chloroform, and the precipitate is collected by filtration and recrystallized from a water-N,N-dimethylformamide mixture to yield the title compound.

Step 2: Reduction to this compound

A standard procedure for the reduction of a carboxylic acid to a primary alcohol would involve the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

  • Hypothetical Protocol:

    • 1-(Pyridin-4-YL)-piperidine-4-carboxylic acid is dissolved in anhydrous THF under an inert atmosphere.

    • The solution is cooled to 0°C, and a solution of LiAlH4 in THF is added dropwise.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography would provide the final product, this compound.

Comparative Synthesis: (1-(Pyridin-2-YL)piperidin-4-YL)methanol

For a direct comparison, a documented synthesis of a positional isomer is invaluable. The synthesis of (1-(Pyridin-2-YL)piperidin-4-YL)methanol can be achieved via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of (1-(Pyridin-2-YL)piperidin-4-YL)methanol

A representative procedure for the synthesis of similar N-aryl piperidines involves the reaction of a halopyridine with the piperidine derivative.

  • Reaction: A solution of 2-fluoropyridine and 4-piperidinemethanol in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) is heated in the presence of a base like potassium carbonate.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Characterization and Data Comparison

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Expected and Reported Spectroscopic Data

Compound1H NMR (Expected Key Signals)13C NMR (Expected Key Signals)Mass Spectrum (m/z) [M+H]+
This compound Pyridine α-H: ~8.2 ppm (d), Pyridine β-H: ~6.7 ppm (d), -CH2OH: ~3.5 ppm (d), Piperidine N-CH2: ~3.8 ppm (m)Pyridine Cipso: ~155 ppm, Pyridine Cα: ~150 ppm, Pyridine Cβ: ~107 ppm, -CH2OH: ~67 ppm193.13
(1-(Pyridin-2-YL)piperidin-4-YL)methanol Pyridine α-H: ~8.1 ppm (d), Pyridine H: ~6.5-7.5 ppm (m), -CH2OH: ~3.5 ppm (d), Piperidine N-CH2: ~4.2 ppm (m)Pyridine Cipso: ~159 ppm, Other Pyridine C: ~107-148 ppm, -CH2OH: ~67 ppm193.13[2]

Cross-Validation of Biological Activity

While specific biological data for this compound is not extensively published, the broader class of piperidine derivatives has been evaluated for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] A comparative study of positional isomers is essential to establish a structure-activity relationship (SAR).

Potential Biological Targets and Assay Considerations

The pyridinyl-piperidinyl-methanol scaffold is a privileged structure in medicinal chemistry, often found in compounds targeting the central nervous system (CNS), as well as in agents with antimicrobial or anticancer activity.

Workflow for Biological Evaluation

Biological Evaluation Workflow A Synthesized Compounds (Isomeric Purity Confirmed) B Primary Screening (e.g., Cell Viability Assay) A->B C Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) B->C Active Compounds D In Vitro ADME (e.g., Microsomal Stability, Permeability) C->D E Lead Optimization D->E

Sources

Comparative Benchmarking of (1-(Pyridin-4-YL)piperidin-4-YL)methanol Against Known Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, (1-(Pyridin-4-YL)piperidin-4-YL)methanol, against the well-characterized family of Nitric Oxide Synthase (NOS) enzymes. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs, particularly the pyridine and piperidine rings, suggest a potential interaction with enzymes that bind arginine-like substrates. The NOS family of enzymes, critical regulators of nitric oxide (NO) signaling, represents a plausible and high-value target for compounds with such features.

This document outlines the necessary experimental protocols, comparative data analysis, and the scientific rationale for benchmarking this compound against established NOS inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust methodology to characterize the potency and selectivity of this compound as a putative NOS inhibitor.

Introduction to Nitric Oxide Synthases (NOS) as a Therapeutic Target

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, it plays a significant role in neurotransmission.[3] Overproduction of NO by nNOS is implicated in neurodegenerative disorders.[3]

  • Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium, it is vital for maintaining cardiovascular homeostasis.[1] Inhibition of eNOS can lead to hypertensive effects.[3]

  • Inducible NOS (iNOS or NOS2): Its expression is induced in response to pro-inflammatory stimuli in immune cells like macrophages.[1] Excessive NO from iNOS is associated with inflammatory conditions.

The distinct roles of each NOS isoform underscore the importance of developing isoform-selective inhibitors to achieve therapeutic efficacy while minimizing off-target effects. This guide will focus on benchmarking this compound against inhibitors with varying degrees of selectivity for the different NOS isoforms.

Selection of Known NOS Inhibitors for Benchmarking

A panel of well-characterized NOS inhibitors has been selected for this comparative analysis, representing different classes and selectivity profiles. These will serve as benchmarks to ascertain the relative potency and isoform selectivity of this compound.

InhibitorTarget Isoform(s)Key Characteristics
L-NAME (Nω-Nitro-L-arginine methyl ester) Non-selective (nNOS, eNOS > iNOS)A widely used, non-selective, arginine-based competitive inhibitor.[1][4]
1400W Highly selective for iNOSA slow, tight-binding, and highly selective inhibitor of inducible NOS.[3][4]
Aminoguanidine Selective for iNOSA diamine oxidase and nitric oxide synthase inhibitor with some selectivity for iNOS.[4][5]
L-NMMA (N G-Monomethyl-L-arginine) Non-selectiveAn endogenous, non-selective competitive inhibitor of all NOS isoforms.[3][4]
Experimental Workflow for Comparative Inhibitor Profiling

The following workflow outlines the key experiments for a comprehensive benchmarking study. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Compound Acquisition This compound & Known Inhibitors B NOS Enzyme Activity Assay (Griess Assay) Initial screen at a single high concentration (e.g., 10 µM) against all three NOS isoforms A->B C Dose-Response Curves Generate 10-point concentration gradients for each compound against each NOS isoform B->C Proceed if significant inhibition is observed D IC50 Value Calculation Determine the half-maximal inhibitory concentration for each compound-enzyme interaction C->D E Enzyme Kinetics Assays (e.g., Michaelis-Menten kinetics with varying substrate concentrations) D->E For promising candidates F Determination of Ki and Inhibition Type (Competitive, Non-competitive, Uncompetitive) E->F

Caption: Experimental workflow for benchmarking a novel NOS inhibitor.

This protocol measures the production of nitrite, a stable and quantifiable breakdown product of NO.

Rationale: The Griess assay is a cost-effective and straightforward colorimetric method for determining NOS activity by measuring one of its end-products. It is suitable for initial screening and generating dose-response curves.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin (for nNOS and eNOS activation)

  • BH4 (Tetrahydrobiopterin)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine in water)

  • 96-well microplates

  • Test compounds: this compound and known inhibitors, dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and calmodulin (for nNOS and eNOS).

  • Add Inhibitors: Add varying concentrations of the test compounds and known inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor like L-NAME).

  • Initiate the Reaction: Add the respective NOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a suitable stop solution or by depleting the NADPH.

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the amount of nitrite produced in each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Comparative Data Presentation

The following table presents hypothetical data for this compound alongside the expected values for the known inhibitors. This serves as a template for presenting the experimental results.

Table 1: Comparative IC50 Values (µM) for NOS Inhibition

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/eNOS SelectivityiNOS/eNOS Selectivity
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
L-NAME~0.015[4]~0.039[4]~4.4[4]~0.38~113
1400W>100~50~0.007>2~0.00014
Aminoguanidine~20~30~5~0.67~0.17
L-NMMA~4.1[4]~5~10~0.82~2

Note: Literature values for known inhibitors can vary based on assay conditions.

Interpreting the Results and Mechanism of Action

The IC50 values will provide a direct comparison of the potency and selectivity of this compound.

  • Potency: A lower IC50 value indicates higher potency.

  • Selectivity: The ratio of IC50 values between different isoforms indicates selectivity. For example, a high eNOS IC50 and a low nNOS IC50 would suggest nNOS selectivity.

To further characterize promising compounds, enzyme kinetics studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

G cluster_0 NOS Catalytic Cycle cluster_1 Inhibitor Interaction NOS NOS Enzyme Citrulline L-Citrulline NOS->Citrulline NO Nitric Oxide (Product) NOS->NO Arginine L-Arginine (Substrate) Arginine->NOS Inhibitor This compound or Known Inhibitor Inhibitor->NOS Binds to active site (Hypothesized Competitive Inhibition)

Caption: Hypothesized competitive inhibition of the NOS catalytic cycle.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential NOS inhibitor. By following the outlined experimental protocols and comparing the results against well-established inhibitors, researchers can effectively determine the compound's potency, isoform selectivity, and potential mechanism of action. These findings will be crucial in guiding further preclinical development and establishing the therapeutic potential of this novel chemical entity.

References

  • Falk, E., et al. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2013, 701538. [Link]

  • Singh, R., et al. (2017). Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. [Link]

  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Acta Crystallographica Section A: Foundations and Advances, 72(Pt 6), 791–801. [Link]

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A Senior Scientist's Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Efficacy Analysis of the (1-(Pyridin-4-YL)piperidin-4-YL) Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (1-(Pyridin-4-YL)piperidin-4-YL)methanol scaffold serves as a cornerstone in the architecture of potent, targeted covalent inhibitors of Bruton's Tyrosine Kinase (BTK), most notably in the first-in-class drug, Ibrutinib. This guide provides a comparative analysis of the efficacy of analogs built upon this and related structural frameworks. We will delve into the critical role of this pyridine-piperidine moiety in achieving high-affinity binding and explore the structure-activity relationships (SAR) that have guided the development of next-generation inhibitors with enhanced selectivity and improved clinical outcomes. This analysis is supported by quantitative biochemical data, detailed protocols for efficacy assessment, and logical diagrams to elucidate key structural and functional concepts for researchers in oncology and immunology.

Introduction: The Significance of BTK and the Ibrutinib Scaffold

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that functions as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[1] Its activation is critical for the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia, making it a premier therapeutic target.[3][4]

Ibrutinib was the first-in-class BTK inhibitor to receive FDA approval, revolutionizing the treatment landscape for these diseases.[3][4] Its structure can be deconstructed into three key motifs: an acrylamide "warhead" that forms a covalent bond with Cysteine 481 in the BTK active site, a central pyrazolopyrimidine core that anchors the molecule in the ATP-binding pocket, and the this compound fragment, which occupies the solvent-exposed region of the binding site. While the covalent warhead is crucial for its irreversible mechanism, the pyridine-piperidine moiety plays a pivotal role in modulating potency and, critically, the overall selectivity profile of the inhibitor.

The clinical success of Ibrutinib has been tempered by off-target effects, such as rash, diarrhea, and atrial fibrillation, which are often attributed to its inhibition of other kinases with a homologous cysteine, including those in the TEC and EGFR families.[5] This has spurred extensive medicinal chemistry campaigns to develop second-generation inhibitors with improved kinase selectivity, leading to safer therapeutic profiles. This guide will compare the efficacy of the foundational Ibrutinib scaffold against these next-generation analogs.

The this compound Moiety: A Structural Anchor for Potency

The pyridine-piperidine fragment of Ibrutinib extends into the solvent-front region of the BTK active site. Its specific orientation and chemical properties are crucial for optimizing interactions that contribute to the compound's high potency. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring provides a rigid, three-dimensional conformation that positions the other functional groups optimally within the binding pocket.

Caption: Key pharmacophoric regions of the Ibrutinib scaffold.

Comparative Efficacy and Selectivity Analysis

The primary goal in developing analogs of Ibrutinib has been to maintain high potency against BTK while minimizing inhibition of off-target kinases. The following data summarizes the efficacy of Ibrutinib and its successors, Acalabrutinib and Zanubrutinib, which feature structural modifications to improve selectivity.

CompoundBTK IC₅₀ (nM)Key Off-Targets Inhibited (>50% at 1 µM)Reference(s)
Ibrutinib (First-Generation) 0.5TEC, ITK, EGFR, BLK, JAK3, ERBB2/4[4][5]
Acalabrutinib (Second-Generation) 3.0 - 5.1Minimal (highly selective for BTK)[4][6]
Zanubrutinib (Second-Generation) <0.5Fewer than Ibrutinib, but some TEC/BLK[4]
Table 1: Comparative potency and selectivity of first and second-generation BTK inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration; lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights

Causality Behind Improved Selectivity: The improved selectivity of second-generation inhibitors like Acalabrutinib stems from modifications that reduce interactions with off-target kinases. While the core pyridine-piperidine scaffold is often retained or subtly modified, changes in the solvent-exposed regions and the covalent warhead are key. For example, Acalabrutinib replaces Ibrutinib's phenoxyphenyl tail with a simpler phenylamide group and utilizes a butynamide warhead instead of an acrylamide. These changes create a molecule that fits more precisely into the BTK active site while being a poorer fit for the active sites of kinases like EGFR and ITK, thus reducing off-target inhibition and associated side effects.[6]

One study explored replacing the entire piperidine linker of an Ibrutinib-like scaffold with a phenyl ring.[7] While this modification retained potent BTK inhibition (IC₅₀ = 27 nM for analog 16), it underscores the piperidine's role as a highly optimized linker for this class of inhibitors.[7] Drastic changes can maintain potency but require significant re-optimization of the rest of the molecule.

Key Experimental Protocol: In Vitro BTK Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a standardized biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, robust method for determining the IC₅₀ value of inhibitors against BTK. It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow

G prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) reaction Kinase Reaction (Incubate BTK, Substrate, ATP, and Inhibitor) prep->reaction 1. Set up reaction plate terminate Terminate & Deplete ATP (Add ADP-Glo™ Reagent) reaction->terminate 2. Incubate (e.g., 60 min) convert ADP to ATP Conversion (Add Kinase Detection Reagent) terminate->convert 3. Incubate (e.g., 40 min) detect Luminescence Detection (Measure Light Output) convert->detect 4. Incubate (e.g., 30 min) analyze Data Analysis (Calculate IC₅₀ Values) detect->analyze 5. Plot dose-response curve

Caption: Workflow for the ADP-Glo™ BTK Kinase Inhibition Assay.

Step-by-Step Methodology

This protocol is adapted from standard procedures provided by Promega Corporation.[5]

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Prepare a stock solution of recombinant human BTK enzyme in 1x Kinase Assay Buffer.

    • Prepare a stock solution of substrate (e.g., 1 mg/mL poly(Glu,Tyr) 4:1) and ATP (e.g., 50 µM) in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test analog (e.g., starting from 10 µM) in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Include a "no inhibitor" positive control and a "no enzyme" blank control.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted BTK enzyme solution to all wells except the "blank" controls.

    • Add 1 µL of the serially diluted test analog or control solution to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Signal Generation and Detection:

    • Terminate the kinase reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Convert the ADP generated during the kinase reaction to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "blank" wells) from all other measurements.

    • Normalize the data by setting the "positive control" (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound fragment is a highly validated and potent scaffold for the design of BTK inhibitors. The success of Ibrutinib established its importance, while the development of second-generation inhibitors has demonstrated that subtle modifications to the overall molecular architecture can lead to profound improvements in kinase selectivity and patient safety.

While direct SAR studies on the pyridine-piperidine moiety are not extensively published, its conservation across many potent inhibitors suggests it is a highly optimized solution for occupying the solvent-exposed region of the BTK active site. Future research will likely focus on two key areas: the development of non-covalent inhibitors that can overcome resistance mutations (such as C481S) and the creation of tissue-specific inhibitors to further minimize systemic side effects. The foundational insights gained from the Ibrutinib scaffold will undoubtedly continue to guide these next-generation drug discovery efforts.

References

  • BPS Bioscience. (n.d.). Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Zain, R., & Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 704395. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24821094, Ibrutinib. PubChem. Available at: [Link]

  • Mastrangelo, E., & Pezzicoli, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(14), 4317. Available at: [Link]

  • Byrd, J. C., et al. (2019). Acalabrutinib versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Journal of Clinical Oncology, 37(15_suppl), 7500-7500.
  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and safety profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252.
  • Di Paolo, J., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8049. Available at: [Link]

  • Johnson, A. R., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 321-327. Available at: [Link]

  • Montalvão, S., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(7), 1081. Available at: [Link]

Sources

A Researcher's Guide to Reproducible Synthesis and Analysis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine moiety remains a cornerstone of medicinal chemistry, valued for its versatile pharmacophoric features.[1][2] The compound (1-(Pyridin-4-YL)piperidin-4-YL)methanol, a key building block and intermediate, is no exception. Its synthesis, while conceptually straightforward, is fraught with subtle variables that can significantly impact experimental reproducibility, leading to downstream challenges in screening, lead optimization, and process scale-up.

This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis, purification, and characterization of this compound. We will move beyond a simple recitation of steps to dissect the causality behind our protocol choices, offering a self-validating framework to ensure consistency and reliability in your research. Our focus is not just on achieving the target molecule, but on doing so with unimpeachable purity and reproducibility.

The Synthetic Blueprint: A Comparative Approach to Nucleophilic Aromatic Substitution

The most common and reliable route to N-aryl piperidines is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction of an electron-deficient pyridine ring with a nucleophilic piperidine.

The chosen strategy involves the coupling of 4-chloropyridine hydrochloride with (piperidin-4-yl)methanol. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position for nucleophilic attack, making this a thermodynamically favorable process.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-Chloropyridine HCl Reaction S_N_Ar Reaction R1->Reaction R2 (Piperidin-4-yl)methanol R2->Reaction Base Base (e.g., Triethylamine, K2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Reaction Temp Heat (e.g., 150°C) Temp->Reaction P This compound Reaction->P

Figure 1: Synthetic workflow for the SNAr reaction.
Causality Behind Reagent and Condition Selection

The reproducibility of this reaction is critically dependent on several factors, each presenting a choice with distinct consequences.

  • Choice of Base: The reaction requires a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

    • Triethylamine (TEA): A liquid organic base, easy to handle and soluble in most organic solvents. It acts as both a base and, at high temperatures, can contribute to the solvent environment.[3]

    • Potassium Carbonate (K₂CO₃): An inorganic base that is inexpensive and strong. However, its limited solubility in purely organic solvents can sometimes lead to heterogeneous reaction mixtures, potentially affecting reaction kinetics and reproducibility if not stirred adequately.

  • Solvent System: The solvent must be high-boiling to accommodate the required activation energy and must effectively solvate the reactants.

    • Ethanol/Water: A polar protic mixture that can effectively dissolve the reactants, including the inorganic base if used. The high temperature and pressure in a sealed tube are often necessary to drive the reaction to completion.[3]

    • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high boiling point. It is an excellent choice for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and more reactive.

The following table compares these critical parameters, providing a framework for selecting the optimal conditions for your specific laboratory setup and scale.

ParameterOption A: Triethylamine in EtOH/H₂OOption B: K₂CO₃ in DMSORationale & Reproducibility Insight
Base TriethylaminePotassium CarbonateTEA provides a homogeneous reaction but can be difficult to remove completely during workup. K₂CO₃ is easily removed by filtration, but inefficient stirring can create irreproducible "hot spots" and variable reaction rates.
Solvent Ethanol/WaterDMSOThe EtOH/H₂O system requires a sealed vessel to reach temperatures like 150°C.[3] DMSO allows for high temperatures at atmospheric pressure but requires rigorous purification to remove traces of water, which can affect reactivity.
Temperature ~150°C (Sealed Tube)~130-150°CHigh temperature is non-negotiable for activating the C-Cl bond. Precise and stable temperature control is paramount for reproducibility. Minor fluctuations can lead to significant variations in yield and impurity profiles.
Workup Concentration, precipitationFiltration, extractionThe workup for Option A often involves precipitating the product, where cooling rate can affect crystal size and purity. The workup for Option B is typically simpler but requires careful solvent extraction to ensure complete product recovery.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, with integrated checkpoints for assessing reaction progress and purity.

Protocol A: Synthesis using Triethylamine in Ethanol/Water

This protocol is adapted from methodologies used for similar N-aryl piperidine syntheses.[3]

  • Reaction Setup:

    • To a heavy-walled sealed reaction tube, add 4-chloropyridine hydrochloride (1.0 eq), (piperidin-4-yl)methanol (1.1 eq), ethanol (3 mL per gram of starting material), and water (1 mL per gram of starting material).

    • Add triethylamine (2.5 eq) dropwise to the suspension.

    • Seal the tube tightly and place it in a preheated oil bath at 150°C.

    • Reproducibility Checkpoint: Ensure the tube is properly sealed to prevent solvent evaporation and pressure loss, which would alter reactant concentrations and reaction temperature. Use a calibrated thermometer to monitor the oil bath.

  • Reaction Monitoring & Workup:

    • Maintain the reaction for 48-96 hours. Progress can be monitored by taking small aliquots (if safe to do so) and analyzing via TLC or LC-MS.

    • After cooling to room temperature, carefully open the tube.

    • Add excess ethanol to the reaction mixture. Any insoluble materials are removed by filtration.

    • Reproducibility Checkpoint: A consistent reaction time is crucial. Premature termination will result in low yields, while extended times can lead to byproduct formation.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Suspend the resulting residue in chloroform or dichloromethane. The product should precipitate.

    • Collect the solid by filtration, wash with a small amount of cold chloroform, and dry under vacuum.

Comparative Purification Guide: Chromatography vs. Recrystallization

Crude product purity can vary based on minor deviations in the reaction. Choosing the right purification strategy is essential for obtaining material suitable for sensitive downstream applications.

Method 1: Column Chromatography

This is the most versatile technique for separating the desired product from starting materials and byproducts.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective. A typical starting point is 100% DCM, gradually increasing the polarity by adding MeOH up to 10%. Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can prevent the product from tailing on the acidic silica gel.

  • Protocol:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the DCM/MeOH gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.[4]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on related structures, a mixture of N,N-dimethylformamide (DMF) and water or ethanol and ethyl acetate are good starting points.[3]

  • Protocol:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the high-boiling solvent (e.g., DMF) and heat until the solid dissolves completely.

    • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a cold solvent mixture.

    • Dry the purified crystals under vacuum.

FeatureColumn ChromatographyRecrystallizationSenior Scientist's Insight
Purity Achieved Very High (>99% typical)High (Often >98%)Chromatography excels at removing closely related impurities. Recrystallization is excellent for removing trace solvents and baseline impurities but may co-crystallize similar structures.
Yield 60-90% (Loss on column)70-95% (Loss in mother liquor)A well-optimized recrystallization often provides a higher yield. However, for difficult separations, the yield loss in chromatography is a necessary trade-off for purity.
Scalability Moderate; requires large volumes of solvent and silica for large scale.High; easily scalable for multi-gram to kilogram quantities.For drug development and pilot-scale synthesis, developing a robust recrystallization protocol is almost always more cost-effective and practical.
Time & Labor Labor-intensive, requires constant monitoring (fraction collection, TLC).Less hands-on time; involves heating, slow cooling, and filtration.The "best" method depends on the goal. For initial small-scale synthesis and impurity profiling, chromatography is superior. For producing larger batches of known purity, recrystallization is the preferred industrial method.

The Final Verdict: Analytical Characterization for Reproducibility

Confirmation of the product's identity and purity is the final, non-negotiable step in ensuring reproducibility. A multi-pronged analytical approach is required.

cluster_workflow Analytical QC Workflow Start Purified Solid NMR ¹H & ¹³C NMR Start->NMR Structure Confirmation LCMS LC-MS Start->LCMS Mass Confirmation Final Batch Release (>98% Purity) NMR->Final HPLC HPLC Purity LCMS->HPLC Method Development HPLC->Final

Figure 2: Quality control workflow for final product validation.
TechniquePurposeExpected Results for this compound
¹H NMR Structural Elucidation & PurityPyridine Protons: Doublets around 8.2-8.4 ppm and 6.6-6.8 ppm. Piperidine Protons: A complex series of multiplets from ~1.4-3.8 ppm. Methanol Protons: A doublet for the -CH₂O- around 3.5 ppm and a broad singlet for the -OH. Integration should match the expected proton count.
¹³C NMR Carbon Skeleton ConfirmationPyridine Carbons: Signals in the aromatic region (~110-155 ppm). Piperidine Carbons: Signals in the aliphatic region (~30-55 ppm). Methanol Carbon: Signal around 67 ppm.[5]
LC-MS Molecular Weight ConfirmationA prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion (Expected m/z = 193.25).
HPLC Quantitative Purity AssessmentA single major peak with a purity of >98% by area percentage under UV detection (e.g., at 254 nm).

By systematically controlling the variables in synthesis, making an informed choice of purification method, and rigorously validating the final product, researchers can ensure the robust reproducibility of experiments involving this compound, laying a solid foundation for subsequent scientific inquiry.

References

  • 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. ChemicalBook.
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. Alfa Chemistry.
  • Donepezil-based non-quaternary reactivators for VX-inhibited human acetylcholinesterase. Royal Society of Chemistry.
  • Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate.
  • 1-(Pyrimidin-2yl)piperidin-4-ylmethanol | CAS 111247-61-1. Santa Cruz Biotechnology.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. Research on Chemical Intermediates.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Pyridin-4-yl(pyrimidin-5-yl)methanol. PubChem.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.
  • Piperidin-4-yl(pyridin-4-yl)methanol dihydrochloride. BLD Pharm.
  • 4-Piperidinemethanol. PubChem.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.

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Navigating the Uncharted: A Methodological Framework for Evaluating Novel Therapeutic Candidates Against Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Benchmarking a Novel Chemical Entity

In the landscape of drug discovery and development, the emergence of a novel chemical entity (NCE) like (1-(Pyridin-4-YL)piperidin-4-YL)methanol presents both an opportunity and a significant analytical challenge. Currently, public domain data, including peer-reviewed literature and clinical trial databases, lacks information on the therapeutic applications or biological activity of this specific molecule. It is primarily cataloged as a research chemical or a building block for synthesis.

This guide, therefore, pivots from a direct comparison to establishing a comprehensive methodological framework. We will hypothesize a plausible mechanism of action for this compound to illustrate the rigorous process researchers and drug development professionals would undertake to compare it against established, standard-of-care treatments.

For the purpose of this guide, we will posit that This compound (designated as NCE-PYP) is a novel, orally bioavailable small molecule inhibitor of Tumor-Associated Kinase (TAK-1) , a key enzyme in inflammatory and certain cancer signaling pathways. The hypothetical indication is Metastatic Colorectal Cancer (mCRC) with a specific biomarker profile indicating TAK-1 pathway activation.

The Current Therapeutic Landscape: Standard of Care in Metastatic Colorectal Cancer

The standard of care for mCRC is multifaceted, often involving a combination of chemotherapy, targeted therapies, and immunotherapies, tailored to the patient's tumor genetics and prior treatments. For our hypothetical scenario, we will compare NCE-PYP against a common second-line treatment regimen for KRAS wild-type tumors:

  • Standard Treatment 1: Cetuximab: A monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR, Cetuximab inhibits downstream signaling pathways like MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT, which are crucial for cell proliferation and survival.

  • Standard Treatment 2: FOLFIRI: A combination chemotherapy regimen consisting of Folinic acid (leucovorin), Fluorouracil (5-FU), and Irinotecan. 5-FU is a pyrimidine analog that inhibits DNA synthesis, while Irinotecan is a topoisomerase I inhibitor, leading to DNA damage and apoptosis.

Head-to-Head Comparison: A Multi-faceted Experimental Approach

A robust comparison between NCE-PYP and standard treatments would necessitate a tiered approach, moving from in vitro mechanistic studies to in vivo efficacy and safety evaluations.

Part 1: In Vitro Mechanistic and Potency Assessment

The initial phase focuses on validating the hypothesized mechanism of NCE-PYP and comparing its cellular effects to Cetuximab and the components of FOLFIRI.

1.1. Target Engagement and Potency

  • Objective: To confirm that NCE-PYP directly binds to and inhibits TAK-1 kinase activity and to determine its potency relative to the known effects of standard treatments on their respective pathways.

  • Experimental Protocol: Kinase Inhibition Assay

    • Assay Principle: A biochemical assay using recombinant human TAK-1 enzyme, a substrate peptide, and ATP. Kinase activity is measured by the amount of phosphorylated substrate produced.

    • Procedure:

      • Recombinant TAK-1 is incubated with varying concentrations of NCE-PYP (typically from 1 nM to 100 µM).

      • The kinase reaction is initiated by adding the substrate and ATP.

      • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

      • The amount of phosphorylated substrate is quantified, often using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: The results are plotted as percent inhibition versus drug concentration, and the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

1.2. Cellular Pathway Modulation

  • Objective: To demonstrate that NCE-PYP inhibits the TAK-1 signaling pathway in a cellular context and to compare its downstream effects with the EGFR-targeting action of Cetuximab.

  • Experimental Protocol: Western Blot Analysis of Signaling Pathways

    • Cell Line Selection: Use a colorectal cancer cell line with known TAK-1 pathway activation (e.g., HT-29).

    • Procedure:

      • Culture HT-29 cells to ~80% confluency.

      • Treat cells with NCE-PYP (at its IC50 and 10x IC50), Cetuximab (at a clinically relevant concentration), or a vehicle control for a specified time (e.g., 2 hours).

      • Lyse the cells and quantify total protein concentration.

      • Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against key signaling proteins: p-TAK1 (phosphorylated, active form), total TAK1, p-NF-κB, total NF-κB, p-EGFR, and total EGFR.

      • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

    • Data Analysis: Compare the levels of phosphorylated proteins relative to total proteins across different treatment groups. A successful outcome for NCE-PYP would show a dose-dependent decrease in p-TAK1 and p-NF-κB, while Cetuximab should primarily reduce p-EGFR.

Diagram: Comparative Signaling Pathways

G cluster_0 NCE-PYP Pathway cluster_1 Cetuximab Pathway NCE_PYP NCE-PYP TAK1 TAK-1 NCE_PYP->TAK1 NFkB NF-κB TAK1->NFkB Proliferation_Survival_1 Tumor Proliferation & Survival NFkB->Proliferation_Survival_1 Cetuximab Cetuximab EGFR EGFR Cetuximab->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT EGFR->PI3K_AKT Proliferation_Survival_2 Tumor Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival_2 PI3K_AKT->Proliferation_Survival_2

Caption: Comparative signaling pathways for NCE-PYP and Cetuximab.

1.3. Anti-proliferative and Cytotoxic Effects

  • Objective: To compare the ability of NCE-PYP to inhibit cancer cell growth against Cetuximab and FOLFIRI components.

  • Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

    • Procedure:

      • Seed colorectal cancer cells in 96-well plates.

      • Treat cells with a range of concentrations of NCE-PYP, Cetuximab, 5-FU, and Irinotecan.

      • Incubate for 72 hours.

      • Add a reagent that measures ATP levels, which correlates with the number of viable cells.

      • Measure luminescence using a plate reader.

    • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each compound. This allows for a direct comparison of cytotoxic potency.

Table 1: Hypothetical In Vitro Potency Data

Compound/RegimenTargetIC50 (Kinase Assay)GI50 (HT-29 Cells)
NCE-PYP TAK-115 nM100 nM
Cetuximab EGFRN/A (Antibody)5 µg/mL
5-Fluorouracil Thymidylate SynthaseN/A (Metabolite)5 µM
Irinotecan Topoisomerase IN/A2 µM
Part 2: In Vivo Efficacy and Safety Assessment

The most critical comparison occurs in preclinical animal models that can predict clinical outcomes.

2.1. Tumor Growth Inhibition in Xenograft Models

  • Objective: To evaluate the in vivo anti-tumor efficacy of NCE-PYP compared to a clinically relevant FOLFIRI + Cetuximab regimen.

  • Experimental Protocol: Colorectal Cancer Xenograft Study

    • Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human colorectal cancer cells (e.g., HT-29).

    • Treatment Groups:

      • Vehicle Control (oral gavage)

      • NCE-PYP (e.g., 50 mg/kg, daily oral gavage)

      • FOLFIRI + Cetuximab (dosed according to established preclinical schedules)

    • Procedure:

      • Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment groups.

      • Tumor volume and body weight are measured 2-3 times per week.

      • The study continues for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the control group.

Diagram: In Vivo Xenograft Workflow

G cluster_workflow Xenograft Efficacy Study Workflow cluster_treatments Treatment Phase (21-28 days) A Implant CRC Cells (e.g., HT-29) into Immunocompromised Mice B Tumor Growth (to 100-150 mm³) A->B C Randomize into Treatment Groups B->C D1 Vehicle Control C->D1 D2 NCE-PYP (Oral Gavage) C->D2 D3 FOLFIRI + Cetuximab (IV/IP) C->D3 E Measure Tumor Volume & Body Weight (2-3x per week) C->E F Endpoint Analysis: Tumor Growth Inhibition (TGI) E->F

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. As a compound integrating both a pyridine and a piperidine-methanol structure, its handling and disposal demand a rigorous understanding of its potential chemical hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its hazardous properties can be reliably inferred from its constituent chemical moieties: the pyridine ring and the 4-piperidinemethanol base.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1] Pyridine itself is a flammable, toxic liquid that is harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2][3] It is also a suspected human carcinogen and can cause a range of health issues from dizziness and headaches to respiratory irritation.[2][4]

  • 4-Piperidinemethanol Moiety: This part of the structure is classified as corrosive, causing severe skin burns and eye damage.[5][6][7][8]

Therefore, this compound must be handled as a hazardous chemical waste, with protocols reflecting its potential corrosivity, toxicity, and irritant properties.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard AttributeClassification & GuidanceSupporting Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]Based on the known toxicity of pyridine derivatives.
Skin Corrosion/Irritation Causes severe skin burns and eye damage. [5][6][7]The 4-piperidinemethanol component is classified as corrosive.
Handling Environment Must be handled in a certified laboratory chemical fume hood. [4][9]To prevent inhalation of potentially harmful vapors or aerosols.
Regulatory Status Classified as Hazardous Waste under EPA RCRA regulations.[10][11]The compound's characteristics meet the criteria for hazardous waste.

Personal Protective Equipment (PPE) and Safe Handling

A non-negotiable aspect of chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). This serves as the primary barrier between the researcher and potential chemical exposure.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for their resistance to pyridine and its derivatives; latex gloves should be avoided.[1][9]

  • Body Protection: A chemical-resistant lab coat must be worn and fully buttoned.[4] For larger quantities, flame-retardant and antistatic protective clothing may be necessary.[1]

  • Respiratory Protection: All handling and waste consolidation should occur within a properly functioning chemical fume hood to minimize inhalation risks.[1][2]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must follow a systematic "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA).[10] This ensures the waste is managed safely from the point of generation to its final disposal.

Part A: Waste Collection and Containment
  • Identify as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., absorbent pads, gloves), must be classified as hazardous waste.[12]

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical, such as glass or high-density polyethylene. The container must have a tightly sealing lid.[4][12][13]

  • Properly Label the Container: The moment waste is first added, the container must be labeled.[4] The label must clearly state:

    • The words "HAZARDOUS WASTE" [12][13]

    • The full chemical name: "this compound" (no formulas or abbreviations).[12]

    • An accurate list of all contents, including solvents and their approximate percentages.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams. It must be kept separate from incompatible materials, especially strong oxidizing agents and strong acids, to prevent violent reactions.[13]

Part B: On-Site Storage
  • Use a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation and under the control of the laboratory personnel generating the waste.[12]

  • Ensure Safe Storage Conditions: The SAA must be a cool, dry, and well-ventilated area.[2][4] Store the sealed container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9][12] Never leave a funnel in the container opening.[12]

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate risks.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area and restrict access.

    • Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[2]

    • Carefully collect the absorbent material using non-sparking tools and place it into your labeled hazardous waste container.[3]

    • Clean the spill area with an appropriate decontaminating solution and wash thoroughly.

  • Large Spills or Unknown Hazards:

    • Evacuate the area immediately.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

In any case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][9][15]

Final Disposal Logistics and Workflow

The final step is the transfer of the collected waste to a certified disposal facility, a process coordinated by your institution.

  • Request a Pickup: Once the waste container is full (at 90% capacity) or is no longer being used, complete a Chemical Collection Request Form or follow your institution's specific procedure to arrange for a pickup by the EHS office or a licensed hazardous waste contractor.[4]

  • Prepare for Transport: Ensure the container is clean on the exterior, properly sealed, and accurately labeled.

  • Documentation: The disposal process is tracked via a hazardous waste manifest system, which documents the waste's journey from your lab to the final treatment, storage, and disposal facility (TSDF).[16]

  • Ultimate Disposal Method: For organic compounds like this, the most common and effective disposal method is high-temperature incineration by a licensed facility, which ensures complete destruction of the hazardous material.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Start: Waste Generation B Is a properly labeled, compatible container available? A->B C Action: Obtain and label a 'Hazardous Waste' container. B->C No D Action: Place waste into the labeled container in a fume hood. B->D Yes C->D E Action: Store sealed container in a designated SAA with secondary containment. D->E F Is container full (90%) or no longer in use? E->F F->E No, continue accumulation G Action: Complete Chemical Waste Pickup Form for EHS. F->G Yes H End: Transfer custody of waste to authorized personnel. G->H

Sources

Essential Safety and Operational Protocols for Handling (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical guidance for laboratory personnel, including researchers, scientists, and professionals in drug development, who are handling (1-(Pyridin-4-YL)piperidin-4-YL)methanol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from data on structurally analogous compounds, such as 4-Piperidinemethanol and [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol, and established principles of laboratory safety. It is imperative that these guidelines are used in conjunction with a thorough institutional risk assessment and adherence to all applicable safety regulations.

Hazard Analysis and Risk Mitigation

Assumed Hazards:

  • Skin Corrosion/Irritation: Likely to cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye damage.[1][2]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.

Due to these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling of this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]Protects against splashes and aerosols that can cause severe and irreversible eye damage.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.[5]Provides a critical barrier to prevent skin contact, which can lead to severe burns.[1]
Body Protection A flame-retardant lab coat that is fully buttoned is required.[4] For procedures with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be utilized.Protects the wearer's skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]Protects against the inhalation of potentially harmful aerosols or vapors.

Safe Handling and Operational Workflow

Adherence to a stringent, step-by-step operational workflow is critical to minimizing the risk of exposure and ensuring experimental integrity.

Preparation and Pre-Handling Checklist
  • Information Review: Before commencing any work, thoroughly review this safety guide and any available chemical safety information.[6]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.[4]

  • PPE Inspection: Don all required PPE, carefully inspecting each item for defects.[5]

  • Emergency Equipment: Confirm that an eyewash station, safety shower, and fire extinguisher are readily accessible and unobstructed.[6][7]

  • Spill Kit: Have a chemical spill kit appropriate for corrosive materials readily available.

Handling Procedure
  • Quantities: Use the minimum quantity of this compound necessary for the experiment to minimize potential exposure.[8]

  • Containment: Conduct all manipulations of the compound within a certified chemical fume hood.[4][6]

  • Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing or creating aerosols. Use a tray for secondary containment when moving containers.[4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[1][2]

  • Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, following established laboratory procedures.[7]

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_info Review Safety Guide prep_hood Verify Fume Hood prep_info->prep_hood prep_ppe Inspect & Don PPE prep_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_contain Work in Fume Hood prep_emergency->handle_contain Proceed to Handling handle_transfer Careful Transfer handle_contain->handle_transfer handle_avoid Avoid Incompatibles handle_transfer->handle_avoid post_decon Decontaminate Surfaces handle_avoid->post_decon Proceed to Post-Handling post_waste Segregate Waste post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.